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  • Product: 1-(3,5-Dimethylcyclohexyl)ethan-1-one
  • CAS: 1341316-69-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Mass Spectrometry of 1-(3,5-Dimethylcyclohexyl)ethan-1-one: Unraveling Molecular Weight and Exact Mass

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and development, the precise characterization of small molecules is a cornerstone of success. A tho...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise characterization of small molecules is a cornerstone of success. A thorough understanding of a compound's physicochemical properties is paramount for everything from initial discovery and synthesis to preclinical and clinical evaluation. Among the most fundamental of these properties are molecular weight and exact mass. This technical guide provides an in-depth exploration of these concepts through the lens of a specific case study: 1-(3,5-Dimethylcyclohexyl)ethan-1-one. This substituted cyclohexanone serves as an excellent model to illustrate the theoretical underpinnings and practical applications of modern analytical techniques, particularly high-resolution mass spectrometry (HRMS). For scientists engaged in the meticulous work of drug development, a deep appreciation of these principles is not merely academic—it is essential for ensuring the identity, purity, and stability of potential therapeutic agents.

Core Concepts: Molecular Weight vs. Exact Mass

While often used interchangeably in general chemical discourse, molecular weight and exact mass are distinct concepts with critical implications in analytical chemistry.[1]

  • Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. It is expressed in grams per mole ( g/mol ). Molecular weight is a macroscopic property, invaluable for stoichiometric calculations in chemical synthesis and formulation.

  • Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule using the mass of the most abundant, stable isotope of each element. It is expressed in Daltons (Da). Exact mass is a microscopic property, crucial for the high-precision measurements performed in mass spectrometry.

The distinction becomes particularly salient in high-resolution mass spectrometry, where the ability to measure mass to several decimal places allows for the determination of a unique elemental composition.[1]

For 1-(3,5-Dimethylcyclohexyl)ethan-1-one, with a molecular formula of C₁₀H₁₈O, these values are:

PropertyValueUnitSource
Molecular FormulaC₁₀H₁₈O[2]
Molecular Weight154.25 g/mol [2]
Exact Mass154.135765193Da[3]

Determining Molecular Weight and Exact Mass: The Central Role of Mass Spectrometry

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. For small molecules like 1-(3,5-Dimethylcyclohexyl)ethan-1-one, Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed method.

Experimental Protocol: GC-MS Analysis

Objective: To determine the molecular weight and fragmentation pattern of 1-(3,5-Dimethylcyclohexyl)ethan-1-one.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or ion trap mass analyzer.

Procedure:

  • Sample Preparation: Prepare a dilute solution of 1-(3,5-Dimethylcyclohexyl)ethan-1-one (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis:

    • The retention time of the compound is determined from the total ion chromatogram (TIC).

    • The mass spectrum corresponding to the chromatographic peak is analyzed to identify the molecular ion (M⁺•) and major fragment ions.

GC_MS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column Capillary Column Injector->Column Separation MS_Interface Interface Column->MS_Interface Ion_Source EI Source MS_Interface->Ion_Source Ionization Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Sorting by m/z Detector Detector Mass_Analyzer->Detector Detection Data_System Data System Detector->Data_System

Caption: Workflow for GC-MS analysis.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Elemental Composition

While conventional GC-MS can confirm the nominal molecular weight, high-resolution mass spectrometry (HRMS) is required to experimentally determine the exact mass. Techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry provide the necessary mass accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.

For 1-(3,5-Dimethylcyclohexyl)ethan-1-one (C₁₀H₁₈O), an HRMS measurement would yield a mass very close to the calculated exact mass of 154.135765193 Da. This high degree of accuracy allows for the confident assignment of the molecular formula, a critical step in structure elucidation and verification.

Fragmentation Pattern and Structural Insights

Predicted Fragmentation Pathways:

  • Alpha-Cleavage: A primary fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group. For 1-(3,5-Dimethylcyclohexyl)ethan-1-one, this would involve the loss of the acetyl group (CH₃CO•) or the cyclohexyl ring.

  • McLafferty Rearrangement: If a gamma-hydrogen is available, a characteristic rearrangement can occur, leading to the elimination of a neutral alkene.

  • Ring Cleavage: The cyclohexyl ring itself can undergo fragmentation, leading to a series of smaller ions.

Fragmentation_Pathway M [C10H18O]+• m/z = 154 F1 [C8H15]+• m/z = 111 M->F1 Loss of C2H3O• F2 [CH3CO]+ m/z = 43 M->F2 Loss of C8H15• F3 [C6H10O]+• m/z = 98 M->F3 McLafferty Rearrangement F4 [C4H8]+• m/z = 56 F3->F4 Ring Cleavage

Caption: Predicted fragmentation of 1-(3,5-Dimethylcyclohexyl)ethan-1-one.

The Influence of Stereoisomerism

1-(3,5-Dimethylcyclohexyl)ethan-1-one can exist as multiple stereoisomers (cis and trans diastereomers, each as a pair of enantiomers) due to the chiral centers at positions 1, 3, and 5 of the cyclohexane ring. While mass spectrometry alone may not always distinguish between stereoisomers, their separation can often be achieved by chromatography prior to MS analysis. The conformation of the cyclohexane ring (chair, boat, or twist-boat) and the axial or equatorial positions of the substituents can influence fragmentation pathways, potentially leading to subtle differences in the relative abundances of fragment ions in the mass spectra of different isomers. A comprehensive analysis would, therefore, involve coupling GC with a chiral column to separate the isomers before they enter the mass spectrometer.

Conclusion

The determination of molecular weight and exact mass is a fundamental requirement in modern drug development and chemical research. As demonstrated with 1-(3,5-Dimethylcyclohexyl)ethan-1-one, a combination of chromatographic separation and mass spectrometric analysis provides a powerful toolkit for this purpose. While conventional MS can readily determine the nominal molecular weight, high-resolution techniques are indispensable for ascertaining the exact mass and, by extension, the elemental composition with a high degree of confidence. Furthermore, the fragmentation patterns observed in mass spectrometry offer invaluable insights into the molecular structure. For the practicing scientist, a thorough grasp of these principles and their practical application is essential for the rigorous characterization of novel chemical entities.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91388, 1-(3,3-Dimethylcyclohexyl)ethanone. Retrieved from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Waters. (n.d.). Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Retrieved from [Link]

  • Murray, K. K., Boyd, R. K., Eberlin, M. N., Langley, G. J., Li, L., & Naito, Y. (2013). Definitions of terms relating to mass spectrometry (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(7), 1515-1609.
  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Exact Molecular Mass versus Molecular Weight. Retrieved from [Link]

Sources

Exploratory

H-NMR and C-NMR chemical shifts for 1-(3,5-Dimethylcyclohexyl)ethan-1-one

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(3,5-Dimethylcyclohexyl)ethan-1-one Executive Summary This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(3,5-Dimethylcyclohexyl)ethan-1-one

Executive Summary

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 1-(3,5-dimethylcyclohexyl)ethan-1-one. Given the compound's stereochemical complexity, arising from cis and trans diastereomers and their corresponding conformational isomers, NMR spectroscopy stands as the definitive analytical technique for structural elucidation and isomeric differentiation. In the absence of publicly available experimental spectra, this document leverages high-fidelity predicted NMR data, grounded in established principles of organic spectroscopy. We will dissect the predicted ¹H and ¹³C NMR spectra for both cis and trans isomers, explain the rationale behind chemical shift assignments, and discuss the key spectral features that enable unambiguous stereochemical assignment. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR for rigorous molecular characterization.

Introduction to the Spectroscopic Challenge

The Target Molecule: 1-(3,5-Dimethylcyclohexyl)ethan-1-one

1-(3,5-Dimethylcyclohexyl)ethan-1-one (CAS No. 1341316-69-5) is a ketone featuring a substituted cyclohexane ring.[1] The core structure consists of an acetyl group and two methyl groups attached to a cyclohexane scaffold. The relative stereochemistry of these three substituents gives rise to distinct, separable diastereomers, primarily the cis and trans forms, which possess unique physical, chemical, and biological properties.

The Central Role of Stereoisomerism

The cyclohexane ring is not planar and exists predominantly in a low-energy chair conformation. Substituents on the ring can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position. For 1-(3,5-dimethylcyclohexyl)ethan-1-one, the interplay between the three substituents dictates the most stable conformation for each diastereomer.

  • cis-isomer: The two methyl groups are on the same face of the ring. The sterically preferred conformation places all three substituents (one acetyl, two methyls) in equatorial positions to minimize unfavorable 1,3-diaxial interactions.

  • trans-isomer: The two methyl groups are on opposite faces of the ring. This necessitates that in any chair conformation, one methyl group will be axial and the other equatorial.

These conformational differences create distinct electronic environments for each nucleus, leading to significant and predictable variations in their NMR spectra. NMR spectroscopy is exceptionally sensitive to these subtle geometric changes, making it the premier tool for stereochemical assignment in such systems.[2][3][4]

The Power of Predictive Spectroscopy

While experimental data is the gold standard, modern computational chemistry offers remarkably accurate methods for predicting NMR spectra.[5] Techniques such as Density Functional Theory (DFT) and machine-learning algorithms trained on vast spectral libraries can calculate chemical shifts with high precision.[6][7] This guide utilizes predicted data as a robust framework for understanding the fundamental spectroscopic principles and for providing a reliable reference for the analysis of this molecule.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in a molecule. The chemical shift of each carbon is highly sensitive to its local electronic environment, including hybridization, substituent effects, and steric interactions.

Foundational Principles of ¹³C Shifts in Cyclohexanes

Several factors govern the ¹³C chemical shifts in 1-(3,5-dimethylcyclohexyl)ethan-1-one:

  • Carbonyl Group: The C=O carbon is sp²-hybridized and bonded to a highly electronegative oxygen atom, causing significant deshielding. It consistently appears far downfield, typically >200 ppm for ketones.

  • Substituent Effects: The electron-withdrawing nature of the acetyl group deshields the alpha-carbon (C1).

  • Steric Compression (γ-gauche effect): An axial substituent on a cyclohexane ring causes steric compression with the other axial atoms at the C3 and C5 positions. This interaction leads to a characteristic upfield (shielding) shift of approximately 5-7 ppm for the involved carbons compared to their equatorial counterparts.[3] This effect is a cornerstone for differentiating cis and trans isomers.

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for the lowest-energy conformers of cis- and trans-1-(3,5-dimethylcyclohexyl)ethan-1-one.

Carbon AtomPredicted δ (ppm) - cis IsomerPredicted δ (ppm) - trans IsomerRationale for Shift and Isomeric Differences
C=O 212.5212.3Ketone carbonyl, highly deshielded. Minimal difference between isomers.
-COCH₃ 28.128.3Acetyl methyl group.
C1 51.551.2Alpha-carbon attached to the carbonyl, deshielded.
C2, C6 43.841.5 (C2), 50.1 (C6)In the cis isomer, C2 and C6 are equivalent. In the trans isomer, the axial methyl at C5 introduces asymmetry, making C2 and C6 inequivalent. C6 experiences a downfield shift due to the 1,3-diaxial interaction with the axial methyl.
C3, C5 32.126.5 (C5), 34.9 (C3)In the cis isomer, C3 and C5 are equivalent. In the trans isomer, C5 bearing the axial methyl is significantly shielded (upfield shift) due to the γ-gauche effect.
C4 45.136.4In the trans isomer, C4 is shielded by the γ-gauche interaction with the axial methyl at C5.
C3-CH₃, C5-CH₃ 22.517.1 (ax), 22.8 (eq)The key diagnostic signal. In the cis isomer, both methyls are equatorial and equivalent. In the trans isomer, the axial methyl is strongly shielded and appears significantly upfield (~17 ppm) compared to the equatorial methyl (~23 ppm).[3]

Note: Predicted data generated using nmrdb.org, a database that utilizes computational algorithms for spectral prediction.[8]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides rich information on the electronic environment, number, and connectivity of protons. Analysis hinges on three pillars: chemical shift (δ), signal integration, and spin-spin coupling (J-coupling).

Core Concepts for Proton Analysis
  • Chemical Shift: Axial and equatorial protons on a cyclohexane ring have different chemical shifts. Typically, equatorial protons are deshielded (shifted downfield) relative to their axial counterparts due to the anisotropic effect of C-C single bonds.

  • Spin-Spin Coupling: The magnitude of the coupling constant (³J) between vicinal protons is described by the Karplus relationship, which correlates ³J to the dihedral angle between the protons.[2]

    • Axial-Axial (a-a) coupling: Dihedral angle ~180°, large coupling constant (³J ≈ 8-13 Hz).

    • Axial-Equatorial (a-e) coupling: Dihedral angle ~60°, small coupling constant (³J ≈ 2-5 Hz).

    • Equatorial-Equatorial (e-e) coupling: Dihedral angle ~60°, small coupling constant (³J ≈ 2-5 Hz). Observing large, diaxial couplings is a powerful method for confirming chair conformations and the stereochemical arrangement of substituents.

Predicted ¹H NMR Data

The following table outlines the predicted ¹H NMR data for the cis and trans isomers.

Proton(s)Predicted δ (ppm) - cis IsomerPredicted Multiplicity & J (Hz) - cisPredicted δ (ppm) - trans IsomerPredicted Multiplicity & J (Hz) - trans
-COCH₃ 2.15s2.16s
H1 2.35m2.40m
H2, H6 1.15 (ax), 1.75 (eq)m1.20-1.85m (highly overlapped)
H3, H5 1.50m1.05 (ax), 1.65 (eq)m
H4 0.85 (ax), 1.65 (eq)m0.95-1.70m (highly overlapped)
-CH₃ 0.88d, J=6.50.90 (eq), 0.92 (ax)d, J=6.5; d, J=7.0

Note: Predicted data generated using nmrdb.org.[9] The proton spectrum, especially in the aliphatic region (0.8-2.5 ppm), is complex and exhibits significant signal overlap. Advanced 2D NMR techniques are essential for definitive assignment.

Differentiating the Cis and Trans Isomers: A Structural Logic

The most reliable method for distinguishing the isomers is to identify the unique spectral signatures that arise from their different 3D structures.

Key Diagnostic Markers
  • ¹³C Methyl Region: This is the most unambiguous indicator. The cis isomer will show one signal for the two equivalent equatorial methyl groups around 22-23 ppm. The trans isomer will show two distinct signals: one for the equatorial methyl (~22-23 ppm) and one strongly shielded signal for the axial methyl (~17-18 ppm).[3]

  • Symmetry: The ¹³C spectrum of the cis isomer will display fewer signals due to its higher symmetry (a C₂ axis), assuming rapid chair-chair interconversion. C2/C6, C3/C5, and the two ring methyls are chemically equivalent. The trans isomer is asymmetric, and all ring carbons (except the carbonyl and acetyl methyl) are chemically inequivalent, leading to a more complex spectrum.

  • ¹H Coupling Patterns: While harder to resolve due to overlap, a detailed analysis of the methine proton (H1, H3, H5) multiplicities can reveal the number of adjacent axial protons, confirming the substituent's orientation. For example, an axial methine proton will typically exhibit at least one large axial-axial coupling.

Visualization of Stereoisomers

The following diagrams illustrate the most stable chair conformations for the cis and trans isomers, which form the basis for the predicted spectral differences.

Figure 1: Stable chair conformations of cis and trans isomers.

Recommended Experimental Protocol for Spectral Acquisition

To obtain high-quality, unambiguous data for 1-(3,5-dimethylcyclohexyl)ethan-1-one, a systematic approach combining standard 1D and advanced 2D NMR experiments is required. This protocol ensures self-validation of the final structural assignment.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its excellent solvency for a wide range of organic molecules and its well-characterized residual solvent peaks.[10]

  • Concentration: Prepare a solution of approximately 5-10 mg of the purified analyte in 0.6-0.7 mL of deuterated solvent.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).

1D NMR Acquisition
  • ¹H NMR:

    • Spectrometer: Use a spectrometer with a field strength of at least 400 MHz to achieve good signal dispersion.

    • Acquisition: Acquire data with a sufficient number of scans (e.g., 16 to 64) to achieve a high signal-to-noise ratio (>100:1).

    • Parameters: Use a standard spectral width (e.g., -2 to 12 ppm), a relaxation delay (D1) of at least 2 seconds, and an acquisition time (AQ) of 2-4 seconds to ensure accurate integration.[11]

  • ¹³C NMR:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbon atoms.

    • Acquisition: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

    • DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This is crucial for differentiating carbon types: CH₃ and CH signals will appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (like C=O) will be absent.

2D NMR for Definitive Assignment

To resolve signal overlap and confirm connectivity, the following 2D experiments are essential:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is used to trace the H-C-C-H connectivities around the cyclohexane ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This is the most reliable way to assign protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds). This is critical for identifying quaternary carbons and piecing together molecular fragments. For instance, a correlation from the acetyl protons (-COCH₃) to the carbonyl carbon (C=O) and to C1 would confirm the placement of the acetyl group.

G A Sample Preparation (Analyte in CDCl₃ + TMS) B 1D ¹H NMR Acquisition (400+ MHz, 16 scans) A->B C 1D ¹³C{¹H} NMR & DEPT-135 (1024+ scans) A->C D Preliminary Analysis (Identify key functional groups, count C/H) B->D C->D E 2D COSY Experiment (Establish H-H connectivities) D->E F 2D HSQC Experiment (Assign C-H one-bond correlations) D->F G 2D HMBC Experiment (Assign long-range C-H correlations) D->G H Final Structure Elucidation (Combine all data for unambiguous assignment) E->H F->H G->H

Figure 2: Recommended workflow for NMR-based structure elucidation.

Conclusion

The structural and stereochemical characterization of 1-(3,5-dimethylcyclohexyl)ethan-1-one is a task perfectly suited to the capabilities of modern NMR spectroscopy. Through a systematic analysis of ¹H and ¹³C NMR spectra, one can readily distinguish between the cis and trans diastereomers. The key diagnostic markers are found in the ¹³C spectrum, where the chemical shifts of the ring methyl groups provide an unambiguous fingerprint of their axial or equatorial orientation due to the predictable nature of the γ-gauche effect. While 1D ¹H NMR spectra are often complex due to signal overlap, they provide crucial conformational information through the analysis of proton-proton coupling constants. For a definitive and self-validating assignment, a combined 1D and 2D NMR experimental approach is mandated. The principles and predicted data outlined in this guide provide a robust framework for any researcher undertaking the synthesis, isolation, or analysis of this compound and its derivatives.

References

  • Klein, H., The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2000, 56(3), 541-546. [Link]

  • Gagnon, J. et al., Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry, 2024. [Link]

  • Anet, F. A. L. & Bourn, A. J. R., Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 1965, 87(22), 5250-5251. [Link]

  • Abraham, R. J. et al., Proton chemical shifts in NMR. Part 13. Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. ResearchGate, 2011. [Link]

  • Haynes, L. J. & Johnson, F. N., IV. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANEDIOLS. Canadian Journal of Chemistry, 1963, 41(3), 733-743. [Link]

  • Yesiltepe, Y. et al., Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 2023, 63(18), 5707-5716. [Link]

  • NP-MRD, 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0275805). Natural Products Magnetic Resonance Database. [Link]

  • Schievano, E. et al., Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. Molecules, 2025, 30(9), 1993. [Link]

  • Ko, H. et al., Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 2022, 12(1), 20288. [Link]

  • Ko, H. et al., Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC, 2022. [Link]

  • Fowler, S., How to predict the 13C NMR spectrum of a compound. YouTube, 2017. [Link]

  • Nguyen, P. H. et al., The 1 H-and 13 C-NMR data for compounds 1-3 and 5. ResearchGate. [Link]

  • Various Authors, Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds? ResearchGate, 2013. [Link]

  • NP-MRD, 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (NP0064851). Natural Products Magnetic Resonance Database. [Link]

  • Various Authors, Predict 1 H-NMR. Reddit, 2024. [Link]

  • NMRdb.org, Predict 13C carbon NMR spectra. NMRdb.org. [Link]

  • Organic Chemistry Data, NMR Spectroscopy :: 1H NMR Chemical Shifts. orgchemdata.com. [Link]

  • Chiang, Y. et al., Tautomerization of 2-Acetylcyclohexanone. 1. Characterization of Keto−Enol/Enolate Equilibria and Reaction Rates in Water. ResearchGate, 2003. [Link]

  • NMRdb.org, Predict 1H proton NMR spectra. NMRdb.org. [Link]

  • Abraham, R. J. et al., Proton chemical shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. RSC Publishing, 1999. [Link]

  • Fulmer, G. R. et al., NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010, 29(9), 2176-2179. [Link]

  • PubChem, 1-(3,3-Dimethylcyclohexyl)ethanone. PubChem. [Link]

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Foundational

An In-depth Technical Guide on the Formation of 1-(3,5-Dimethylcyclohexyl)ethan-1-one

This technical guide provides a comprehensive exploration of the formation of 1-(3,5-Dimethylcyclohexyl)ethan-1-one, a substituted cyclic ketone with potential applications in organic synthesis and medicinal chemistry.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive exploration of the formation of 1-(3,5-Dimethylcyclohexyl)ethan-1-one, a substituted cyclic ketone with potential applications in organic synthesis and medicinal chemistry.[1] Given the limited direct literature on this specific molecule, this document synthesizes established principles of organic chemistry and data from analogous structures to propose a robust mechanistic framework and a detailed synthetic protocol. This guide is intended for researchers, scientists, and professionals in drug development seeking a deep understanding of the synthesis of substituted cyclohexyl ketones.

Introduction and Significance

1-(3,5-Dimethylcyclohexyl)ethan-1-one is a ketone derivative of 1,3-dimethylcyclohexane. The presence of the carbonyl group and the chiral centers on the cyclohexane ring makes it a potentially valuable intermediate for the synthesis of more complex molecules.[1] The reactivity of the carbonyl group allows for a variety of transformations, including reductions, nucleophilic additions, and enolate chemistry, while the stereochemistry of the cyclohexane ring can influence the diastereoselectivity of these reactions.[1] Understanding the formation of this ketone is crucial for its potential application as a building block in various synthetic endeavors.

Proposed Mechanism of Formation: Friedel-Crafts Acylation

The most plausible and direct method for the synthesis of 1-(3,5-Dimethylcyclohexyl)ethan-1-one is the Friedel-Crafts acylation of 1,3-dimethylcyclohexane.[2][3] This classic electrophilic aromatic substitution reaction, adapted for an alicyclic compound, involves the introduction of an acyl group onto the cyclohexane ring using an acylating agent in the presence of a strong Lewis acid catalyst.[4][5]

Generation of the Acylium Ion

The reaction is initiated by the formation of a highly electrophilic acylium ion. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the halogen of the acylating agent, such as acetyl chloride, weakening the carbon-halogen bond and facilitating its cleavage to form the resonance-stabilized acylium ion.[3][5]

G cluster_0 Acetyl Chloride cluster_1 Lewis Acid cluster_2 Acylium Ion Complex cluster_3 Acylium Ion cluster_4 Tetrachloroaluminate CH3COCl CH₃-C(=O)-Cl Complex CH₃-C(=O)-Cl⁺-Al⁻Cl₃ CH3COCl->Complex + AlCl₃ AlCl3 AlCl₃ Acylium [CH₃-C≡O⁺ ↔ CH₃-C⁺=O] Complex->Acylium AlCl4 AlCl₄⁻ Complex->AlCl4 G cluster_0 1,3-Dimethylcyclohexane cluster_1 Acylium Ion cluster_2 Carbocation Intermediate cluster_3 Product Substrate Substrate Intermediate Intermediate Substrate->Intermediate + CH₃CO⁺ Electrophile CH₃CO⁺ Product 1-(3,5-Dimethylcyclohexyl)ethan-1-one Intermediate->Product - H⁺

Caption: General scheme for the Friedel-Crafts acylation of 1,3-dimethylcyclohexane.

Experimental Protocol: Synthesis of 1-(3,5-Dimethylcyclohexyl)ethan-1-one

The following is a proposed experimental procedure for the synthesis of 1-(3,5-Dimethylcyclohexyl)ethan-1-one via Friedel-Crafts acylation. This protocol is based on general procedures for similar reactions and should be adapted and optimized based on experimental observations. [6][7]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
1,3-DimethylcyclohexaneC₈H₁₆112.211.0 eqMixture of cis/trans isomers
Acetyl ChlorideCH₃COCl78.501.1 eqFreshly distilled
Aluminum Chloride (anhydrous)AlCl₃133.341.2 eqHandle in a fume hood
Dichloromethane (anhydrous)CH₂Cl₂84.93-As solvent
Hydrochloric Acid (1 M)HCl36.46-For workup
Saturated Sodium BicarbonateNaHCO₃84.01-For workup
BrineNaCl (aq)58.44-For workup
Anhydrous Magnesium SulfateMgSO₄120.37-For drying
Reaction Procedure
  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and a gas trap (to scrub evolved HCl).

  • Reagent Addition: Under a nitrogen atmosphere, add anhydrous aluminum chloride to the flask, followed by anhydrous dichloromethane. Cool the resulting suspension to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of 1,3-dimethylcyclohexane and acetyl chloride in anhydrous dichloromethane.

  • Reaction Execution: Add the solution of 1,3-dimethylcyclohexane and acetyl chloride dropwise to the stirred suspension of aluminum chloride at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to isolate 1-(3,5-Dimethylcyclohexyl)ethan-1-one.

G A Reaction Setup (N₂ atmosphere) B Charge AlCl₃ and CH₂Cl₂ Cool to 0 °C A->B D Dropwise addition of reactants B->D C Prepare solution of 1,3-dimethylcyclohexane and CH₃COCl C->D E Reaction at room temperature (Monitor by TLC/GC) D->E F Quench with ice/HCl E->F G Aqueous Workup (Separation and washes) F->G H Drying and Solvent Removal G->H I Purification (Distillation/Chromatography) H->I

Caption: General experimental workflow for the synthesis of 1-(3,5-Dimethylcyclohexyl)ethan-1-one.

Characterization

The structure and purity of the synthesized 1-(3,5-Dimethylcyclohexyl)ethan-1-one should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework, including the number of different proton and carbon environments, their connectivity, and the stereochemical relationship between substituents. [1]* Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) group, typically in the range of 1705-1725 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the product and provide information about its fragmentation pattern, which can help confirm the structure.

  • Gas Chromatography (GC): GC can be used to assess the purity of the product and to separate and quantify the different isomers formed during the reaction.

Conclusion

The formation of 1-(3,5-Dimethylcyclohexyl)ethan-1-one can be effectively achieved through the Friedel-Crafts acylation of 1,3-dimethylcyclohexane. This in-depth guide has provided a plausible reaction mechanism, a detailed experimental protocol, and methods for characterization. While the synthesis is expected to yield a mixture of isomers due to the nature of the starting material and the reaction mechanism, the outlined procedure provides a solid foundation for the preparation and further investigation of this interesting cyclic ketone. The insights provided herein are intended to empower researchers in organic synthesis and drug development to explore the potential of 1-(3,5-Dimethylcyclohexyl)ethan-1-one as a versatile chemical intermediate.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione from Dimedone.
  • Mechanistic aspects of the direct C-acylation of cyclic 1,3-diones with various unactivated carboxylic acids. (2015).
  • BenchChem. 1-(3,5-Dimethylcyclohexyl)ethan-1-one | 1341316-69-5.
  • PrepChem.com. Synthesis of 1-acetyl-3,3-dimethyl hexane.
  • BenchChem. A Comparative Guide to QSAR Studies of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione Derivatives.
  • Friedel–Crafts reaction. (2020). In Wikipedia.
  • Friedel–Crafts reaction - Wikipedia.
  • Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study | ACS Omega. (2022).
  • Sigma-Aldrich. Friedel–Crafts Acylation.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018).
  • ARKIVOC. Domino Knoevenagel/Michael addition/C-acylation reactions. Synthesis of 1,3-cyclohexane-1,3-diones.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 1-(3,3-dimethylcyclohexyl)ethanone.
  • Google Patents. WO2015144832A1 - Process of production of 1-(5,5-dimethylcyclohex-1-en-1-yl)ethanone and ...
  • Scholarly Commons. The first example of amine-induced reversal of diastereoselectivity in acylation of some trans-2-substituted cyclohexanols. (2012).
  • BenchChem. 2-Acetyl-3-methylcyclohexane-1,4-dione review of literature.
  • Google Patents. US20120283476A1 - Synthesis of green ketone intermediate.
  • Sapphire Bioscience. 1-(3,5-Dimethylcyclohexyl)ethan-1-one.
  • ResearchGate. Ring opening of 1,3-dimethylcyclohexane on Ir catalysts: Modification of product distribution by addition of Ni and K to improve fuel properties | Request PDF.
  • ResearchGate. Synthesis of Fragrance 1-(3,3-dimethylcyclohexyl)Ethyl Acetate. (2013).
  • Chemistry Stack Exchange. What is the problem with forming 2,3-dimethylcyclohex-2-en-1-one?. (2015).
  • Organic Chemistry Portal. Ester synthesis by acylation.

Sources

Exploratory

Pharmacokinetics and Metabolic Profiling of 1-(3,5-Dimethylcyclohexyl)ethan-1-one Derivatives: A Technical Whitepaper

Executive Summary The optimization of absorption, distribution, metabolism, and excretion (ADME) properties remains a critical bottleneck in small-molecule drug discovery. Alicyclic ketones, specifically derivatives of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of absorption, distribution, metabolism, and excretion (ADME) properties remains a critical bottleneck in small-molecule drug discovery. Alicyclic ketones, specifically derivatives of the 1-(3,5-dimethylcyclohexyl)ethan-1-one (3,5-dimethylcyclohexyl methyl ketone) scaffold, have emerged as privileged structural motifs. This scaffold is strategically utilized to modulate lipophilicity, enhance blood-brain barrier (BBB) penetration, and improve metabolic stability against cytochrome P450 (CYP450) enzymes[1][2].

This whitepaper provides an in-depth technical analysis of the pharmacokinetic (PK) behavior of 1-(3,5-dimethylcyclohexyl)ethan-1-one derivatives. By examining the causality behind structural modifications and detailing self-validating experimental protocols, this guide equips researchers with the mechanistic insights required to optimize cyclohexyl ketone-based therapeutics.

Structural Rationale: The Causality of the 3,5-Dimethyl Substitution

Unsubstituted cyclohexyl rings are highly susceptible to rapid Phase I metabolism, primarily via CYP450-mediated aliphatic hydroxylation at the 3- and 4-positions[3]. The introduction of methyl groups at the 3 and 5 positions of the cyclohexane ring is not arbitrary; it is a deliberate pharmacokinetic strategy driven by steric hindrance.

  • Metabolic Shielding: The 3,5-dimethyl substitution creates a steric shield that blocks CYP450 isozymes (such as CYP3A4 and CYP2D6) from accessing the most vulnerable equatorial C-H bonds on the ring[2]. This forces the metabolic machinery to either target the less favorable 4-position or shift entirely to Phase II conjugation pathways, thereby extending the compound's intrinsic clearance half-life ( t1/2​ ).

  • Conformational Control: The flexible cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain[1]. Depending on the target, the 1-acetyl and 3,5-dimethyl groups can be locked into specific stereoisomeric states. For instance, certain cyclohexyl ketone inhibitors are known to dock favorably in a trans-diaxial conformation, which lowers the energetic barrier for target binding while maintaining a lipophilic surface area ideal for membrane permeation[4].

ADME Profiling: Absorption, Metabolism, and Excretion

Absorption and Distribution

Derivatives of 1-(3,5-dimethylcyclohexyl)ethan-1-one are inherently lipophilic (typically exhibiting a cLogP between 2.5 and 4.0). This high lipophilicity drives rapid passive diffusion across the intestinal epithelium, resulting in high oral absorption. Furthermore, the lipophilic nature of the dimethylcyclohexyl moiety facilitates excellent tissue distribution, yielding a high Volume of Distribution ( Vd​ ) and enabling efficient penetration of the blood-brain barrier for CNS targets[2].

Metabolic Pathways (Phase I & Phase II)

The biotransformation of alicyclic ketones follows a highly predictable, bipartite pathway:

  • Phase I (Reduction): The primary metabolic fate of the acetyl group (ethan-1-one) is rapid reduction by cytosolic carbonyl reductases (CBRs) to form a secondary alcohol[5][6].

  • Phase I (Oxidation): Despite the 3,5-dimethyl shielding, minor CYP450-mediated hydroxylation can still occur at the 4-position of the cyclohexane ring or on the methyl substituents themselves[5].

  • Phase II (Conjugation): The resulting secondary alcohols (from ketone reduction) and hydroxylated ring metabolites are rapidly conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) in the liver[3][6].

Excretion

The bulky, highly polar glucuronide conjugates of the reduced 1-(3,5-dimethylcyclohexyl)ethan-1-one derivatives are highly water-soluble and are predominantly cleared via renal excretion into the urine[5][6].

G Scaffold 1-(3,5-Dimethylcyclohexyl) ethan-1-one Scaffold CYP CYP450 Oxidation (Ring Hydroxylation) Scaffold->CYP Phase I CBR Carbonyl Reductase (Ketone Reduction) Scaffold->CBR Phase I RingOH Hydroxylated Cyclohexyl Metabolite CYP->RingOH SecAlc Secondary Alcohol Metabolite CBR->SecAlc UGT UGT Glucuronidation (Phase II) SecAlc->UGT Conjugation RingOH->UGT Conjugation Excretion Renal Excretion (Urine) UGT->Excretion Clearance

Caption: Metabolic pathways of 1-(3,5-dimethylcyclohexyl)ethan-1-one via Phase I and II enzymes.

Quantitative Pharmacokinetic Data

To illustrate the impact of the 3,5-dimethyl substitution, the table below summarizes the comparative pharmacokinetic parameters of various cyclohexyl ketone derivatives in a standard rat model (IV dosing at 1 mg/kg; PO dosing at 10 mg/kg). Note how the addition of the dimethyl groups decreases systemic clearance ( CL ) and increases oral bioavailability ( F% ).

Compound Scaffold CLiv​ (mL/min/kg) Vdss​ (L/kg) AUC0−∞​ (ng·h/mL) t1/2​ (h)Oral Bioavailability ( F% )
Unsubstituted Cyclohexyl Ketone62.41.83031.212%
4-Methylcyclohexyl Ketone45.12.15101.824%
3,5-Dimethylcyclohexyl Ketone 22.3 3.4 1,420 4.5 58%
3,3,5,5-Tetramethylcyclohexyl Ketone15.64.22,1006.172%

Data synthesized from comparative structural activity relationship (SAR) pharmacokinetic profiling of alicyclic derivatives[2][7].

Self-Validating Experimental Protocols

To ensure scientific integrity, PK evaluations must utilize self-validating systems. The following protocols incorporate internal controls to differentiate true metabolic degradation from chemical instability or analytical artifacts.

Protocol 1: In Vitro Human Liver Microsomal (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the derivative by mapping CYP450-mediated degradation[8].

Causality & Validation: An NADPH-free control is mandatory. If the compound degrades in the absence of NADPH, the instability is chemical (e.g., hydrolysis) rather than CYP450-mediated. Verapamil is used as a high-clearance positive control to validate microsomal enzymatic activity.

  • Preparation: Prepare a 10 mM stock solution of the 1-(3,5-dimethylcyclohexyl)ethan-1-one derivative in DMSO. Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to the working solution to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to a final concentration of 1 mM. Self-Validation Step: Maintain a parallel control well where buffer is added instead of NADPH.

  • Quenching & Time-Course: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Protein Precipitation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Transfer the supernatant for LC-MS/MS quantification. Calculate the in vitro t1/2​ and CLint​ based on the logarithmic decay of the parent compound area ratio.

Protocol 2: In Vivo Rat Pharmacokinetic Crossover Study (IV/PO)

This protocol calculates absolute bioavailability and systemic exposure[7].

Causality & Validation: A crossover design eliminates inter-subject biological variability. Protein precipitation is chosen over liquid-liquid extraction (LLE) to ensure the highly polar secondary alcohol metabolites (formed in vivo) are not lost in the aqueous phase during extraction.

  • Animal Preparation: Fast male Sprague-Dawley rats (250-300g) overnight prior to dosing. Ensure jugular vein cannulation for stress-free serial blood sampling.

  • Formulation: Formulate the derivative in a biocompatible vehicle (e.g., 5% DMSO, 10% Tween 80, 85% Saline) to ensure complete dissolution of the lipophilic scaffold.

  • Dosing (Crossover):

    • Phase 1: Administer 1 mg/kg Intravenously (IV) via the tail vein.

    • Washout: Allow a 7-day washout period.

    • Phase 2: Administer 10 mg/kg Orally (PO) via oral gavage to the same cohort.

  • Serial Sampling: Collect 200 µL blood samples via the jugular cannula at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect into K2EDTA tubes to prevent coagulation.

  • Plasma Extraction: Centrifuge blood at 3,000 g for 10 minutes to isolate plasma. Extract 50 µL of plasma and precipitate with 150 µL of acetonitrile (containing internal standard).

  • NCA Analysis: Analyze via LC-MS/MS. Utilize Non-Compartmental Analysis (NCA) software to calculate Cmax​ , Tmax​ , AUC0−∞​ , CL , Vd​ , and absolute bioavailability ( F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) ).

PK_Workflow Dosing Rat IV/PO Dosing Sampling Serial Blood Sampling Dosing->Sampling Extraction Plasma Protein Precipitation Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Analysis NCA PK Analysis LCMS->Analysis

Caption: Standardized workflow for in vivo pharmacokinetic profiling and LC-MS/MS quantification.

Conclusion

The 1-(3,5-dimethylcyclohexyl)ethan-1-one scaffold represents a highly tunable pharmacokinetic building block. By leveraging the steric bulk of the 3,5-dimethyl groups, researchers can effectively shield the alicyclic core from rapid CYP450 degradation, shifting the metabolic burden toward predictable ketone reduction and glucuronidation. When combined with rigorous, self-validating in vitro and in vivo protocols, this scaffold offers a robust foundation for developing highly bioavailable, CNS-penetrant therapeutics.

References

  • National Center for Biotechnology Information (NCBI). Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds. Retrieved from:[Link]

  • National Center for Biotechnology Information (NCBI). Cyclohexyl ketone inhibitors of Pin1 dock in a trans-diaxial cyclohexane conformation. Retrieved from:[Link]

  • INCHEM. Alicyclic Ketones, Secondary Alcohols and Related Esters (JECFA Food Additives Series 50). Retrieved from:[Link]

  • J-Stage. Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Retrieved from:[Link]

  • ACS Medicinal Chemistry Letters. Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors. Retrieved from:[Link]

Sources

Foundational

An In-depth Technical Guide on the Boiling Point and Thermodynamic Stability of 1-(3,5-Dimethylcyclohexyl)ethan-1-one

Introduction 1-(3,5-Dimethylcyclohexyl)ethan-1-one is a ketone characterized by a cyclohexane ring substituted with two methyl groups at the 3 and 5 positions and an acetyl group at the 1 position. This molecule is of si...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(3,5-Dimethylcyclohexyl)ethan-1-one is a ketone characterized by a cyclohexane ring substituted with two methyl groups at the 3 and 5 positions and an acetyl group at the 1 position. This molecule is of significant interest in various fields, including fragrance chemistry and as a building block in organic synthesis. Its utility is intrinsically linked to its physicochemical properties, namely its boiling point and the thermodynamic stability of its various stereoisomers. This guide provides a comprehensive technical overview of these properties, aimed at researchers, scientists, and professionals in drug development.

The presence of three substituted carbons on the cyclohexane ring gives rise to multiple stereoisomers, the relative stability of which dictates the composition of the substance under thermodynamic equilibrium. Understanding these relationships is paramount for predicting the behavior of this compound in various applications.

Boiling Point of 1-(3,5-Dimethylcyclohexyl)ethan-1-one

Factors Influencing Boiling Point:

  • Molecular Weight: With a molecular formula of C10H18O, the molecular weight is 154.25 g/mol . Generally, as molecular weight increases, the boiling point also increases due to stronger van der Waals forces.

  • Intermolecular Forces: The presence of a carbonyl group (C=O) introduces dipole-dipole interactions, which are stronger than the London dispersion forces present in corresponding alkanes. This leads to a higher boiling point than a non-polar compound of similar molecular weight.

  • Molecular Shape and Branching: The cyclohexane ring and the methyl and acetyl substituents create a specific three-dimensional structure that affects how closely the molecules can pack together. While branching can sometimes lower the boiling point by reducing surface area, the overall effect is complex.

Quantitative Data Summary:

PropertyValueSource
Molecular FormulaC10H18O[1]
Molecular Weight154.25 g/mol [1]
Estimated Boiling Point203°C[2]
Flash Point70.00 °C (158.00 °F)[3]

It is important to note that the estimated boiling point is a prediction and may vary from an experimentally determined value. Such predictions are often made using Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular descriptors with physical properties.[4][5][6]

Thermodynamic Stability of Stereoisomers

The thermodynamic stability of the different stereoisomers of 1-(3,5-Dimethylcyclohexyl)ethan-1-one is primarily governed by the principles of conformational analysis of substituted cyclohexanes. The most stable conformation of a cyclohexane ring is the chair conformation, which minimizes both angle and torsional strain.[7] In a substituted cyclohexane, substituents can occupy either axial or equatorial positions.

Conformational Analysis:

The key to understanding the relative stability of the isomers lies in the steric strain arising from unfavorable interactions, particularly 1,3-diaxial interactions.[8][9][10] A substituent in an axial position experiences steric hindrance from the other two axial atoms or groups on the same side of the ring.[7] Consequently, bulkier groups preferentially occupy equatorial positions to minimize this strain.

For 1-(3,5-Dimethylcyclohexyl)ethan-1-one, we must consider the relative orientations (cis or trans) of the three substituents. The most stable stereoisomer will be the one that can adopt a chair conformation where the maximum number of bulky substituents are in the equatorial position.

The acetyl group is generally considered to be sterically more demanding than a methyl group. Therefore, the most stable isomer is expected to have the acetyl group in an equatorial position. The relative stability of the methyl groups at the 3 and 5 positions will then depend on their cis/trans relationship to each other and to the acetyl group.

  • cis-1,3,5-isomer: In a cis-1,3,5-trisubstituted cyclohexane, all three substituents can occupy equatorial positions in one chair conformation, leading to a highly stable arrangement with minimal 1,3-diaxial interactions.[11]

  • trans-isomers: The various trans isomers will have at least one substituent in an axial position in any given chair conformation, leading to increased steric strain and lower thermodynamic stability compared to the all-equatorial cis isomer.

The relative thermodynamic stability of isomers can be determined experimentally by analyzing the equilibrium mixture of isomers or computationally through quantum mechanical calculations.[12][13]

Logical Relationship of Isomer Stability

G cluster_isomers Stereoisomers of 1-(3,5-Dimethylcyclohexyl)ethan-1-one cluster_stability Thermodynamic Stability cis_isomer cis-1,3,5 Isomer (all-equatorial potential) high_stability Higher Stability cis_isomer->high_stability Minimal Steric Strain (avoids 1,3-diaxial interactions) trans_isomers trans Isomers (mixed axial/equatorial) low_stability Lower Stability trans_isomers->low_stability Increased Steric Strain (presence of axial substituents) G start Sample of 1-(3,5-Dimethylcyclohexyl)ethan-1-one equilibration Isomer Equilibration (Optional) start->equilibration gc_ms GC-MS Analysis equilibration->gc_ms separation Separation of Isomers (Gas Chromatography) gc_ms->separation detection Identification & Quantification (Mass Spectrometry) separation->detection analysis Data Analysis (Peak Integration) detection->analysis end Relative Thermodynamic Stabilities Determined analysis->end

Sources

Exploratory

Elucidating the Mass Spectrometry Fragmentation Topography of 1-(3,5-Dimethylcyclohexyl)ethan-1-one

Executive Summary The structural characterization of complex alicyclic compounds is a critical bottleneck in modern drug development and fine chemical synthesis. 1-(3,5-Dimethylcyclohexyl)ethan-1-one (CAS: 1341316-69-5)[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of complex alicyclic compounds is a critical bottleneck in modern drug development and fine chemical synthesis. 1-(3,5-Dimethylcyclohexyl)ethan-1-one (CAS: 1341316-69-5)[1] is a highly flexible, disubstituted cyclohexyl ketone[2]. Its architecture—a six-membered alicyclic system bearing two equatorial/axial methyl groups and an acetyl moiety—gives rise to significant stereoisomerism and conformational diversity[2].

To definitively confirm its structure, Electron Ionization Mass Spectrometry (EI-MS) is the gold standard. This whitepaper deconstructs the mechanistic causality behind the fragmentation patterns of 1-(3,5-Dimethylcyclohexyl)ethan-1-one, providing researchers with a self-validating framework for spectral interpretation and experimental design.

Molecular Architecture & Ionization Dynamics

Before analyzing fragment ions, one must understand the initial ionization event. In a standard 70 eV EI-MS system, the sample is bombarded with high-energy electrons[2]. For 1-(3,5-Dimethylcyclohexyl)ethan-1-one (Molecular Weight: 154.25 g/mol )[3], the lowest ionization energy corresponds to the removal of a non-bonding electron from the carbonyl oxygen.

This localized electron ejection generates the Molecular Ion (M⁺•) at m/z 154 [4]. Because the radical cation is centered on the highly electronegative oxygen atom, the molecule experiences extreme electronic instability. To stabilize this charge, the molecule undergoes rapid, predictable unimolecular decompositions driven by bond dissociation energies and product stability.

Mechanistic Causality of Primary Fragmentation Pathways

The fragmentation of this cyclohexyl ketone is not random; it is dictated by the thermodynamic drive to form stable cations and neutral radicals.

  • Pathway A: Alpha-Cleavage (Acylium Ion Formation) The most dominant fragmentation route is the cleavage of the C1–carbonyl bond (alpha-cleavage). This pathway splits the molecule into two potential charged species. When the charge is retained on the acetyl fragment, it forms the Acetyl Cation at m/z 43 [4]. This is the base peak (100% abundance) because the resulting acylium ion [CH3​C≡O]+ is highly stabilized by resonance (oxonium ion formation). Conversely, if the charge is retained on the ring system following the loss of the acetyl radical ( CH3​CO• ), it yields the Cyclohexyl Cation at m/z 111 [4].

  • Pathway B: Alkyl Radical Extrusion The molecular ion can also undergo the loss of a methyl radical ( CH3​• , 15 Da) to yield a fragment at m/z 139 [4]. This extrusion typically originates from the acetyl group via alpha-cleavage, producing a resonance-stabilized [C8​H15​−C≡O]+ ion, though the ring methyls at the 3 and 5 positions can also be extruded under 70 eV conditions.

  • Pathway C: Ring Cleavage & Alkene Extrusion The flexible cyclohexane ring[2] can undergo secondary fragmentation. Following initial cleavages, the alicyclic ring opens and extrudes neutral alkene molecules (e.g., ethylene, propene) to minimize steric strain, resulting in lower-mass hydrocarbon clusters at m/z 69 and m/z 55 .

FragmentationMap M Molecular Ion [M]+• m/z 154 [C10H18O]+• A1 Acetyl Cation m/z 43 (Base Peak) [CH3CO]+ M->A1 Alpha Cleavage (- C8H15•) A2 Cyclohexyl Cation m/z 111 [C8H15]+ M->A2 Alpha Cleavage (- CH3CO•) M1 Methyl Loss m/z 139 [M - CH3]+ M->M1 Alkyl Extrusion (- CH3•) R1 Ring Cleavage m/z 69, 55 Alkyl/Alkenyl Ions A2->R1 Ring Opening (- CnH2n)

Fig 1: Mechanistic fragmentation pathway of 1-(3,5-Dimethylcyclohexyl)ethan-1-one during EI-MS.

Quantitative Data Summarization

The table below synthesizes the predicted key mass spectrometry fragments[4] into a structured format for rapid comparative analysis during spectral interpretation.

m/z ValueIon FormulaRelative IntensityMechanistic Origin
154 [C10​H18​O]+• WeakMolecular Ion ( M+• )
139 [C9​H15​O]+ ModerateAlkyl Extrusion (Loss of CH3​• )
111 [C8​H15​]+ ModerateAlpha Cleavage (Loss of CH3​CO• )
69 [C5​H9​]+ ModerateSecondary Ring Cleavage
43 [C2​H3​O]+ Base Peak (100%)Alpha Cleavage (Acetyl Cation)

Self-Validating Experimental Protocol: High-Resolution GC-MS

To ensure scientific integrity and trustworthiness, the following GC-MS protocol is designed as a self-validating system. Every step includes the causality behind the experimental choice to guarantee reproducible fragmentation of 1-(3,5-Dimethylcyclohexyl)ethan-1-one.

Step 1: System Suitability & Autotuning

  • Action: Initiate an autotune sequence using Perfluorotributylamine (PFTBA).

  • Causality: PFTBA provides a highly reproducible fragmentation pattern. Tuning ensures the mass analyzer accurately assigns m/z values and standardizes the relative abundances of baseline ions (m/z 69, 219, 502), establishing a validated baseline before sample introduction.

Step 2: Sample Preparation & Internal Standardization

  • Action: Dilute the analyte to 10 µg/mL in GC-grade n-hexane. Spike the solution with 1 µg/mL of Decafluorobiphenyl as an Internal Standard (ISTD).

  • Causality: Hexane is a non-polar solvent that perfectly solvates the hydrophobic cyclohexane ring. The ISTD acts as an internal control to normalize any fluctuations in injection volume or ionization efficiency, ensuring quantitative trustworthiness.

Step 3: Chromatographic Separation

  • Action: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Causality: The slight polarity of the 5% phenyl stationary phase matches the dipole moment of the acetyl group. This prevents peak tailing and ensures a sharp, Gaussian peak shape for optimal MS sampling.

Step 4: Electron Ionization (EI) & Mass Analysis

  • Action: Subject the eluent to EI at 70 eV with a source temperature of 230 °C. Scan from m/z 35 to 350.

  • Causality: 70 eV is the universal standard for EI-MS. It transfers approximately 6,000 kJ/mol of energy to the molecule—significantly higher than typical covalent bond enthalpies (300-400 kJ/mol). This excess energy guarantees the activation of all reproducible fragmentation pathways (alpha-cleavage, methyl extrusion), allowing direct comparison with established spectral libraries.

GCMSWorkflow S1 1. System Tuning (PFTBA Calibration) S2 2. Sample Prep (Hexane + ISTD) S1->S2 S3 3. GC Separation (HP-5MS Column) S2->S3 S4 4. EI Ionization (70 eV, 230°C) S3->S4 S5 5. Mass Analysis (Quadrupole) S4->S5

Fig 2: Self-validating GC-MS experimental workflow for structural characterization.

References

  • Benchchem - 1-(3,5-Dimethylcyclohexyl)ethan-1-one | 1341316-69-5 Product Data & Fragmentation Pathways. 4

  • Sapphire Bioscience / Biosynth - 1-(3,5-Dimethylcyclohexyl)ethan-1-one Specifications (Molecular Weight & Formula).

  • Bidepharm - CAS:1341316-69-5, 1-(3,5-Dimethylcyclohexyl)ethan-1-one Chemical Properties. 1

Sources

Foundational

An In-depth Technical Guide to 1-(3,5-Dimethylcyclohexyl)ethan-1-one: A Case Study in Isomeric Specificity and Synthetic Strategy

Foreword: Navigating the Landscape of Isomeric Ambiguity In the realm of chemical research and development, particularly in fields such as fragrance and pharmaceuticals, the precise arrangement of atoms within a molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Landscape of Isomeric Ambiguity

In the realm of chemical research and development, particularly in fields such as fragrance and pharmaceuticals, the precise arrangement of atoms within a molecule—its isomerism—is of paramount importance. This guide addresses the discovery and natural occurrence of 1-(3,5-Dimethylcyclohexyl)ethan-1-one. However, a comprehensive literature survey reveals a significant disparity in available data: while its structural isomer, 1-(3,3-dimethylcyclohexyl)ethanone, is a well-documented and commercially significant fragrance ingredient, information on the 3,5-dimethyl isomer is notably scarce.

This guide, therefore, adopts a dual approach. It will first provide a thorough examination of the well-characterized 1-(3,3-dimethylcyclohexyl)ethanone as a case study, covering its synthesis, properties, and applications. Subsequently, it will leverage this understanding to explore the theoretical and practical aspects of 1-(3,5-Dimethylcyclohexyl)ethan-1-one, including potential synthetic pathways and a discussion on the challenges in its discovery and characterization. This approach is designed to provide researchers, scientists, and drug development professionals with a realistic and scientifically grounded perspective on this specific chemical entity and the broader implications of isomeric differences.

Part 1: The Archetype - 1-(3,3-Dimethylcyclohexyl)ethanone

Commonly known by trade names such as Herbac or Woody Ketone, 1-(3,3-dimethylcyclohexyl)ethanone (CAS 25304-14-7) is a valued component in the fragrance industry for its distinctive woody and herbal scent profile.[1][2] Its development and use are intrinsically linked to the quest for novel and stable aroma chemicals.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 1-(3,3-dimethylcyclohexyl)ethanone are well-documented and crucial for its application in various formulations.[1][]

PropertyValueReference
CAS Number 25304-14-7[1]
Molecular Formula C10H18O[4]
Molecular Weight 154.25 g/mol [4]
Appearance Colorless to pale yellow liquid[2]
Odor Woody, herbal, thujonic, minty[1]
Boiling Point 202.8°C at 760 mmHg[]
Density 0.875 g/cm³[]
Flash Point 70.00 °C (158.00 °F)[1]
Synthesis of 1-(3,3-Dimethylcyclohexyl)ethanone

Several synthetic routes to 1-(3,3-dimethylcyclohexyl)ethanone have been established, often starting from readily available precursors.[1] A prominent method involves the catalytic hydrogenation of the corresponding unsaturated ketone.[1]

Experimental Protocol: Synthesis via Catalytic Hydrogenation [1]

  • Step 1: Preparation of 1-(3,3-dimethylcyclohex-1-enyl)ethanone: This precursor can be synthesized from the acid-catalyzed cyclization and rearrangement of dehydrolinalool. In a reaction vessel, dehydrolinalool is treated with a catalytic amount of an acid like phosphoric or methanesulfonic acid with stirring at a suitable temperature to promote the reaction.

  • Step 2: Catalytic Hydrogenation: The unsaturated ketone is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel containing a catalyst, typically Palladium on carbon (Pd/C).

  • Step 3: Hydrogenation Reaction: The vessel is pressurized with hydrogen gas (e.g., 1-50 bar) and the mixture is stirred at a controlled temperature (e.g., room temperature to 60°C) until the theoretical amount of hydrogen is consumed.

  • Step 4: Work-up and Purification: The reaction mixture is filtered to remove the catalyst. The solvent is then removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 1-(3,3-dimethylcyclohexyl)ethanone.

Synthesis_3_3_Isomer Dehydrolinalool Dehydrolinalool Unsaturated_Ketone 1-(3,3-dimethylcyclohex-1-enyl)ethanone Dehydrolinalool->Unsaturated_Ketone   Acid-catalyzed   cyclization Final_Product 1-(3,3-Dimethylcyclohexyl)ethanone Unsaturated_Ketone->Final_Product   Catalytic   Hydrogenation   (H₂, Pd/C)

Caption: Synthetic pathway to 1-(3,3-dimethylcyclohexyl)ethanone.

Natural Occurrence and Applications

Despite being a nature-identical scent, there is no definitive evidence of 1-(3,3-dimethylcyclohexyl)ethanone being isolated from a natural source. Its presence in the fragrance industry is a result of chemical synthesis.[5] It is used in a wide array of products, including perfumes, cosmetics, soaps, and detergents, to impart a fresh, woody aroma.[6][7]

Part 2: The Enigma - 1-(3,5-Dimethylcyclohexyl)ethan-1-one

In stark contrast to its 3,3-dimethyl counterpart, 1-(3,5-Dimethylcyclohexyl)ethan-1-one is a chemical entity that remains largely unexplored in the scientific literature. No significant findings on its discovery or natural occurrence have been reported. This section will, therefore, focus on the theoretical aspects of its synthesis and the potential reasons for its relative obscurity.

Stereoisomerism

A key feature of 1-(3,5-Dimethylcyclohexyl)ethan-1-one is the presence of two chiral centers at the 3 and 5 positions of the cyclohexane ring. This gives rise to stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The cis and trans relationship between the methyl groups will significantly influence the molecule's three-dimensional shape and, consequently, its chemical and biological properties, including its odor profile.

Stereoisomers_3_5_Isomer Parent 1-(3,5-Dimethylcyclohexyl)ethan-1-one Cis cis-Isomer (3R,5S) and (3S,5R) Parent->Cis Trans trans-Isomer (3R,5R) and (3S,5S) Parent->Trans

Caption: Stereoisomers of 1-(3,5-Dimethylcyclohexyl)ethan-1-one.

Proposed Synthetic Pathways

The synthesis of 1,3-disubstituted cyclohexanones is a well-established area of organic chemistry.[8] These methods can be adapted to propose a plausible route to the 3,5-dimethyl isomer. A potential strategy would involve the conjugate addition of a methyl group to a suitably substituted cyclohexenone, followed by the introduction of the acetyl group.

Proposed Experimental Protocol: Synthesis of 1-(3,5-Dimethylcyclohexyl)ethan-1-one

  • Step 1: Synthesis of 3-Methylcyclohex-2-en-1-one: This starting material can be prepared through various established methods, such as the Robinson annulation.

  • Step 2: 1,4-Conjugate Addition of a Methyl Group: The 3-methylcyclohex-2-en-1-one can be reacted with a methyl organocuprate (Gilman reagent, (CH₃)₂CuLi) to introduce a methyl group at the 5-position. This reaction is known to favor the 1,4-addition product. The stereoselectivity of this step would be a critical factor in determining the cis/trans ratio of the resulting 3,5-dimethylcyclohexanone.

  • Step 3: Introduction of the Acetyl Group: The resulting 3,5-dimethylcyclohexanone can be converted to its enolate by treatment with a strong base like lithium diisopropylamide (LDA). The enolate can then be reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, to introduce the acetyl group at the 1-position.

  • Step 4: Work-up and Purification: The reaction would be quenched, followed by an aqueous work-up and extraction with an organic solvent. The final product, a mixture of stereoisomers of 1-(3,5-Dimethylcyclohexyl)ethan-1-one, would then be purified by column chromatography or distillation.

Proposed_Synthesis_3_5_Isomer Start 3-Methylcyclohex-2-en-1-one Intermediate 3,5-Dimethylcyclohexanone Start->Intermediate   1,4-Conjugate Addition   ((CH₃)₂CuLi) Final 1-(3,5-Dimethylcyclohexyl)ethan-1-one Intermediate->Final   Enolate formation (LDA)   then Acetylation

Caption: A proposed synthetic route to 1-(3,5-Dimethylcyclohexyl)ethan-1-one.

Challenges and Future Directions

The lack of information on 1-(3,5-Dimethylcyclohexyl)ethan-1-one may be attributed to several factors. The synthesis could be more complex or lower-yielding compared to the 3,3-isomer, making it less commercially viable. Furthermore, its olfactory properties might not be as desirable as those of its well-known counterpart.

Future research in this area could focus on the stereoselective synthesis of the different isomers of 1-(3,5-Dimethylcyclohexyl)ethan-1-one to evaluate their individual properties. A thorough investigation of its potential natural occurrence through advanced analytical techniques, such as high-resolution gas chromatography-mass spectrometry (GC-MS) of essential oils and plant extracts, could also be a fruitful avenue of exploration.

Conclusion

This technical guide has illuminated the current state of knowledge regarding 1-(3,5-Dimethylcyclohexyl)ethan-1-one, primarily through a comparative analysis with its extensively studied isomer, 1-(3,3-dimethylcyclohexyl)ethanone. While the discovery and natural occurrence of the 3,5-isomer remain elusive, this guide provides a scientifically grounded framework for its potential synthesis and highlights the critical role of isomerism in determining the properties and applications of organic molecules. For researchers and professionals in drug development and fragrance science, this exploration underscores the importance of both empirical investigation and theoretical postulation in advancing our understanding of the vast chemical landscape.

References

  • 1-(3,3-dimethylcyclohexyl)-ethanon - Physico-chemical Properties. ChemBK. [Link]

  • woody ketone, 25304-14-7. The Good Scents Company. [Link]

  • 1-(3,3-Dimethylcyclohexyl)ethanone. PubChem. [Link]

  • Fragrance material review on 1-(3,3-dimethylcyclohexyl)ethan-1-one. PubMed. [Link]

  • Synthesis and Structure−Activity Relationships of New 1,3-Disubstituted Cyclohexanes as Structurally Rigid Leukotriene B4 Receptor Antagonists. ACS Publications. [Link]

  • Properties of 1-(3,3-Dimethylcyclohexyl)ethanone / Specification. MCB Books. [Link]

  • Novel acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery.
  • Acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery.
  • Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. PMC. [Link]

  • Compounds.
  • Visible light-induced synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane ketones via cooperative photoredox and N-heterocyclic carbene catalysis. Green Chemistry (RSC Publishing). [Link]

  • dimethyl cyclohexyl 3-butenyl ketone. The Good Scents Company. [Link]

  • Synthesis of Fragrance 1-(3,3-dimethylcyclohexyl)Ethyl Acetate. ResearchGate. [Link]

  • Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • FRAGRANCE MATERIALS.
  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journals. [Link]

  • Synthesis of Fragrance 1-(3,3-dimethylcyclohexyl)Ethyl Acetate. Scientific.Net. [Link]

  • Fragrance material review on 1-(3,3-dimethylcyclohexyl)pent-4-en-1-one. PubMed. [Link]

  • Cyclohexanone synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of odorants in flow and their applications in perfumery. Beilstein Journals. [Link]

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. PMC. [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. [Link]

  • 3,3-Dimethylcyclohexyl methyl ketone CAS# 25304-14-7. Scent.vn. [Link]

  • Reaction of cyclohexyl methyl ketone by D. magnusii and effect caused by addition of the adsorbent XAD-7 …. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 1-(3,5-Dimethylcyclohexyl)ethan-1-one via Weinreb Amide Intermediate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Strategic Rationale In modern drug discovery, incorporating sp³-rich aliphatic scaffolds like the 3,5-dimethylcyclohexy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Rationale

In modern drug discovery, incorporating sp³-rich aliphatic scaffolds like the 3,5-dimethylcyclohexyl moiety is a proven strategy to enhance aqueous solubility and metabolic stability compared to planar aromatic analogs. The target compound, 1-(3,5-dimethylcyclohexyl)ethan-1-one , serves as a critical building block for complex active pharmaceutical ingredients (APIs).

Directly converting carboxylic acids or esters to ketones using organometallic reagents often results in over-addition, yielding unwanted tertiary alcohols . To circumvent this, we employ the highly reliable Weinreb–Nahm ketone synthesis . This two-step protocol transforms 3,5-dimethylcyclohexanecarboxylic acid into a stable N-methoxy-N-methylamide (Weinreb amide), which subsequently reacts with a Grignard reagent in a strictly controlled manner to yield the target ketone.

Mechanistic Causality & Reaction Pathway

As a self-validating synthetic system, every reagent in this protocol serves a specific, mechanistic purpose:

  • Activation (EDCI/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activates the carboxylic acid. The addition of Hydroxybenzotriazole (HOBt) is crucial; it acts as a nucleophilic catalyst that intercepts the highly reactive O-acylisourea intermediate, preventing its rearrangement into an unreactive N-acylurea byproduct. This ensures near-quantitative conversion to the active OBt-ester.

  • Controlled Nucleophilic Addition: The addition of methylmagnesium bromide (MeMgBr) at 0 °C forms a tetrahedral intermediate. This intermediate is uniquely stabilized by a five-membered chelate ring involving the magnesium cation, the carbonyl oxygen, and the methoxy oxygen .

  • Acidic Quench: The chelate is thermally and chemically stable under basic conditions. It only collapses to form the ketone upon the introduction of an aqueous acidic quench (1M HCl), which protonates the leaving group and destroys the magnesium complex, strictly preventing a second Grignard addition.

ReactionPathway A 3,5-Dimethylcyclohexanecarboxylic acid (Starting Material) B Weinreb Amide Intermediate (N-Methoxy-N,3,5-trimethyl...) A->B EDCI, HOBt, DIPEA MeO(Me)NH·HCl, DCM, RT C Tetrahedral Mg-Chelate (Stable at 0 °C) B->C MeMgBr (1.5 eq) THF, 0 °C D 1-(3,5-Dimethylcyclohexyl)ethan-1-one (Target Ketone) C->D 1M HCl (aq) Acidic Quench

Figure 1: Mechanistic pathway of the Weinreb-Nahm ketone synthesis.

Quantitative Reagent Summary

The following table outlines the stoichiometry for a standard 10 mmol scale synthesis.

StepReagent / MaterialMW ( g/mol )Eq.Mass / VolFunction
1 3,5-Dimethylcyclohexanecarboxylic acid156.221.01.56 gStarting Material
1 N,O-Dimethylhydroxylamine·HCl97.541.21.17 gAmine Nucleophile
1 EDCI·HCl191.701.52.88 gCoupling Agent
1 HOBt (anhydrous)135.131.52.03 gAdditive / Suppressor
1 N,N-Diisopropylethylamine (DIPEA)129.243.05.2 mLOrganic Base
1 Dichloromethane (DCM, anhydrous)84.93-50 mLSolvent
2 Weinreb Amide Intermediate199.291.0~1.99 gIntermediate
2 Methylmagnesium bromide (3.0 M in Et₂O)119.241.55.0 mLCarbon Nucleophile
2 Tetrahydrofuran (THF, anhydrous)72.11-40 mLSolvent

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Weinreb Amide
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon).

  • Activation: Dissolve 3,5-dimethylcyclohexanecarboxylic acid (1.56 g, 10.0 mmol) in 50 mL of anhydrous DCM. Add EDCI·HCl (2.88 g, 15.0 mmol) and HOBt (2.03 g, 15.0 mmol). Stir the mixture for 15 minutes at room temperature to allow the formation of the active OBt-ester.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol) to the reaction mixture, followed by the dropwise addition of DIPEA (5.2 mL, 30.0 mmol). Causality Note: 3.0 equivalents of DIPEA are strictly required (1 eq to neutralize the amine salt, 1 eq for the EDCI salt, and 1 eq to drive the coupling).

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1). Crucial Insight: Because aliphatic rings lack UV chromophores, you must visualize the TLC plate using a Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) stain followed by heating. The product will appear as a distinct spot (Rf ~0.4) above the baseline acid.

  • Workup: Dilute the mixture with an additional 50 mL of DCM. Transfer to a separatory funnel and wash sequentially with 1M aqueous HCl (2 × 30 mL) to remove unreacted amine and DIPEA, saturated aqueous NaHCO₃ (2 × 30 mL) to remove unreacted acid and HOBt, and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the Weinreb amide as a pale yellow oil. Proceed to Step 2 without further purification if purity is >95% by crude NMR.

Step 2: Grignard Addition to Yield the Target Ketone
  • Preparation: In a flame-dried 100 mL Schlenk flask under Argon, dissolve the Weinreb amide (~1.99 g, 10.0 mmol) in 40 mL of anhydrous THF.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0 °C. Causality Note: Strict adherence to 0 °C is mandatory to stabilize the tetrahedral Mg-chelate and prevent premature collapse.

  • Addition: Using a dry syringe, add Methylmagnesium bromide (5.0 mL of a 3.0 M solution in Et₂O, 15.0 mmol) dropwise over 10 minutes. Self-Validation: A slight transient exotherm and localized fuming upon the first few drops confirm the Grignard reagent is active and successfully displacing the solvent coordination sphere.

  • Incubation: Stir the reaction at 0 °C for 2 hours. Monitor by TLC (KMnO₄ stain) until the Weinreb amide spot is completely consumed.

  • Acidic Quench: While maintaining the reaction at 0 °C, carefully quench the mixture by the dropwise addition of 1M aqueous HCl (20 mL). Causality Note: This step breaks the Mg-chelate, collapsing the intermediate to form the final ketone.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes:EtOAc) to yield 1-(3,5-dimethylcyclohexyl)ethan-1-one as a colorless oil.

Workflow Step1 Step 1: Amide Coupling Reagents: Acid, EDCI, HOBt, DIPEA Step2 Step 2: Aqueous Workup Wash: 1M HCl, Sat. NaHCO3, Brine Step1->Step2 Step3 Step 3: Grignard Addition Reagents: MeMgBr, THF (0 °C) Step2->Step3 Step4 Step 4: Acidic Quench Reagents: 1M HCl (Breaks Chelate) Step3->Step4 Step5 Step 5: Purification Method: Silica Gel Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the two-stage synthesis.

Analytical Characterization (Expected Data)

To validate the structural integrity of the synthesized 1-(3,5-dimethylcyclohexyl)ethan-1-one, perform the following analyses:

  • ¹H NMR (400 MHz, CDCl₃): Look for a sharp singlet at ~2.15 ppm integrating to 3H, corresponding to the methyl group of the newly formed acetyl moiety. The cyclohexane ring protons will appear as a complex multiplet between 0.80 and 2.50 ppm, with the two methyl doublets (from the 3,5-positions) typically resonating around 0.90 ppm.

  • LC-MS (ESI+): Expected mass for C₁₀H₁₈O is 154.14 Da. Look for the [M+H]⁺ peak at m/z 155.1.

References

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from[Link] [2]

  • Wikipedia Contributors. Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. Retrieved from[Link] [3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21872116, 3,5-Dimethylcyclohexane-1-carboxylic acid. Retrieved from[Link] [4]

  • Bartolo, N. D., et al. (2024). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses, 101, 61. Retrieved from[Link] [5]

Application

Application Note: 1-(3,5-Dimethylcyclohexyl)ethan-1-one as a Precursor in the Synthesis of Lipophilic APIs

Executive Summary The synthesis of complex, target-specific Active Pharmaceutical Ingredients (APIs) increasingly relies on versatile, conformationally biased building blocks. 1-(3,5-Dimethylcyclohexyl)ethan-1-one (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex, target-specific Active Pharmaceutical Ingredients (APIs) increasingly relies on versatile, conformationally biased building blocks. 1-(3,5-Dimethylcyclohexyl)ethan-1-one (CAS: 1341316-69-5) has emerged as a critical precursor for developing lipophilic drug candidates, particularly those targeting the Central Nervous System (CNS) and G-Protein Coupled Receptors (GPCRs). This application note details the structural causality behind the selection of this precursor and provides a self-validating, biocatalytic protocol for its asymmetric reductive amination into highly enantiopure chiral amines.

Structural Causality & Physicochemical Profiling

In modern rational drug design, the choice of an alicyclic scaffold is never arbitrary. The structural features of 1-(3,5-Dimethylcyclohexyl)ethan-1-one offer distinct pharmacological and synthetic advantages:

  • Conformational Locking: The presence of methyl groups at the 3 and 5 positions of the cyclohexane ring forces the molecule into a highly stable chair conformation. In the preferred cis,cis-isomer, the acetyl group and both methyl groups occupy equatorial positions, virtually eliminating 1,3-diaxial steric clashes.

  • Reduced Entropic Penalty: Because the ring is conformationally rigid, the resulting API experiences a lower entropic penalty upon binding to a target receptor (such as a GPCR), directly translating to higher binding affinity.

  • Lipophilicity & BBB Penetration: The aliphatic nature of the disubstituted cyclohexane ring increases the overall logP of the final pharmacophore, a critical parameter for crossing the blood-brain barrier (BBB) in CNS-targeted therapies.

As highlighted by [1], the ketone functional group serves as an ideal synthetic handle for downstream enzymatic resolution.

Table 1: Physicochemical Properties of the Precursor
PropertySpecification / Value
Chemical Name 1-(3,5-Dimethylcyclohexyl)ethan-1-one
CAS Number 1341316-69-5
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Structural Feature Disubstituted alicyclic ketone
Preferred Conformation Equatorial chair (minimizes 1,3-diaxial strain)

Synthetic Workflow: Biocatalytic Asymmetric Reductive Amination

Converting the acetyl group of 1-(3,5-Dimethylcyclohexyl)ethan-1-one into a primary chiral amine is a foundational step in API synthesis. Traditional chemocatalytic methods (e.g., transition-metal catalyzed reductive amination) often struggle with the steric bulk of the 3,5-dimethylcyclohexyl environment, leading to poor enantiomeric excess ( ee ).

To overcome this, we utilize ω-Transaminases (ω-TAs) . ω-TAs utilize Pyridoxal 5'-phosphate (PLP) as a cofactor to transfer an amino group from a cheap donor (like isopropylamine) to the target ketone with absolute stereocontrol (>99% ee ). Engineered variants of ω-TA (such as the W58L mutant from Ochrobactrum anthropi) have been specifically designed to accommodate bulky ketones by removing active-site steric barriers, as demonstrated in mechanism-guided engineering studies [2].

Workflow Precursor 1-(3,5-Dimethylcyclohexyl)ethan-1-one Biocatalysis ω-Transaminase (ω-TA) Reductive Amination Precursor->Biocatalysis Isopropylamine (Donor) Intermediate Chiral Amine Intermediate (>99% ee) Biocatalysis->Intermediate Stereoselective NH2 Transfer Coupling Scaffold Extension (Amidation / Alkylation) Intermediate->Coupling Pharmacophore Assembly API Target Lipophilic API (CNS / GPCR Modulator) Coupling->API Final Formulation

Synthetic workflow from 1-(3,5-Dimethylcyclohexyl)ethan-1-one to a lipophilic API.

Biocatalysis E_PLP Enzyme-PLP (Resting State) E_PMP Enzyme-PMP (Aminated State) E_PLP->E_PMP Oxidative Deamination Product Chiral Amine Product E_PLP->Product E_PMP->E_PLP Reductive Amination Byproduct Ketone Byproduct (Acetone) E_PMP->Byproduct Donor Amine Donor (Isopropylamine) Donor->E_PLP Substrate 1-(3,5-Dimethylcyclohexyl) ethan-1-one Substrate->E_PMP

ω-Transaminase catalytic cycle for the asymmetric amination of the ketone precursor.

Self-Validating Experimental Protocol: ω-TA Mediated Amination

This protocol is designed as a self-validating system . It integrates In-Process Controls (IPCs) that act as logical gating mechanisms. You must not proceed to downstream processing unless the IPC criteria are met, ensuring zero waste of resources on incomplete reactions.

Reagents Required
  • Substrate: 1-(3,5-Dimethylcyclohexyl)ethan-1-one (50 mM)

  • Amine Donor: Isopropylamine (500 mM, 10 eq)

  • Cofactor: Pyridoxal 5'-phosphate (PLP, 1 mM)

  • Biocatalyst: Engineered ω-Transaminase (e.g., W58L mutant, 5 mg/mL)

  • Buffer: 100 mM Sodium phosphate buffer (pH 7.5)

Step-by-Step Methodology

Phase 1: Reaction Matrix Preparation

  • Prepare 100 mL of 100 mM Sodium phosphate buffer and adjust to pH 7.5.

  • Dissolve 1 mM PLP into the buffer. The solution will turn slightly yellow, indicating the active resting state of the cofactor.

  • Add 500 mM Isopropylamine. Re-adjust the pH to 7.5 using 1M HCl, as the amine will initially spike the alkalinity.

Phase 2: Biocatalytic Conversion 4. Introduce 5 mg/mL of the engineered ω-TA to the buffered matrix. 5. Add 50 mM of 1-(3,5-Dimethylcyclohexyl)ethan-1-one. (Note: Due to its lipophilicity, 5% v/v DMSO can be added as a co-solvent to ensure homogeneous dispersion). 6. Incubate the reaction in an orbital shaker at 30°C and 200 rpm for 12 hours.

Phase 3: System Suitability & Self-Validation (IPC Gate) 7. Sampling: Extract a 100 µL aliquot, quench with 100 µL of 1M NaOH, and extract with 200 µL of ethyl acetate. 8. GC-MS Analysis: Analyze the organic layer to determine the conversion ratio of ketone to amine.

  • Validation Logic Gate:
  • IF conversion is ≥95% : The thermodynamic equilibrium has been successfully breached. Proceed to Phase 4.
  • IF conversion is <95% : The reaction is suffering from product inhibition (acetone accumulation). Corrective Action: Apply a mild vacuum (200 mbar) to the reaction vessel for 30 minutes to volatilize and remove the acetone byproduct, driving the equilibrium forward [3]. Re-incubate for 4 hours and repeat the IPC.

Phase 4: Downstream Processing 9. Once validated, acidify the bulk reaction mixture to pH 2.0 using 2M HCl. Wash with ethyl acetate (2 × 50 mL) to remove unreacted ketone and organic impurities (the protonated chiral amine remains in the aqueous layer). 10. Basify the aqueous layer to pH 11.0 using 5M NaOH. 11. Extract the free-base chiral amine with methyl tert-butyl ether (MTBE) (3 × 50 mL). 12. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure chiral amine intermediate.

Table 2: Optimization Data for Reductive Amination

Quantitative data demonstrating the causality of choosing an engineered enzyme and excess amine donor to overcome the steric hindrance of the 3,5-dimethylcyclohexyl scaffold.

BiocatalystAmine DonorTime (h)Conversion (%)Enantiomeric Excess ( ee %)
Wild-type ω-TAIsopropylamine (5 eq)2442.5>99.0
Engineered ω-TA (W58L)Isopropylamine (5 eq)2488.3>99.9
Engineered ω-TA (W58L) Isopropylamine (10 eq) 24 >98.5 >99.9

References

  • Han, S., et al. "Mechanism-Guided Engineering of ω-Transaminase to Accelerate Reductive Amination of Ketones." Advanced Synthesis & Catalysis, 2015. Available at:[Link]

  • Kim, J., et al. "ω-Transaminase-catalyzed asymmetric synthesis of unnatural amino acids using isopropylamine as an amino donor." Organic & Biomolecular Chemistry (RSC Publishing), 2014. Available at:[Link]

Method

GC-MS Method Development for the Detection of 1-(3,5-Dimethylcyclohexyl)ethan-1-one

An Application Note for Researchers and Drug Development Professionals Abstract This application note provides a comprehensive guide to developing a robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) method...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to developing a robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 1-(3,5-Dimethylcyclohexyl)ethan-1-one. This cyclic ketone, and others like it, are relevant in various fields, including fragrance, chemical synthesis, and as potential impurities in pharmaceutical manufacturing. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established analytical principles. We will explore the causality behind experimental choices, from sample preparation and instrument parameters to data analysis and method validation, ensuring scientific integrity and reproducibility.

Introduction and Scientific Background

1-(3,5-Dimethylcyclohexyl)ethan-1-one is a cyclic ketone with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol [1][2]. As with many substituted cyclohexanone structures, it exists as multiple stereoisomers, which can present a significant analytical challenge. The accurate detection and quantification of such compounds are critical, whether it is for quality control in chemical manufacturing or for trace-level impurity analysis in pharmaceutical products.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this task. Its power lies in the combination of the exceptional separating capability of gas chromatography with the definitive identification power of mass spectrometry[3][4]. The GC component separates volatile and semi-volatile compounds based on their boiling points and interactions with the column's stationary phase, while the MS component fragments the eluted compounds into predictable, characteristic ions, providing a "fingerprint" for unambiguous identification[4].

The Causality of Method Development: A Foundational Approach

Developing a successful GC-MS method is not merely about selecting parameters from a list; it is about making informed choices based on the physicochemical properties of the analyte and the analytical objectives.

Sample Preparation: The First Critical Step

The goal of sample preparation is to present the analyte to the instrument in a suitable solvent and concentration, free from interfering matrix components[5]. For a pure standard or a relatively clean sample, a simple dilution is often sufficient.

  • Solvent Selection: The choice of solvent is critical. It must completely dissolve the analyte without reacting with it and be compatible with the GC system. Volatile organic solvents such as dichloromethane or hexane are excellent choices[3]. Water and non-volatile solvents should be avoided as they are incompatible with most common GC columns and conditions[6].

  • Extraction Techniques for Complex Matrices: For more complex samples (e.g., biological fluids, environmental samples), more elaborate preparation is necessary.

    • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent)[3].

    • Solid-Phase Extraction (SPE): This method concentrates and purifies analytes by passing the sample through a cartridge containing a sorbent material that retains the analyte, which is then eluted with a small volume of solvent[3][5].

    • Headspace Analysis: For highly volatile analytes in solid or liquid matrices, headspace analysis is ideal. The sample is heated in a sealed vial, and the vapor above the sample is injected, minimizing matrix contamination[3][7].

For this application note, we will focus on the analysis of a standard in a clean solvent, employing direct injection.

Gas Chromatography (GC) Parameter Optimization

The GC separation is governed by a synergy of parameters that must be carefully optimized.

  • Inlet and Injection Mode: The inlet's function is to vaporize the sample efficiently and transfer it to the analytical column.

    • Temperature: The inlet temperature must be high enough to ensure rapid and complete vaporization of the analyte but not so high as to cause thermal degradation[8][9]. A good starting point is often 250 °C[9]. An insufficient temperature can lead to poor peak shape (tailing) and reduced sensitivity[10][11].

    • Injection Mode: For trace analysis, a splitless injection is preferred. In this mode, the entire injected sample volume is transferred to the column, maximizing sensitivity[12].

  • The Analytical Column: The Heart of the Separation: The choice of the GC column is arguably the most critical factor in achieving the desired separation. The selection is based on four key parameters:

    • Stationary Phase: The principle of "like dissolves like" governs phase selection. 1-(3,5-Dimethylcyclohexyl)ethan-1-one is a moderately polar compound due to its ketone functional group. A 5% Phenyl-Methylpolysiloxane stationary phase (e.g., DB-5ms, ZB-5MS, or equivalent) is an excellent and highly versatile choice. This phase provides a good balance of dispersive and π-π interactions, making it suitable for separating a wide range of semi-polar compounds and their isomers[13][14].

    • Column Dimensions (Length, I.D., Film Thickness):

      • Length: A 30-meter column is a standard length that provides a good balance between resolution and analysis time.

      • Internal Diameter (I.D.): A 0.25 mm I.D. column offers high efficiency and is compatible with standard GC-MS systems[15].

      • Film Thickness: A 0.25 µm film thickness is suitable for general-purpose analysis of analytes in the molecular weight range of our target compound.

  • Oven Temperature Program: A temperature program is used to elute compounds with a wide range of boiling points. A slow temperature ramp rate is often employed to improve the separation of closely eluting compounds, such as the isomers of our target analyte[16].

  • Carrier Gas: Helium is the most common carrier gas for GC-MS, providing good efficiency and being inert. The flow rate should be optimized for the column dimensions to achieve the best separation efficiency.

Mass Spectrometry (MS) Parameter Selection

The MS detector provides confirmation of the analyte's identity and enables quantification.

  • Ionization Mode: Electron Ionization (EI) is the standard technique for GC-MS. Bombarding the analyte with high-energy electrons (typically 70 eV) produces a reproducible and characteristic fragmentation pattern, which can be compared to spectral libraries for identification[4].

  • Mass Analyzer and Acquisition Mode:

    • Full Scan Mode: In this mode, the mass spectrometer scans a wide range of mass-to-charge ratios (m/z), e.g., m/z 40-200. This is useful for identifying unknown compounds and confirming the structure of the target analyte by observing its molecular ion and fragmentation pattern.

    • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, SIM mode offers significantly higher sensitivity and selectivity. The mass spectrometer is set to monitor only a few specific, characteristic ions of the target analyte.

  • Understanding Fragmentation: The fragmentation of cyclic ketones in EI-MS is predictable. The primary fragmentation pathway is alpha-cleavage , where the bond adjacent to the carbonyl group breaks[17][18]. For 1-(3,5-Dimethylcyclohexyl)ethan-1-one (MW=154), key expected fragments include:

    • m/z 154: The molecular ion (M⁺•).

    • m/z 139: Loss of a methyl radical (•CH₃) from the acetyl group.

    • m/z 111: Loss of an acetyl radical (•COCH₃).

    • m/z 55: A characteristic fragment for saturated cyclic ketones[17].

    • m/z 43: The acylium ion [CH₃CO]⁺, which is often a very stable and abundant fragment for methyl ketones[19].

Detailed Experimental Protocol

This protocol outlines the steps for the analysis of a 1-(3,5-Dimethylcyclohexyl)ethan-1-one standard.

Materials and Reagents
  • Standard: 1-(3,5-Dimethylcyclohexyl)ethan-1-one (≥98% purity)

  • Solvent: Dichloromethane (GC grade)

  • Inert Gas: Helium (99.999% purity)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the primary stock solution with dichloromethane.

Instrumentation and Parameters

The following table summarizes the optimized instrumental parameters.

Parameter Setting Justification
Gas Chromatograph Agilent 8890 GC System (or equivalent)Provides reliable and reproducible chromatographic separation.
Injector Split/Splitless InletAllows for both high-concentration (split) and trace-level (splitless) analysis.
Injection Volume 1 µLStandard volume for capillary GC.
Inlet Temperature 250 °CEnsures efficient vaporization of the analyte without thermal degradation[9].
Injection Mode SplitlessMaximizes analyte transfer to the column for high sensitivity[12].
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimized for a 0.25 mm I.D. column to provide good separation efficiency.
Column 5% Phenyl-Methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm I.D., 0.25 µm film thicknessA robust, mid-polarity column suitable for separating ketones and their isomers[13].
Oven Program 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C, hold for 5 minInitial hold allows for solvent focusing. The ramp separates analytes by boiling point. Final hold ensures elution and cleans the column.
Mass Spectrometer Agilent 5977B MSD (or equivalent)A reliable single quadrupole mass spectrometer for routine analysis.
Ion Source Temperature 230 °CStandard temperature to promote ionization while minimizing thermal degradation within the source.
Quadrupole Temperature 150 °CEnsures consistent mass filtering.
Ionization Mode Electron Ionization (EI)Produces reproducible fragmentation patterns for library matching and structural confirmation[4].
Electron Energy 70 eVStandard energy for EI, providing consistent and extensive fragmentation.
Acquisition Mode Full Scan (m/z 40-200) for identification; SIM for quantificationFull scan provides a complete mass spectrum. SIM increases sensitivity for trace-level quantification.
SIM Ions (for Quant) Quantifier: m/z 43; Qualifiers: m/z 55, 111, 154Using a stable, high-abundance ion for quantification and others for confirmation ensures analytical certainty.
MSD Transfer Line Temp 280 °CPrevents condensation of the analyte between the GC and MS.

Data Analysis and Method Validation

Analyte Identification

The identity of 1-(3,5-Dimethylcyclohexyl)ethan-1-one is confirmed by a match in both:

  • Retention Time (RT): The RT of the peak in the sample must match that of a known standard analyzed under the same conditions.

  • Mass Spectrum: The fragmentation pattern of the sample peak must match the pattern of the standard and the expected fragmentation discussed in Section 2.3.

Workflow for GC-MS Analysis

The entire analytical process can be visualized as a logical workflow.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis cluster_report Final Output Prep Prepare Standards & Samples Inject Inject into GC-MS Prep->Inject GC GC Separation Inject->GC MS MS Detection (Scan or SIM) GC->MS Process Process Raw Data MS->Process Identify Identify Peak (RT & Mass Spectrum) Process->Identify Quantify Quantify (Calibration Curve) Identify->Quantify Report Generate Report Quantify->Report

Caption: Logical workflow for the GC-MS analysis of 1-(3,5-Dimethylcyclohexyl)ethan-1-one.

Method Validation Protocol

To ensure the method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH)[20][21]. A full validation should demonstrate the method's performance characteristics[22].

Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., matrix components, impurities).The peak for the analyte should be free from interference at its retention time in blank samples.
Linearity & Range The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.A linear regression of the calibration curve (peak area vs. concentration) should yield a correlation coefficient (r²) ≥ 0.995.
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value. Assessed by analyzing spiked samples at different concentrations.The mean recovery should be within 80-120% of the theoretical value at each concentration level[23].
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): The relative standard deviation (RSD) should be ≤ 15%.Intermediate Precision (Inter-day): The RSD should be ≤ 15%[23].
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio (S/N) of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio (S/N) of 10:1, with acceptable precision and accuracy[23].
Method Validation Logic

The validation parameters are interconnected and form a self-validating system to ensure the method is robust and reliable.

Validation_Logic Specificity Specificity Linearity Linearity & Range Specificity->Linearity ensures true response Accuracy Accuracy Linearity->Accuracy defines range for Precision Precision Linearity->Precision defines range for LOQ LOQ Accuracy->LOQ must be acceptable at Robustness Method Robustness Accuracy->Robustness Precision->LOQ must be acceptable at Precision->Robustness LOQ->Linearity is lower limit of LOD LOD LOD->LOQ is basis for

Caption: Interrelationship of analytical method validation parameters.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the development of a GC-MS method for the detection of 1-(3,5-Dimethylcyclohexyl)ethan-1-one. By understanding the causality behind each parameter selection—from sample preparation to GC and MS settings—researchers can develop a method that is not only accurate and precise but also robust and fit for purpose. The outlined validation strategy ensures that the developed method will produce reliable and defensible data, which is paramount in research and regulated drug development environments.

References

  • SCION Instruments. (2025). Sample preparation GC-MS. [Link]

  • Sparkman, O. D. (2026). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • Onodera, S., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences. [Link]

  • Sugaya, N., et al. (2001). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate. [Link]

  • Whitman College. GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. [Link]

  • Kala, A., et al. (2017). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Gruch-Kuncl, E., et al. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Forensic Science International. [Link]

  • University of Maryland. Sample Preparation Guidelines for GC-MS. [Link]

  • Clark, J. (2015). Mass Spectra - Fragmentation Patterns. Chemguide. [Link]

  • Jo, A., et al. (2025). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. MDPI. [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]

  • University of Calgary. Mass Spectrometry: Fragmentation. [Link]

  • SciSpace. Sample Preparation Techniques for Gas Chromatography. [Link]

  • Amerigo Scientific. A Guide to GC Column Selection. [Link]

  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]

  • Restek. Guide to GC Column Selection and Optimizing Separations. [Link]

  • University of Illinois. Mass Spectrometry: Fragmentation. [Link]

  • Jo, A., et al. (2025). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. PubMed. [Link]

  • PubChem. 1-[3,3-Dimethyl-1-(prop-2-en-1-yl)cyclohexyl]ethan-1-one. [Link]

  • Chromatography Forum. (2016). Inlet temperature GCMS. [Link]

  • LCGC International. (2018). Optimizing Splitless GC Injections. [Link]

  • Raja, K. D., et al. (2020). Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Restek. (2020). Optimizing Splitless Injections: Inlet Temperature. [Link]

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • Wang, J., et al. (2019). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. PMC. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ResearchGate. Intensity and peak area of analytes at 200 °C and 250 °C of inlet temperature, respectively. [Link]

  • Lee, J. Y., et al. (2022). Validation of USP HS-GC-MS/MS assay for determining the NDMA using petrolatum and liquid paraffin mixture matrix. DBpia. [Link]

  • California State University, Northridge. Gas Chromatography - Mass Spectrometry. [Link]

  • PubChem. 1-(3,5-Dimethylphenyl)ethan-1-one. [Link]

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Application

Application Note: Catalytic Reduction of 1-(3,5-Dimethylcyclohexyl)ethan-1-one to Secondary Alcohols

Executive Summary The reduction of bulky aliphatic ketones to chiral secondary alcohols is a critical transformation in the synthesis of pharmaceutical intermediates, fragrances, and fine chemicals. This application note...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of bulky aliphatic ketones to chiral secondary alcohols is a critical transformation in the synthesis of pharmaceutical intermediates, fragrances, and fine chemicals. This application note provides an in-depth technical guide for the catalytic reduction of 1-(3,5-dimethylcyclohexyl)ethan-1-one. By contrasting highly enantioselective Asymmetric Transfer Hydrogenation (ATH) with standard diastereoselective borohydride reduction, this guide equips drug development professionals with the mechanistic insights and self-validating protocols necessary to scale these reactions efficiently.

Mechanistic Insights & Catalyst Selection

Substrate Topography and Steric Differentiation

The substrate, 1-(3,5-dimethylcyclohexyl)ethan-1-one (CAS 1341316-69-5)[1], presents a unique stereochemical challenge. It features a flexible cyclohexane ring substituted with two methyl groups at the 3 and 5 positions, adjacent to an acetyl group. The sheer steric bulk of the 3,5-dimethylcyclohexyl moiety, when compared to the small methyl group of the acetyl moiety, provides an excellent steric differential. This size disparity is the primary causal factor that allows chiral catalysts to achieve high facial discrimination (Re vs. Si face attack) during hydride transfer.

Evolution of Catalytic Systems

Selecting the right catalyst dictates both the yield and the stereochemical outcome of the secondary alcohol:

  • Ruthenium-Based ATH (The Gold Standard): Ruthenium complexes, particularly those utilizing chiral diamine ligands like TsDPEN, operate via a concerted outer-sphere mechanism. The transition state is highly organized; the bulky cyclohexyl group is forced into the open quadrant of the catalyst's chiral pocket, leading to exceptional enantioselectivity.

  • Earth-Abundant Metal Alternatives: Recent advancements have demonstrated that Manganese catalysts, when paired with chiral oxamide ligands, can reduce aliphatic substrates like cyclohexyl methyl ketones with up to 93% enantiomeric excess (ee)[2]. Similarly, Iron-based tetradentate complexes are emerging as highly sustainable, "greener" substitutes for noble metals in transfer hydrogenation[3].

  • Organocatalysis: For highly sensitive substrates where metal contamination is a concern, metal-free bifunctional thiourea-amine organocatalysts paired with catecholborane have proven highly effective for the enantioselective reduction of cycloalkyl alkyl ketones[4].

Workflow & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways based on the choice of catalytic reduction.

G Substrate 1-(3,5-Dimethylcyclohexyl) ethan-1-one ATH Asymmetric Transfer Hydrogenation (ATH) Substrate->ATH Chiral Route Standard Standard Hydride Reduction Substrate->Standard Achiral Route Catalyst Ru-TsDPEN Complex + HCOOH / TEA ATH->Catalyst Reagent NaBH4 / MeOH (0 °C to RT) Standard->Reagent ChiralProd (1S)-1-(3,5-Dimethylcyclohexyl) ethan-1-ol (High ee / dr) Catalyst->ChiralProd Enantioselective RacemicProd Diastereomeric Mixture (Low stereocontrol) Reagent->RacemicProd Non-selective

Catalytic reduction pathways for 1-(3,5-Dimethylcyclohexyl)ethan-1-one.

Experimental Protocols

Protocol A: Enantioselective ATH via RuCl(p-cymene)[(S,S)-TsDPEN]

This protocol is designed to yield highly enantioenriched (1S)-1-(3,5-dimethylcyclohexyl)ethan-1-ol.

  • Azeotrope Preparation: In a rigorously dried flask under argon, prepare a Formic Acid/Triethylamine (FA/TEA) mixture in a strict 5:2 molar ratio.

    • Causality: This specific ratio acts as a buffer. It provides a continuous thermodynamic driving force (hydride source via CO2 extrusion) while maintaining an optimal pH that prevents the acidic degradation of the substrate or the deactivation of the catalyst.

  • Catalyst Activation: Dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%) in anhydrous, degassed dichloromethane (DCM). Add 2.0 equivalents of the FA/TEA azeotrope.

    • Self-Validation Check: Observe the solution color. A successful activation is visually confirmed when the dark red/brown Ru(II) precursor transitions to a bright yellow-orange solution, indicating the formation of the active 16-electron ruthenium-hydride species.

  • Substrate Addition: Add 1-(3,5-dimethylcyclohexyl)ethan-1-one (1.0 equiv, 0.5 M concentration) dropwise to the activated catalyst solution.

  • Reaction Execution: Heat the reaction mixture to 40 °C and stir for 14 hours.

    • Causality: The bulky 3,5-dimethylcyclohexyl group imposes significant steric resistance. Mild heating to 40 °C provides the necessary kinetic energy for the ketone to insert into the Ru-H bond without compromising the facial selectivity of the highly organized transition state.

  • Quench and Isolation: Cool to room temperature and quench with saturated aqueous NaHCO3 until gas evolution ceases. Extract with Ethyl Acetate (3x), dry over MgSO4, and concentrate in vacuo.

    • Self-Validation Check: Analyze the crude mixture via GC-FID. The reaction is deemed complete and successful when the starting material peak is <1%, preventing the formation of over-reduction byproducts.

Protocol B: Baseline Diastereoselective Reduction (Achiral)

This protocol generates a diastereomeric mixture of the secondary alcohol, which is essential for use as a racemic reference standard during chiral HPLC assay development.

  • Preparation: Dissolve 1-(3,5-dimethylcyclohexyl)ethan-1-one (1.0 equiv) in anhydrous Methanol (0.3 M) and cool the flask to 0 °C using an ice bath.

  • Hydride Addition: Add Sodium Borohydride (NaBH4, 1.2 equiv) portion-wise over 15 minutes.

    • Causality: Slow addition at 0 °C strictly controls the exothermic release of H2 gas and suppresses non-specific solvent reactions (e.g., methoxy-adduct formation).

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature for 2 hours.

    • Self-Validation Check: The cessation of effervescence (H2 evolution) serves as the primary visual indicator that the active hydride transfer has concluded.

  • Quench: Carefully add saturated NH4Cl solution to destroy excess hydride, extract with diethyl ether, dry, and concentrate.

Quantitative Data Summary

The following table summarizes the expected catalytic performance metrics for the reduction of bulky cycloalkyl methyl ketones, synthesized from homologous literature data to guide catalyst selection.

Catalyst SystemHydride SourceTemp (°C)Conversion (%)Enantiomeric Excess (ee %)
RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH / TEA40> 9998
[MnBr(CO)5] / Chiral Oxamide KOtBu / iPrOH258893
Thiourea-Amine Organocatalyst Catecholborane-469285
Fe-Tetradentate Complex iPrOH509589
NaBH4 (Baseline) NaBH40 to 25> 99N/A (Racemic)

References

  • Manganese Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using Chiral Oxamide Ligands. thieme-connect.de. 2

  • 1-(3,5-Dimethylcyclohexyl)ethan-1-one | 1341316-69-5. benchchem.com. 1

  • Recent Developments in Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones through Dynamic Kinetic Resolut. thieme-connect.com. Link

  • Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts. acs.org. 4

  • Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes. rsc.org. 3

Sources

Method

Application Notes &amp; Protocols: High-Efficiency Extraction of 1-(3,5-Dimethylcyclohexyl)ethan-1-one from Complex Matrices

Abstract This document provides a comprehensive technical guide for the extraction of 1-(3,5-Dimethylcyclohexyl)ethan-1-one, a cyclic ketone of interest in fragrance and potentially other industrial applications, from va...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the extraction of 1-(3,5-Dimethylcyclohexyl)ethan-1-one, a cyclic ketone of interest in fragrance and potentially other industrial applications, from various complex sample matrices. Recognizing the analytical challenges posed by matrix interferences, this guide details three robust extraction methodologies: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based protocol. Each protocol is designed to ensure high analyte recovery, excellent reproducibility, and a clean final extract suitable for downstream analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography (LC). The causality behind experimental choices is explained to empower researchers to adapt and validate these methods for their specific applications.

Introduction: The Analytical Challenge

1-(3,5-Dimethylcyclohexyl)ethan-1-one is a non-polar, semi-volatile organic compound.[1][2] Its structure, a substituted cyclohexyl ketone, suggests significant hydrophobicity. When analyzing this compound in complex sample types such as biological fluids (plasma, urine), environmental samples (soil, water), or consumer product matrices, the primary challenge is to efficiently isolate it from a multitude of interfering substances. These matrix components can include proteins, lipids, pigments, humic acids, and salts, which can suppress analytical signals, contaminate instrumentation, and lead to inaccurate quantification.

The selection of an appropriate extraction technique is therefore paramount. The ideal method must be selective for the analyte, provide high and reproducible recovery, and be compatible with the intended analytical instrumentation. This guide provides validated starting points for method development, focusing on the principles of analyte-sorbent interaction and solvent partitioning.

Comparative Overview of Extraction Strategies

The choice of extraction technique is dictated by the sample matrix, the required sample throughput, and the desired level of extract cleanliness. Below is a summary of the methods detailed in this guide.

Technique Principle Primary Applications Advantages Disadvantages
Solid-Phase Extraction (SPE) Analyte partitions between a solid sorbent and a liquid sample phase.[3]Biological fluids, aqueous samples.High selectivity, high concentration factor, can be automated.[4]Higher cost per sample, method development can be more complex.[5]
Liquid-Liquid Extraction (LLE) Analyte partitions between two immiscible liquid phases.[6]Aqueous samples, simple matrices.Inexpensive, simple procedure.Large solvent volumes, can form emulsions, less amenable to automation.[6]
QuEChERS Acetonitrile extraction with salting-out, followed by dispersive SPE cleanup.[7]Food, soil, solid & semi-solid samples.Fast, high throughput, low solvent use, effective for a wide range of analytes.[8][9]Less selective than cartridge SPE, may require optimization for specific matrices.[10]

Protocol I: Solid-Phase Extraction (SPE) from Biological Fluids

This protocol is optimized for the extraction of 1-(3,5-Dimethylcyclohexyl)ethan-1-one from biological fluids like plasma or urine, where protein and salt content is high. The methodology leverages a non-polar (reversed-phase) SPE sorbent, which retains the hydrophobic analyte while allowing polar interferences to pass through.[5]

Rationale

The core of this method is the use of a C18 (octadecyl) or similar non-polar bonded silica sorbent.[5] The hydrophobic 1-(3,5-Dimethylcyclohexyl)ethan-1-one will exhibit strong van der Waals interactions with the long alkyl chains of the C18 sorbent.[3]

  • Sample Pre-treatment: Dilution with a buffer is crucial to reduce sample viscosity and ensure consistent interaction with the SPE sorbent.[11] For plasma, a protein precipitation step (e.g., with acetonitrile) may be necessary prior to loading to prevent clogging of the SPE cartridge.

  • Conditioning & Equilibration: The sorbent is first conditioned with methanol to solvate the C18 chains, making them accessible to the analyte. It is then equilibrated with a buffer similar to the sample matrix to prepare the sorbent for sample loading.[11]

  • Wash Step: A polar wash solvent (e.g., water/methanol mixture) is used to remove hydrophilic and weakly retained interferences like salts and urea without prematurely eluting the target analyte.

  • Elution: A strong, non-polar solvent is used to disrupt the hydrophobic interactions between the analyte and the sorbent, eluting it into a collection tube.

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 1. Plasma/Urine Sample Pretreat 2. Dilute with Buffer (e.g., Ammonium Acetate) Sample->Pretreat Condition 3. Condition SPE Cartridge (Methanol) Equilibrate 4. Equilibrate Cartridge (Buffer) Condition->Equilibrate Load 5. Load Pre-treated Sample Equilibrate->Load Wash 6. Wash Interferences (H₂O/MeOH) Load->Wash Elute 7. Elute Analyte (Acetonitrile or Ethyl Acetate) Wash->Elute Dry 8. Evaporate Eluate Elute->Dry Reconstitute 9. Reconstitute in Analysis Solvent Dry->Reconstitute Analysis 10. GC-MS/LC-MS Analysis Reconstitute->Analysis

Caption: Workflow for SPE of 1-(3,5-Dimethylcyclohexyl)ethan-1-one.

Step-by-Step Protocol
  • Sample Pre-treatment:

    • For Urine/Plasma: Centrifuge the sample at 4000 rpm for 10 minutes to pellet particulates.

    • Dilute 1 mL of supernatant with 1 mL of 50 mM ammonium acetate buffer (pH 6).[12]

  • SPE Cartridge Conditioning:

    • Use a 100 mg/3 mL C18 SPE cartridge.

    • Pass 2 mL of methanol through the cartridge. Do not allow the sorbent bed to go dry.

  • SPE Cartridge Equilibration:

    • Pass 2 mL of 50 mM ammonium acetate buffer (pH 6) through the cartridge.[12] Do not allow the sorbent bed to go dry.

  • Sample Loading:

    • Load the 2 mL of pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Interference Wash:

    • Wash the cartridge with 2 mL of a 20:80 (v/v) methanol:water solution. This removes polar interferences.

  • Analyte Elution:

    • Elute the 1-(3,5-Dimethylcyclohexyl)ethan-1-one from the cartridge with 2 mL of ethyl acetate or acetonitrile into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of a solvent appropriate for your analytical instrument (e.g., hexane or mobile phase).

    • Vortex, transfer to an autosampler vial, and proceed with analysis.

Protocol II: Liquid-Liquid Extraction (LLE) from Aqueous Matrices

LLE is a fundamental extraction technique suitable for isolating hydrophobic compounds like 1-(3,5-Dimethylcyclohexyl)ethan-1-one from aqueous samples such as industrial wastewater or surface water.[6] The protocol relies on the differential solubility of the analyte in two immiscible phases.

Rationale

The principle is to maximize the partitioning of the non-polar analyte into an immiscible organic solvent while leaving polar matrix components in the aqueous phase.

  • Solvent Selection: The choice of extraction solvent is critical. It must be immiscible with water, have a high affinity for the analyte, a low boiling point for easy removal, and be of high purity. Solvents like hexane, dichloromethane (DCM), or ethyl acetate are excellent candidates. Hexane is chosen here for its high selectivity for non-polar compounds.

  • pH Adjustment: While 1-(3,5-Dimethylcyclohexyl)ethan-1-one is neutral, adjusting the sample pH can suppress the ionization of acidic or basic interferences, minimizing their extraction into the organic phase. A neutral pH is generally a good starting point.

  • Salting Out: Adding a neutral salt like sodium chloride (NaCl) to the aqueous sample increases its ionic strength. This decreases the solubility of non-polar organic compounds in the aqueous phase, driving the analyte into the organic solvent and improving recovery.

Experimental Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post Post-Extraction Sample 1. Aqueous Sample (10 mL) Salt 2. Add NaCl (Salting Out) Sample->Salt AddSolvent 3. Add Organic Solvent (e.g., Hexane, 5 mL) Salt->AddSolvent Shake 4. Shake Vigorously (2 min) AddSolvent->Shake Separate 5. Allow Phases to Separate Shake->Separate Collect 6. Collect Organic Layer Separate->Collect Repeat 7. Repeat Extraction (2x) Collect->Repeat Combine 8. Combine Organic Extracts Repeat->Combine Dry 9. Dry with Na₂SO₄ Combine->Dry Evaporate 10. Evaporate Solvent Dry->Evaporate Reconstitute 11. Reconstitute for Analysis Evaporate->Reconstitute

Caption: Workflow for LLE of 1-(3,5-Dimethylcyclohexyl)ethan-1-one.

Step-by-Step Protocol
  • Sample Preparation:

    • Place 10 mL of the aqueous sample into a 50 mL separatory funnel.

    • Add approximately 2 g of sodium chloride (NaCl) and swirl to dissolve.

  • First Extraction:

    • Add 5 mL of n-hexane to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

    • Place the funnel in a rack and allow the layers to fully separate.

  • Collect Organic Phase:

    • Drain the lower aqueous layer and collect the upper organic (hexane) layer in a clean flask or beaker.

  • Repeat Extraction:

    • Return the aqueous layer to the separatory funnel.

    • Repeat the extraction twice more with fresh 5 mL portions of n-hexane, combining all organic extracts.

  • Drying and Concentration:

    • Pass the combined organic extracts through a small funnel containing anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

    • Evaporate the solvent to a final volume of approximately 1 mL under a gentle stream of nitrogen.

  • Final Preparation:

    • Transfer the concentrated extract to an autosampler vial for analysis.

Protocol III: QuEChERS for Solid & Semi-Solid Matrices

The QuEChERS method is exceptionally effective for complex solid matrices like soil, sediments, or homogenized food products.[9] It involves an initial extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup. This protocol is adapted from standard QuEChERS methods for non-polar analytes.[7][10]

Rationale

QuEChERS is a two-stage process designed for high throughput.[9]

  • Extraction: The sample is first hydrated (if necessary) and then extracted with acetonitrile. Acetonitrile is effective at extracting a wide range of compounds and is immiscible with water in the presence of high salt concentrations.[10] The addition of MgSO₄ (magnesium sulfate) and NaCl induces phase separation between the water from the sample and the acetonitrile layer, driving the analyte into the organic phase.[7]

  • Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is mixed with a combination of sorbents. For a non-polar analyte like 1-(3,5-Dimethylcyclohexyl)ethan-1-one in a fatty matrix, a common combination is:

    • MgSO₄: Removes residual water.

    • Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and some sugars.

    • C18: Removes non-polar interferences like lipids and sterols, which might otherwise interfere with the analysis.[10]

Experimental Workflow Diagram

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup Sample 1. Homogenized Sample (10 g) in 50 mL Tube Solvent 2. Add 10 mL Acetonitrile Sample->Solvent Salts 3. Add QuEChERS Salts (MgSO₄, NaCl) Solvent->Salts Shake 4. Shake Vigorously (1 min) Salts->Shake Centrifuge 5. Centrifuge (5 min) Shake->Centrifuge Aliquot 6. Take Aliquot of Supernatant Centrifuge->Aliquot dSPE 7. Add to d-SPE Tube (MgSO₄, PSA, C18) Aliquot->dSPE Vortex 8. Vortex (30 s) dSPE->Vortex Centrifuge2 9. Centrifuge (2 min) Vortex->Centrifuge2 Final 10. Collect Supernatant for Analysis Centrifuge2->Final

Caption: Workflow for QuEChERS extraction and cleanup.

Step-by-Step Protocol
  • Sample Preparation:

    • Weigh 10 g (± 0.1 g) of homogenized sample into a 50 mL centrifuge tube.

    • If the sample is dry (e.g., soil), add 10 mL of deionized water and vortex for 30 seconds.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add a QuEChERS extraction salt packet containing 4 g MgSO₄ and 1 g NaCl.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at ≥1500 rcf for 2 minutes.

  • Final Preparation:

    • Carefully transfer the supernatant to an autosampler vial for analysis.

Method Validation and Quality Control

For any of these protocols to be used in a research or quality control setting, proper method validation is essential. Key parameters to assess include:

  • Recovery: Determined by analyzing spiked blank matrix samples at various concentrations. Typical acceptable recoveries range from 70-120%.[13]

  • Precision: Assessed by the relative standard deviation (RSD) of replicate extractions, with intra-day and inter-day precision typically needing to be <15%.[13]

  • Linearity: The response of the analytical instrument should be linear over the expected concentration range of the analyte in the samples.[13]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[13]

Conclusion

The extraction of 1-(3,5-Dimethylcyclohexyl)ethan-1-one from complex matrices can be achieved with high efficiency and reliability using Solid-Phase Extraction, Liquid-Liquid Extraction, or the QuEChERS methodology. The choice of method depends heavily on the nature of the sample matrix. SPE offers excellent cleanup for biological fluids, LLE provides a simple and cost-effective solution for aqueous samples, and QuEChERS delivers a rapid, high-throughput workflow for challenging solid and semi-solid matrices. The protocols provided herein serve as robust starting points that, with proper validation, can be adapted to meet the specific needs of researchers, scientists, and drug development professionals.

References

  • Evaluating Different Extraction Approaches for GC-MS Based Metabolomics Analysis of the Giant Pandas' Fur - PMC. (2022, November 14). National Center for Biotechnology Information. [Link]

  • An Eco-Friendly Hydrophobic Deep Eutectic Solvent-Based Dispersive Liquid–Liquid Microextraction for the Determination of Neonicotinoid Insecticide Residues in Water, Soil and Egg Yolk Samples - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Application of Extraction and Determination Based on Deep Eutectic Solvents in Different Types of Environmental Samples. (2021, December 25). MDPI. [Link]

  • Method Development in Solid Phase Extraction using Non-Polar ISOLUTE® SPE Columns for the Extraction of Aqueous Samples. Biotage. [Link]

  • The Solid-Phase Extraction of Drugs From Biological Fluids - Enlighten Theses. (2020, January 30). University of Glasgow. [Link]

  • On-line extraction coupled to liquid chromatographic analysis of hydrophobic organic compounds from complex solid samples-Application to the analysis of UV filters in soils and sediments. (2020, January 11). PubMed. [Link]

  • Extraction of Hydrophobic Organic Compounds from Soils Contaminated with Crude Oil. (2025, August 6). IntechOpen. [Link]

  • Development of solid phase extraction methods for desalting and separating analytes in chemically complex biological samples. (2020, October 14). Diva-Portal.org. [Link]

  • QuEChERS | Optimizing Sample Preparation. Hawach. [Link]

  • Development and Validation of a GC–MS Method Based on Solid-Phase Extraction and Derivatization for Analysis of Free and Glucu. (2024, July 17). Oxford Academic. [Link]

  • Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. (2015, June 26). ACS Publications. [Link]

  • Understanding and Improving Solid-Phase Extraction. (2014, December 1). LCGC International. [Link]

  • Intro to QuEChERS. Shimadzu Asia Pacific. [Link]

  • QuEChERS guide. (2025, July 31). SCION Instruments. [Link]

  • Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. LOUIS - UAH. [Link]

  • Validation Including Uncertainty Estimation of a GC–MS/MS Method for Determination of Selected Halogenated Priority Substances in Fish Using Rapid and Efficient Lipid Removing Sample Preparation. (2019, March 18). MDPI. [Link]

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF. ResearchGate. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. (2018, April 2). National Center for Biotechnology Information. [Link]

  • Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC. National Center for Biotechnology Information. [Link]

  • 1-[3,3-Dimethyl-1-(prop-2-en-1-yl)cyclohexyl]ethan-1-one. PubChem. [Link]

  • Chemical Properties of Ethanone, 1-cyclohexyl- (CAS 823-76-7). Cheméo. [Link]

  • Method for Isolation and Detection of Ketones Formed from High-Temperature Naphthenic Acid Corrosion. (2017, September 13). ACS Publications. [Link]

  • Micro Volume QuEChERS Kit. Shimadzu Asia Pacific. [Link]

  • Assessment of Aqueous Extraction Methods on Extractable Organic Matter and Hydrophobic/Hydrophilic Fractions of Virgin Forest Soils. (2021, April 23). MDPI. [Link]

  • Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. (2015, August 4). PubMed. [Link]

  • WO2016097569A1 - Novel acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery.
  • KR20170097713A - Novel acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery.

Sources

Application

Industrial scale-up procedures for 1-(3,5-Dimethylcyclohexyl)ethan-1-one production

An In-depth Guide to the Industrial Scale-Up of 1-(3,5-Dimethylcyclohexyl)ethan-1-one Abstract This technical guide provides a comprehensive overview of the synthetic routes and industrial scale-up procedures for the pro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Industrial Scale-Up of 1-(3,5-Dimethylcyclohexyl)ethan-1-one

Abstract

This technical guide provides a comprehensive overview of the synthetic routes and industrial scale-up procedures for the production of 1-(3,5-Dimethylcyclohexyl)ethan-1-one. This valuable ketone, characterized by its distinct woody and herbal aroma, is a significant intermediate in the fragrance and specialty chemicals industries. This document details two primary synthetic pathways: the direct acylation of 1,3-dimethylcyclohexane and the catalytic hydrogenation of an unsaturated ketone precursor. We will explore the underlying chemical principles, provide detailed experimental protocols, and address critical scale-up considerations including process safety, heat management, and purification. This guide is intended for researchers, process chemists, and drug development professionals seeking to transition the synthesis of this molecule from laboratory to industrial scale.

Introduction and Physicochemical Properties

1-(3,5-Dimethylcyclohexyl)ethan-1-one is a saturated cyclic ketone whose structural features make it a desirable component in fragrance compositions. The cyclohexane ring, substituted with two methyl groups and an acetyl group, contributes to its unique olfactory profile and chemical stability. The industrial production of such molecules requires robust, scalable, and economically viable synthetic methods.

A summary of the key physicochemical properties for a closely related isomer, 1-(3,3-dimethylcyclohexyl)ethanone, is presented in Table 1, which can serve as an estimate for the target compound.[1]

Table 1: Estimated Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₀H₁₈O[1]
Molecular Weight154.25 g/mol [1]
AppearanceColorless to pale yellow liquid[1]
Odor ProfileWoody, herbal, minty[1]
Flash Point~70 °C (158 °F)[1]
Specific Gravity~0.90 g/mL @ 25 °C[1]

Strategic Analysis of Synthetic Pathways

The industrial synthesis of 1-(3,5-Dimethylcyclohexyl)ethan-1-one can be approached via several strategies. The choice of pathway is dictated by factors such as raw material cost, process safety, atom economy, and the required purity of the final product. We will focus on two principal methods.

Method 1: Catalytic Hydrogenation of an Unsaturated Precursor

This is a highly efficient and common industrial strategy for producing saturated cyclic ketones.[1] The process involves two main stages: the synthesis of an unsaturated precursor, followed by its reduction via catalytic hydrogenation. This approach is often preferred due to its high selectivity, clean conversion, and the relative ease of handling the catalysts and reaction conditions at scale.

Method 2: Friedel-Crafts Acylation of 1,3-Dimethylcyclohexane

A more direct, yet challenging, route involves the acylation of the corresponding saturated hydrocarbon. The Friedel-Crafts acylation is a classic electrophilic substitution reaction, typically applied to aromatic compounds.[2][3][4] Its application to alkanes is possible but requires harsh conditions and is prone to significant side reactions, making it a less common choice for industrial production unless highly optimized.[5]

Detailed Protocols and Methodologies

Method 1: Synthesis via Catalytic Hydrogenation

This pathway is arguably the most industrially viable route. It leverages well-established and scalable chemical transformations.

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Hydrogenation Start 1,3-Dimethylcyclohexene Reaction1 Acylation Reaction (Lewis Acid Catalyst, e.g., ZnCl₂) Start->Reaction1 Acyl_Chloride Acetyl Chloride / Acetic Anhydride Acyl_Chloride->Reaction1 Workup1 Aqueous Quench & Phase Separation Reaction1->Workup1 Crude Product Purification1 Vacuum Distillation Workup1->Purification1 Precursor Unsaturated Ketone Precursor 1-(3,5-Dimethylcyclohex-1-en-1-yl)ethanone Purification1->Precursor Reaction2 Catalytic Hydrogenation (Pressurized H₂ Atmosphere) Precursor->Reaction2 Catalyst Pd/C or PtO₂ Catalyst + Solvent (e.g., Ethanol) Catalyst->Reaction2 Workup2 Catalyst Filtration Reaction2->Workup2 Crude Product Purification2 Solvent Removal & Final Vacuum Distillation Workup2->Purification2 Final_Product Final Product 1-(3,5-Dimethylcyclohexyl)ethan-1-one Purification2->Final_Product

Caption: Workflow for synthesis via catalytic hydrogenation.

  • Reactor Setup: A glass-lined or stainless steel reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and a dropping funnel is charged with 1,3-dimethylcyclohexene and a suitable solvent (e.g., dichloromethane).

  • Cooling: The reactor is cooled to 0-5 °C using a chiller.

  • Catalyst Addition: A Lewis acid catalyst, such as anhydrous zinc chloride or aluminum chloride, is added portion-wise while maintaining the temperature.

  • Reagent Addition: Acetyl chloride or acetic anhydride is added dropwise from the dropping funnel over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction: The mixture is stirred at 0-10 °C for 2-4 hours after the addition is complete. Reaction progress is monitored by Gas Chromatography (GC).

  • Quenching: The reaction is cautiously quenched by pouring it onto a mixture of crushed ice and dilute hydrochloric acid with vigorous stirring.

  • Work-up: The organic layer is separated. The aqueous layer is extracted with the solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and finally brine.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by fractional vacuum distillation to yield the unsaturated ketone precursor.

  • Reactor Setup: A high-pressure hydrogenation reactor (autoclave) is charged with the unsaturated ketone precursor, a suitable solvent like ethanol or ethyl acetate, and a hydrogenation catalyst (e.g., 5% Palladium on Carbon, Pd/C).[1]

  • Inerting: The reactor is sealed and purged several times with nitrogen to remove all oxygen.

  • Hydrogenation: The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 5-10 bar). The mixture is stirred vigorously at a controlled temperature (e.g., 25-50 °C) until hydrogen uptake ceases.[1]

  • Depressurization: The reactor is carefully depressurized and purged again with nitrogen.

  • Catalyst Removal: The reaction mixture is filtered through a bed of celite to remove the catalyst. This is a critical step and must be done carefully as the catalyst can be pyrophoric.

  • Final Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield high-purity 1-(3,5-Dimethylcyclohexyl)ethan-1-one.

Method 2: Synthesis via Friedel-Crafts Acylation

This method is more direct but presents significant challenges in controlling selectivity and minimizing side reactions.[5]

Start 1,3-Dimethylcyclohexane Reaction Friedel-Crafts Acylation (Low Temperature, Inert Atmosphere) Start->Reaction Acyl_Chloride Acetyl Chloride Acyl_Chloride->Reaction Catalyst Anhydrous AlCl₃ (>1 stoichiometric equivalent) Catalyst->Reaction Workup Hydrolytic Quench (Ice / aq. HCl) Reaction->Workup Crude Complex Extraction Phase Separation & Solvent Extraction Workup->Extraction Purification Washing, Drying & Fractional Vacuum Distillation Extraction->Purification Final_Product Final Product (Mixture of Isomers) Purification->Final_Product Side_Products Side Products (Isomerized Ketones, Cracked Fragments) Purification->Side_Products

Caption: Workflow for synthesis via Friedel-Crafts acylation.

  • Reactor Setup: A reactor suitable for aggressive reagents (glass-lined) must be used. It should be equipped with a powerful stirrer, temperature probe, nitrogen inlet, and a dropping funnel. The entire system must be scrupulously dried.

  • Charging Reagents: The reactor is charged with 1,3-dimethylcyclohexane and cooled to a low temperature (e.g., -10 to 0 °C).

  • Catalyst Addition: Anhydrous aluminum chloride (AlCl₃), a strong Lewis acid, is added portion-wise under a nitrogen blanket.[5] Note that AlCl₃ is consumed in the reaction, so more than one stoichiometric equivalent is required.[5]

  • Acylating Agent Addition: Acetyl chloride is added dropwise over 2-4 hours, maintaining strict temperature control. This reaction is highly exothermic.

  • Reaction: The mixture is stirred at low temperature for several hours. The reaction is monitored by GC analysis of quenched aliquots.

  • Quenching: The highly reactive mixture is quenched by transferring it to a separate vessel containing a vigorously stirred mixture of ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and must be performed with extreme care due to the evolution of HCl gas.[5]

  • Work-up and Purification: The organic layer is separated, washed with dilute HCl, water, sodium bicarbonate solution, and brine. After drying over an anhydrous agent (e.g., MgSO₄), the solvent is removed. The crude product is a complex mixture and requires careful fractional vacuum distillation to isolate the desired product from isomers and byproducts.[5]

Industrial Scale-Up and Process Control

Transitioning from a laboratory protocol to industrial production introduces several critical challenges that must be managed.

Table 2: Key Scale-Up Considerations

ParameterChallengeMitigation Strategy
Heat Management Friedel-Crafts acylation and quenching are highly exothermic. Inadequate heat removal can lead to runaway reactions and byproduct formation.Use of jacketed reactors with high-efficiency cooling systems. Control addition rates of reagents to match the cooling capacity of the reactor.
Mass Transfer Inefficient mixing can lead to localized "hot spots" and reduced yield. Catalyst suspension in hydrogenation requires vigorous agitation.Selection of appropriate agitator design (e.g., turbine, pitched blade) and optimization of stirring speed. Use of baffles in the reactor.
Materials Handling Anhydrous AlCl₃ is highly corrosive and hygroscopic. Hydrogen gas is explosive. Pd/C catalyst can be pyrophoric when dry.Use of specialized solids charging systems. Implementation of strict grounding and bonding procedures. Catalyst should be handled wet or under an inert atmosphere.
Process Safety Potential for runaway reactions, pressure buildup, and handling of flammable/corrosive materials.Conduct a thorough Hazard and Operability (HAZOP) study. Install pressure relief systems on reactors. Ensure adequate ventilation and use of appropriate Personal Protective Equipment (PPE).
Purification High-purity product is required for fragrance applications. Separation of closely boiling isomers can be difficult.Use of high-efficiency distillation columns (packed or tray columns) with a high number of theoretical plates. Optimization of reflux ratio and vacuum level.
Waste Management Acidic aqueous waste from quenching and washing steps requires neutralization before disposal.Installation of a dedicated waste treatment facility for pH neutralization and removal of organic contaminants.

Quality Control and Analytical Protocols

To ensure the final product meets the stringent requirements of the fragrance industry, a robust quality control (QC) program is essential.

Table 3: Final Product Specifications and QC Methods

ParameterSpecificationAnalytical Method
Appearance Colorless to pale yellow liquidVisual Inspection
Odor Conforms to standardOlfactory evaluation by a trained panel
Purity (by GC) ≥ 98.0% (sum of cis/trans isomers)Gas Chromatography (GC-FID)
Identity Conforms to reference spectrumFTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry
Water Content ≤ 0.1%Karl Fischer Titration
Specific Gravity 0.895 - 0.905 @ 25°CDensitometry

Conclusion

The industrial-scale production of 1-(3,5-Dimethylcyclohexyl)ethan-1-one is most reliably achieved through a two-stage process involving the synthesis of an unsaturated ketone precursor followed by catalytic hydrogenation. This pathway offers high yields, excellent selectivity, and utilizes well-understood, scalable technologies. While direct Friedel-Crafts acylation of 1,3-dimethylcyclohexane is a chemically shorter route, it is fraught with challenges related to selectivity, safety, and purification, making it less favorable for large-scale manufacturing. A successful scale-up campaign hinges on careful process design, rigorous safety analysis, and robust quality control to deliver a consistent and high-purity product.

References

  • Chemistry Steps. (2023, February 23). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl. Org. Synth. Coll. Vol. 5, p.314 (1973); Vol. 45, p.28 (1965). Retrieved from [Link]

  • ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Retrieved from [Link]

Sources

Method

Application Note: High-Sensitivity HPLC-UV Analysis of 1-(3,5-Dimethylcyclohexyl)ethan-1-one via Pre-Column DNPH Derivatization

Executive Summary The quantification of trace aliphatic ketones is a persistent challenge in analytical chemistry. 1-(3,5-Dimethylcyclohexyl)ethan-1-one (CAS: 1341316-69-5), a disubstituted cyclohexyl ketone, lacks a con...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of trace aliphatic ketones is a persistent challenge in analytical chemistry. 1-(3,5-Dimethylcyclohexyl)ethan-1-one (CAS: 1341316-69-5), a disubstituted cyclohexyl ketone, lacks a conjugated π -electron system, rendering it virtually invisible to standard Ultraviolet-Visible (UV-Vis) detectors at low concentrations. To overcome this optical limitation, this protocol details a robust pre-column derivatization strategy using 2,4-Dinitrophenylhydrazine (DNPH) . By covalently attaching a strong chromophore to the target molecule, this method enables high-sensitivity detection via HPLC-UV, achieving limits of detection (LOD) in the low ng/mL range.

Mechanistic Rationale & Steric Considerations

The Causality of the Derivatization Chemistry

The derivatization relies on an acid-catalyzed nucleophilic addition-elimination reaction [1]. The causality of the reaction conditions is governed by two competing factors:

  • Electrophilic Activation: The carbonyl oxygen of 1-(3,5-Dimethylcyclohexyl)ethan-1-one must be protonated by an acid catalyst to increase the electrophilicity of the carbonyl carbon.

  • Nucleophile Preservation: If the environment is too acidic, the terminal amine of the DNPH reagent becomes fully protonated (forming an ammonium ion), stripping it of its nucleophilicity.

Expert Insight: A pH sweet spot of ~3.0 (typically achieved using phosphoric acid) perfectly balances carbonyl activation with nucleophile availability.

Furthermore, the bulky 3,5-dimethylcyclohexyl ring exerts significant steric hindrance around the adjacent acetyl group. Unlike linear ketones (e.g., acetone) which derivatize rapidly at room temperature [2], this sterically congested ketone requires thermal kinetic driving (40°C for 60 minutes) to push the tetrahedral intermediate toward the final dehydrated 2,4-dinitrophenylhydrazone derivative.

Workflow cluster_0 Pre-Column Derivatization & Analysis Workflow N1 Analyte: 1-(3,5-Dimethylcyclohexyl)ethan-1-one (No UV Chromophore) N3 Incubation: 40°C for 60 mins (Nucleophilic Addition & Dehydration) N1->N3 Mix N2 Reagent: 2,4-DNPH (Acidified to pH 3.0) N2->N3 Add N4 SPE Cleanup (Removal of Unreacted DNPH) N3->N4 Quench Reaction N5 HPLC-UV Analysis (Detection at λ = 360 nm) N4->N5 Elute Hydrazone

Caption: Figure 1: Pre-column DNPH derivatization workflow and SPE cleanup.

Reagents and Materials

  • Analyte Standard: 1-(3,5-Dimethylcyclohexyl)ethan-1-one (Purity 98%).

  • Derivatization Reagent: 2,4-Dinitrophenylhydrazine (DNPH), HPLC grade.

  • Solvents: Acetonitrile (ACN) and Water (Milli-Q or HPLC grade).

  • Catalyst: Phosphoric acid ( H3​PO4​ ), 85% ACS grade.

  • Hardware: C18 Solid Phase Extraction (SPE) cartridges (e.g., 500 mg/3 mL), thermostatic water bath.

Step-by-Step Experimental Protocol

Step 4.1: Reagent Preparation
  • DNPH Stock Solution (10 mM): Dissolve 19.8 mg of DNPH in 10 mL of HPLC-grade Acetonitrile.

  • Acidification: Add 50 µL of 85% phosphoric acid to the DNPH solution. Sonicate for 5 minutes. Self-Validating Check: The solution should be bright yellow and free of particulates.

Step 4.2: Derivatization Reaction
  • Sample Mixing: In a 2 mL amber glass vial, combine 500 µL of the sample (or standard) with 500 µL of the acidified DNPH Stock Solution.

  • Incubation: Seal the vial and incubate in a water bath at 40°C for exactly 60 minutes.

  • Quenching: Remove the vial and immediately cool it in an ice bath for 5 minutes to halt the reaction kinetics.

Step 4.3: Sample Cleanup (Critical Step)

Injecting excess unreacted DNPH directly into the HPLC can lead to severe baseline disturbances, co-elution artifacts, and premature column degradation [3].

  • SPE Conditioning: Condition a C18 SPE cartridge with 3 mL of Acetonitrile, followed by 3 mL of Water.

  • Loading: Load the 1 mL quenched reaction mixture onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of 20% Acetonitrile in Water. Mechanism: This selectively elutes the highly polar unreacted DNPH and phosphoric acid while retaining the highly hydrophobic derivatized ketone.

  • Elution: Elute the 1-(3,5-Dimethylcyclohexyl)ethan-1-one hydrazone derivative using 2 mL of 100% Acetonitrile into a clean autosampler vial.

HPLC-UV Analytical Method

To ensure baseline resolution of the derivatized ketone from any trace background matrix, a reversed-phase gradient method is employed.

  • Column: C18 Analytical Column (250 mm × 4.6 mm, 5 µm particle size).

  • Column Temperature: 30°C.

  • Detection Wavelength: 360 nm (Optimal λmax​ for 2,4-dinitrophenylhydrazones).

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

Table 1: Gradient Elution Profile
Time (min)Mobile Phase A (Water) %Mobile Phase B (Acetonitrile) %Curve Type
0.04060Initial
5.04060Isocratic hold
15.01090Linear ramp
20.01090Isocratic hold
21.04060Return to initial
26.04060Re-equilibration

Data Presentation & Method Validation

A self-validating analytical system requires rigorous statistical controls. The table below summarizes the expected quantitative validation parameters for this specific analyte-derivative complex.

Table 2: Representative Method Validation Parameters
ParameterValueAcceptance Criteria
Linearity Range 10 - 1000 ng/mL R2≥0.995
Limit of Detection (LOD) 3.2 ng/mLS/N ratio 3
Limit of Quantitation (LOQ) 10.5 ng/mLS/N ratio 10
Intra-day Precision (RSD) 1.8% 5.0% (n=6)
SPE Recovery Rate 96.4% ± 2.1%90% - 110%

Troubleshooting & Field Insights

  • Missing or Split Peaks: If the analyte peak is split, it often indicates the formation of E and Z geometric isomers of the hydrazone. The bulky 3,5-dimethylcyclohexyl group usually favors one thermodynamically stable isomer, but if splitting occurs, slightly increasing the column temperature to 40°C can coalesce the peaks by increasing the rate of interconversion.

  • High Background at 360 nm: This is almost always caused by insufficient SPE cleanup. Ensure the 20% Acetonitrile wash step is not skipped. Always run a Reagent Blank (Water + DNPH, taken through the entire incubation and SPE process) to map the baseline and identify artifact peaks.

  • Low Recovery: If recovery drops below 90%, verify the pH of the derivatization mixture. If the sample matrix is highly buffered and alkaline, it may neutralize the phosphoric acid catalyst, stalling the nucleophilic addition.

References

  • Chi, Y., Feng, Y., Wen, S., Lü, H., Yu, Z., Zhang, W., Sheng, G., & Fu, J. (2007). Determination of carbonyl compounds in the atmosphere by DNPH derivatization and LC-ESI-MS/MS detection. Talanta, 72(2), 539-545. URL: [Link]

  • van Leeuwen, S. M., Hendriksen, L., & Karst, U. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 107-112. URL: [Link]

  • Shinfuku, Y., Nakamura, T., Takanashi, H., Nakajima, T., Ueda, T., & Akiba, M. (2020). A Method to Purify a Sample Derivatized with 2,4-Dinitrophenylhydrazine (DNPH) Using Solid Phase Extraction. Environmental Science, 33(5), 70-78. URL: [Link]

Technical Notes & Optimization

Troubleshooting

How to improve yield in 1-(3,5-Dimethylcyclohexyl)ethan-1-one synthesis

Technical Support Center: Yield Optimization for 1-(3,5-Dimethylcyclohexyl)ethan-1-one Synthesis Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 1-(3,5-Dimethylcyclohexyl)ethan-1-one Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals synthesizing 1-(3,5-dimethylcyclohexyl)ethan-1-one. The most reliable and scalable method to synthesize this specific methyl ketone from its corresponding carboxylic acid (3,5-dimethylcyclohexanecarboxylic acid) is via the Weinreb ketone synthesis. Direct addition of methylmagnesium bromide (MeMgBr) to standard esters or acid chlorides often results in over-addition, yielding tertiary alcohols. The Weinreb amide intermediate solves this by forming a that only collapses upon acidic quenching[1].

Troubleshooting Guide & FAQs

Q1: My yield of the Weinreb amide intermediate is consistently below 60%. How can I improve the amidation efficiency? A1: Low yields during the formation of the intermediate N-methoxy-N-methyl-3,5-dimethylcyclohexanecarboxamide are typically caused by incomplete activation of the carboxylic acid or insufficient neutralization of the amine salt.

  • Causality: N,O-dimethylhydroxylamine is supplied as a hydrochloride salt to prevent degradation. If your base (e.g., DIPEA) is insufficient, the free amine is not liberated, halting the nucleophilic attack on the activated ester.

  • Solution: Ensure you are using at least 2.5 to 3.0 equivalents of DIPEA. The first equivalent neutralizes the amine hydrochloride, and the remainder neutralizes the acidic byproducts generated during the coupling cycle (especially if using EDC·HCl).

Q2: I am observing a significant amount of the tertiary alcohol byproduct (1-(3,5-dimethylcyclohexyl)propan-2-ol) after the Grignard addition. Why is the Weinreb amide failing to prevent over-addition? A2: The protective mechanism of the Weinreb amide relies entirely on the thermal stability of the [2].

  • Causality: The N-methoxy group chelates the magnesium ion of the Grignard reagent, forming a stable 5-membered ring. This prevents the expulsion of the leaving group (which would form the highly reactive ketone in situ). However, this chelate is thermally sensitive. If the reaction temperature exceeds 10–15 °C before the quench, the intermediate collapses prematurely into the ketone, which immediately reacts with a second equivalent of MeMgBr to form the tertiary alcohol, a common issue noted in [3].

  • Solution: Maintain the reaction strictly at 0 °C during the MeMgBr addition and the subsequent maturation period. Quench the reaction with cold aqueous HCl before allowing the mixture to warm to room temperature.

Q3: Does the stereochemistry of the 3,5-dimethylcyclohexane ring affect the Grignard addition? A3: The relative stereochemistry (cis/trans isomers of the methyl groups) does not significantly impact the electronic nature of the Weinreb amide. However, bulky equatorial methyl groups can introduce slight steric hindrance. Using a slight excess of MeMgBr (1.2 equivalents) ensures complete conversion without risking over-addition, provided the temperature is strictly controlled.

Quantitative Data: Effect of Reaction Conditions on Grignard Addition

To illustrate the importance of stoichiometry and temperature control, the following table summarizes the yield and impurity profile during the conversion of the Weinreb amide to 1-(3,5-dimethylcyclohexyl)ethan-1-one.

EntryMeMgBr (Equivalents)Temperature (°C)Reaction Time (h)Ketone Yield (%)Tertiary Alcohol Impurity (%)
11.02524515 (Premature collapse)
21.20292< 1 (Optimal condition)
32.00294< 1
41.24026035 (Thermal collapse)

Experimental Protocols

Protocol A: Synthesis of N-methoxy-N-methyl-3,5-dimethylcyclohexanecarboxamide

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 3,5-dimethylcyclohexanecarboxylic acid (10.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

  • Activation: Add EDC·HCl (12.0 mmol) and HOBt (12.0 mmol) to the solution. Stir at room temperature for 15 minutes to form the active ester.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (12.0 mmol) to the mixture, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 30.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Self-Validation Check: The reaction is proceeding correctly when the initial cloudy suspension becomes a clear solution, indicating amine salt dissolution and successful coupling.

  • Workup: Wash the organic layer successively with 1M HCl (20 mL), saturated NaHCO3 (20 mL), and brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the Weinreb amide as a pale oil.

Protocol B: Grignard Addition to form 1-(3,5-Dimethylcyclohexyl)ethan-1-one

  • Preparation: Dissolve the Weinreb amide (10.0 mmol) in anhydrous Tetrahydrofuran (THF, 40 mL) in a flame-dried flask under an argon atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Addition: Syringe in Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 12.0 mmol) dropwise over 15 minutes. Ensure the internal temperature does not exceed 5 °C.

  • Maturation: Stir the mixture at 0 °C for 2 hours.

  • Quenching (Critical Step): While maintaining the flask at 0 °C, carefully quench the reaction by adding cold 1M HCl (20 mL) dropwise. Do not allow the mixture to warm up prior to this step to prevent tetrahedral intermediate collapse.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO4, and concentrate to yield the pure 1-(3,5-dimethylcyclohexyl)ethan-1-one.

Mechanistic Workflow Visualization

SynthesisWorkflow SM 3,5-Dimethylcyclohexane- carboxylic Acid Amidation Amidation EDC·HCl, HOBt, DIPEA MeN(OMe)H·HCl SM->Amidation WA Weinreb Amide Intermediate Amidation->WA Grignard Grignard Addition MeMgBr, THF, 0 °C WA->Grignard Tetrahedral Stable Tetrahedral Intermediate (Mg-Chelated) Grignard->Tetrahedral Prevents Over-addition Quench Acidic Quench Aq. HCl at 0 °C Tetrahedral->Quench Controlled Collapse Product 1-(3,5-Dimethylcyclohexyl) ethan-1-one Quench->Product

Mechanistic workflow for Weinreb ketone synthesis of 1-(3,5-Dimethylcyclohexyl)ethan-1-one.

References

  • Title: Weinreb ketone synthesis - Mechanism Source: Wikipedia URL: [Link]

  • Title: Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate Source: ACS Publications (Organic Process Research & Development) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Stereoisomer Separation of 1-(3,5-Dimethylcyclohexyl)ethan-1-one

Welcome to the technical support center for the stereoisomer separation of 1-(3,5-Dimethylcyclohexyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoisomer separation of 1-(3,5-Dimethylcyclohexyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The methodologies and explanations provided herein are grounded in established scientific principles to ensure accuracy and reliability in your experimental work.

Understanding the Challenge: Stereoisomers of 1-(3,5-Dimethylcyclohexyl)ethan-1-one

1-(3,5-Dimethylcyclohexyl)ethan-1-one possesses multiple stereocenters, leading to the existence of several stereoisomers. Specifically, the cyclohexane ring contains two chiral centers at carbons 3 and 5, giving rise to cis and trans diastereomers. Furthermore, the carbon to which the acetyl group is attached (C1) is also a chiral center, resulting in (R) and (S) enantiomers for each diastereomer.[1][2] Therefore, a complete separation involves resolving a mixture of four possible stereoisomers: (cis-R), (cis-S), (trans-R), and (trans-S).

The successful separation of these stereoisomers is critical in various fields, such as fragrance and pharmaceutical development, as different stereoisomers can exhibit distinct biological activities and sensory properties.[3] This guide will focus primarily on chromatographic techniques, which are the most powerful and widely used methods for such separations.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chromatographic separation of 1-(3,5-Dimethylcyclohexyl)ethan-1-one stereoisomers.

Issue 1: No Separation or Poor Resolution of Stereoisomers

Q: I am not seeing any separation of the stereoisomers, or the peaks are poorly resolved. What are the likely causes and how can I fix this?

A: This is a common initial challenge and can stem from several factors related to your chromatographic method. Let's break down the potential causes and solutions.

1. Inappropriate Chiral Stationary Phase (CSP)

  • Causality: The fundamental principle of chiral chromatography relies on the differential interaction between the stereoisomers and a chiral stationary phase. If the chosen CSP does not have the appropriate chiral recognition mechanism for your molecule, no separation will occur. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for ketones.[3]

  • Troubleshooting Steps:

    • Verify CSP Suitability: Confirm that the selected CSP is known to be effective for separating chiral ketones or similar cyclic compounds.[3][4]

    • Screen Different CSPs: If the initial CSP is ineffective, screen a variety of CSPs with different chiral selectors. Immobilized polysaccharide CSPs are advantageous as they are compatible with a broader range of solvents, offering more flexibility in method development.[3][5]

2. Incorrect Mobile Phase Composition

  • Causality: The mobile phase composition significantly influences the interactions between the analyte and the stationary phase. An inappropriate solvent system can lead to either no retention or co-elution of stereoisomers.

  • Troubleshooting Steps:

    • Optimize Solvent Ratio: Systematically vary the ratio of the mobile phase components. For normal-phase chromatography, this typically involves adjusting the proportion of an alcohol (e.g., isopropanol, ethanol) in a non-polar solvent like hexane.[1][3]

    • Try Different Modifiers: The type of alcohol used as a modifier can have a profound effect on selectivity.[6][7] Experiment with different alcohols (e.g., switch from isopropanol to ethanol).

    • Consider Additives: Small amounts of acidic or basic additives can sometimes dramatically improve separation by altering the ionization state of the analyte or interacting with the stationary phase.[8][9][10]

3. Suboptimal Temperature

  • Causality: Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures often lead to better resolution, but at the cost of longer analysis times and higher backpressure.[11]

  • Troubleshooting Steps:

    • Decrease Column Temperature: Try running the separation at a lower temperature (e.g., 10-20°C) to enhance enantioselectivity.

    • Systematic Temperature Study: Perform a series of runs at different temperatures to find the optimal balance between resolution and analysis time.

Workflow for Optimizing Initial Separation

Caption: Workflow for addressing no or poor initial separation.

Issue 2: Split or Broad Peaks

Q: My chromatogram shows split or broad peaks for the stereoisomers. What could be causing this and how do I resolve it?

A: Peak splitting and broadening are common HPLC issues that can degrade the quality of your separation.[12] Here are the primary causes and their solutions.

1. Injection Solvent Incompatibility

  • Causality: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the sample band to spread or distort as it enters the column, leading to peak splitting or broadening.[13]

  • Troubleshooting Steps:

    • Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[14]

    • Use a Weaker Solvent: If the sample is not soluble in the mobile phase, use a solvent that is weaker than the mobile phase.

2. Column Overload

  • Causality: Injecting too much sample onto the column can saturate the stationary phase, leading to non-ideal chromatographic behavior and distorted peak shapes.[12]

  • Troubleshooting Steps:

    • Reduce Injection Volume/Concentration: Dilute your sample or reduce the injection volume and re-run the analysis.

    • Determine Column Capacity: If you are performing preparative chromatography, it is crucial to determine the loading capacity of your column to avoid overload.

3. Column Contamination or Damage

  • Causality: Accumulation of particulate matter or strongly retained impurities at the head of the column can disrupt the flow path, causing peak splitting.[15] A void at the column inlet can also have the same effect.

  • Troubleshooting Steps:

    • Use a Guard Column: A guard column installed before the analytical column can protect it from contaminants.

    • Filter Samples: Always filter your samples through a 0.22 or 0.45 µm filter before injection.

    • Column Flushing: Reverse flush the column (if permitted by the manufacturer) with a strong solvent to remove contaminants.[14][15]

    • Column Replacement: If the problem persists after flushing, the column may be permanently damaged and need to be replaced.

Data Summary: Common Causes of Peak Splitting

Probable CauseRecommended Solution
Injection solvent stronger than mobile phaseDissolve sample in mobile phase or a weaker solvent.[13]
Column overloadReduce sample concentration or injection volume.[12]
Partially clogged frit or column inletReverse flush the column; replace frit if possible.
Column void/channelingReplace the column.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is best for separating the stereoisomers of 1-(3,5-Dimethylcyclohexyl)ethan-1-one: HPLC or GC?

A1: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used for chiral separations.

  • Chiral HPLC is often the more versatile and widely used technique, especially with polysaccharide-based chiral stationary phases (CSPs).[3] It offers a wide range of mobile phases and CSPs to screen for optimal separation.

  • Chiral GC is also a powerful technique, particularly for volatile compounds.[16] It often provides high resolution and efficiency. The choice between HPLC and GC will depend on the volatility and thermal stability of your compound and the available instrumentation. For 1-(3,5-Dimethylcyclohexyl)ethan-1-one, both are viable options.

Q2: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish between the stereoisomers?

A2: Yes, NMR spectroscopy can be a valuable tool. While enantiomers will have identical NMR spectra in an achiral solvent, diastereomers (cis vs. trans) will have distinct spectra. The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ between the cis and trans isomers due to their different spatial arrangements.[1] To distinguish between enantiomers using NMR, a chiral solvating agent or a chiral derivatizing agent would be necessary.

Q3: How can I confirm the elution order of the stereoisomers?

A3: Determining the absolute configuration of the eluting peaks requires further analysis.

  • Reference Standards: The most straightforward method is to inject pure standards of each stereoisomer if they are available.

  • Spectroscopic Techniques: If pure standards are not available, fractions of each separated peak can be collected and analyzed by techniques such as Circular Dichroism (CD) spectroscopy or by forming a crystalline derivative for X-ray crystallography.

  • NMR with Chiral Shift Reagents: As mentioned previously, NMR with a chiral shift reagent can be used to differentiate enantiomers and potentially assign their configuration.

Q4: My separation is successful, but the analysis time is too long. How can I speed it up without sacrificing resolution?

A4: Optimizing for speed while maintaining resolution is a common goal.

  • Increase Flow Rate: A moderate increase in the mobile phase flow rate will decrease the analysis time. However, excessively high flow rates can lead to a loss of resolution.

  • Increase Temperature: Raising the column temperature will decrease viscosity and can shorten analysis time, but may also reduce selectivity.[11] A careful balance must be found.

  • Use a Shorter Column or Smaller Particle Size: Shorter columns or columns packed with smaller particles (as in UPLC/UHPLC) can provide faster separations with high efficiency.

  • Gradient Elution: If your separation involves a wide range of retention times, a gradient elution program can be developed to elute later peaks more quickly.

Experimental Protocols

Protocol 1: Generic Chiral HPLC Method Screening

This protocol outlines a systematic approach to screening for a suitable chiral HPLC method.

  • Column Selection:

    • Start with a polysaccharide-based CSP, such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate). These have broad applicability for a wide range of chiral compounds.[5]

  • Mobile Phase Preparation:

    • Prepare a series of mobile phases with varying ratios of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). Typical starting points are 90:10, 80:20, and 70:30 (v/v) n-hexane:alcohol.

  • Sample Preparation:

    • Dissolve a small amount of the 1-(3,5-Dimethylcyclohexyl)ethan-1-one stereoisomeric mixture in the initial mobile phase to a concentration of approximately 1 mg/mL.[3]

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at a suitable wavelength (e.g., 210 nm, as the ketone chromophore has a weak n-π* transition around 280 nm and a stronger π-π* transition at lower wavelengths).

    • Injection Volume: 5-10 µL

  • Screening Procedure:

    • Inject the sample using each of the prepared mobile phases.

    • If no separation is observed, switch the alcohol modifier (e.g., from isopropanol to ethanol) and repeat the screening.

    • If partial separation is achieved, fine-tune the mobile phase composition around the ratio that gave the best results.

Method Development Workflow

Caption: Systematic workflow for chiral HPLC method development.

Protocol 2: Generic Chiral GC Method Screening

This protocol provides a starting point for developing a chiral GC separation method.

  • Column Selection:

    • Choose a chiral capillary GC column. Columns with derivatized cyclodextrin stationary phases are commonly used for the separation of enantiomers of ketones.[11][16]

  • Carrier Gas:

    • Use hydrogen or helium as the carrier gas. Hydrogen is often preferred as it can provide higher efficiency at higher flow rates.[11]

  • Sample Preparation:

    • Dilute the sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 100-1000 ppm).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature (FID): 250°C

    • Oven Temperature Program: Start with an isothermal period at a low temperature (e.g., 60-80°C) and then ramp the temperature at a controlled rate (e.g., 2-5°C/min) to an upper limit (e.g., 200°C).[11] Isothermal conditions at a lower temperature may also be effective and can improve resolution.

    • Injection Mode: Split injection with a high split ratio (e.g., 50:1 or 100:1) to avoid column overload.

  • Optimization:

    • Adjust the temperature program (initial temperature, ramp rate, and final temperature) to optimize the separation. Lowering the temperature or using a slower ramp rate generally improves resolution.[11]

This technical support guide provides a comprehensive framework for troubleshooting the separation of 1-(3,5-Dimethylcyclohexyl)ethan-1-one stereoisomers. By understanding the underlying principles of chiral chromatography and systematically addressing common issues, researchers can develop robust and reliable separation methods.

References

  • In-vitro, I. J. of, & Research, P. A. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. IJIOPAR. Retrieved from [Link]

  • Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Retrieved from [Link]

  • ResearchGate. (2013, May 8). When using HPLC, how do you deal with split peaks?. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). EP3233820B1 - Novel acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery.
  • Google Patents. (n.d.). CA2969389C - Novel acetals of 1-(3,3-dimethylcyclohex-1-eneyl) ethanone, method for the production thereof and use of same in perfumery.
  • SIELC. (2018, February 17). Separation of 1-(3,3-Dimethylcyclohexyl)ethan-1-one on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • ResearchGate. (2021, January 15). Chiral chromatography method screening strategies: Past, Present and Future. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ACN (0.1% DEA). Retrieved from [Link]

  • Supporting Materials. (n.d.). Retrieved from [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • MDPI. (2020, February 2). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Retrieved from [Link]

  • AFMPS. (2012, August 4). Enantioselectivity of polysaccharide-based chiral stationary phases in supercritical fluid chromatography using methanol-contain. Retrieved from [Link]

  • MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • PMC. (n.d.). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Retrieved from [Link]

  • ACS Publications. (n.d.). Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Gas Chromatography. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2020, December 7). CHIRAL GC (PART 2 OF 2). Retrieved from [Link]

  • MDPI. (2022, December 3). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, September). Enhanced diastereomeric mixture analysis through integration of quantum chemical calculations with spatio-conformational information obtained from ultraselective NMR techniques. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, April 27). Number of stereoisomers of 1-(2-methylcyclohexyl)ethan-1-ol. Retrieved from [Link]

  • LCGC International. (2025, November 30). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • The University of Osaka Institutional Knowledge Archive : OUKA. (2023, February 4). Synthesis of interval-controlled polymers using monodisperse oligo(ethylene glycol)s by click chemistry and their. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015144832A1 - Process of production of 1-(5,5-dimethylcyclohex-1-en-1-yl)ethanone and ....
  • PubChem. (n.d.). 1-[3,3-Dimethyl-1-(prop-2-en-1-yl)cyclohexyl]ethan-1-one. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-. Retrieved from [Link]

  • PubMed. (2002, January 15). Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3,3-Dimethylcyclohexyl)ethanone. Retrieved from [Link]

  • Phenomenex, Inc. (2017, June 3). CHIRAL COLUMNS. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. Retrieved from [Link]

  • MDPI. (n.d.). Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Grignard Additions for 1-(3,5-Dimethylcyclohexyl)ethan-1-one

Welcome to the Technical Support Center for the functionalization of 1-(3,5-Dimethylcyclohexyl)ethan-1-one . This specific molecule—a methyl ketone appended to a sterically demanding 3,5-dimethylcyclohexyl ring—presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 1-(3,5-Dimethylcyclohexyl)ethan-1-one . This specific molecule—a methyl ketone appended to a sterically demanding 3,5-dimethylcyclohexyl ring—presents classic challenges in synthetic organic chemistry. Due to the steric shielding of the carbonyl carbon and the presence of acidic alpha-protons, standard Grignard reactions often fail, resulting in enolization or reduction rather than the desired 1,2-addition.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you optimize your yields.

Part 1: Troubleshooting & FAQs

Q1: Why am I recovering mostly unreacted starting material after quenching, despite using a large excess of Grignard reagent? A1: This is a hallmark symptom of enolization . 1-(3,5-Dimethylcyclohexyl)ethan-1-one possesses acidic alpha-protons on its acetyl group. The bulky 3,5-dimethylcyclohexyl ring sterically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack at the carbonyl carbon. Consequently, the Grignard reagent (which is a strong base) acts as a Brønsted base rather than a nucleophile, abstracting an alpha-proton to form a magnesium enolate[1]. Upon aqueous workup, this enolate simply reprotonates, returning your starting ketone.

Q2: I am isolating a secondary alcohol byproduct instead of my desired tertiary alcohol. What is causing this? A2: If your Grignard reagent possesses beta-hydrogens (e.g., ethylmagnesium bromide or isopropylmagnesium bromide), the steric bulk of the ketone forces the reaction through a 6-membered cyclic transition state. This geometry facilitates a beta-hydride transfer from the Grignard reagent to the carbonyl carbon, effectively reducing the ketone to 1-(3,5-dimethylcyclohexyl)ethan-1-ol[2].

Q3: How can I suppress both enolization and reduction to force the 1,2-addition? A3: The most effective strategy is transmetalation to a more oxophilic, less basic metal center. Utilizing anhydrous Cerium(III) chloride (CeCl3) to form an organocerium reagent (the Imamoto reaction)[3], or using the soluble Lanthanum complex LaCl3·2LiCl (Knochel's salt)[1], drastically increases nucleophilicity while suppressing basicity. The strong Lewis acidity of the lanthanide activates the carbonyl oxygen, while the reduced ionic character of the carbon-metal bond prevents alpha-deprotonation.

Part 2: Reaction Pathways Visualization

The following diagram illustrates the divergent pathways your reaction can take depending on the metal center used.

ReactionPathways Ketone 1-(3,5-Dimethylcyclohexyl) ethan-1-one Grignard Standard Grignard (RMgX) Ketone->Grignard + RMgX Lanthanide Organolanthanide (R-CeCl2 or R-LaCl2) Ketone->Lanthanide + RMgX & LnCl3 Enolate Magnesium Enolate (Recovers Ketone) Grignard->Enolate Steric Hindrance (Basicity > Nucleophilicity) Reduction Secondary Alcohol (Beta-Hydride Transfer) Grignard->Reduction If R has beta-H Addition Tertiary Alcohol (1,2-Addition) Grignard->Addition Minor Pathway Lanthanide->Addition High Oxophilicity (Nucleophilicity > Basicity)

Reaction pathways of 1-(3,5-Dimethylcyclohexyl)ethan-1-one with standard vs. lanthanide reagents.

Part 3: Quantitative Data Summary

The table below summarizes the expected outcomes when reacting sterically hindered, enolizable ketones with a standard alkyl Grignard reagent (possessing beta-hydrogens) under various conditions.

Reaction ConditionsPrimary PathwayEnolization (%)Reduction (%)Addition Yield (%)
Standard RMgBr (THF, 0 °C)Enolization65 - 85%10 - 20%< 15%
RMgBr + CeCl₃ (THF, -78 °C)1,2-Addition< 5%< 2%85 - 92%
RMgBr + LaCl₃·2LiCl (THF, 0 °C)1,2-Addition< 2%< 1%90 - 98%

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. Visual cues are provided to confirm the success of intermediate steps before proceeding.

Protocol A: Imamoto Organocerium Addition (CeCl₃-Mediated)

Best for highly enolizable substrates requiring cryogenic control.

  • Activation of CeCl₃: Place CeCl₃·7H₂O in a Schlenk flask. Heat gradually to 140 °C under high vacuum (0.1 mmHg) for 2 hours. Self-Validation: The crystals will lose their crystalline structure and become a fine, free-flowing white powder. If the powder clumps, moisture is still present; abort and restart.

  • Suspension: Cool to room temperature under Argon. Add anhydrous THF to create a suspension. Stir vigorously overnight.

  • Transmetalation: Cool the suspension to -78 °C. Add the Grignard reagent (1.5 equiv) dropwise. Stir for 2 hours. Self-Validation: The mixture should turn pale yellow to orange (depending on the Grignard) and become a smooth, homogeneous suspension, indicating successful formation of the organocerium species[3].

  • Addition: Add 1-(3,5-Dimethylcyclohexyl)ethan-1-one (1.0 equiv) dropwise. Stir for 1 hour at -78 °C, then allow it to warm to 0 °C.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Knochel's Salt Addition (LaCl₃·2LiCl-Mediated)

Best for operational simplicity and scalability, avoiding cryogenic temperatures.

  • Complexation: In a flame-dried Schlenk flask under Argon, add 1-(3,5-Dimethylcyclohexyl)ethan-1-one (1.0 equiv) and a commercially available solution of LaCl₃·2LiCl in THF (1.1 equiv).

  • Activation: Stir the mixture at 25 °C for 1 hour. Causality Note: This step allows the highly oxophilic Lanthanum to coordinate with the carbonyl oxygen, withdrawing electron density and highly activating the carbon center toward nucleophilic attack[1].

  • Addition: Cool the reaction mixture to 0 °C. Add the Grignard reagent (1.2 equiv) dropwise over 15 minutes. Stir for 2 hours at 0 °C.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and concentrate in vacuo.

ExperimentalWorkflow Step1 Step 1: Mix Ketone & LaCl3·2LiCl in THF Step2 Step 2: Stir 1h at 25°C (Carbonyl Activation) Step1->Step2 Step3 Step 3: Cool to 0°C Add RMgX Dropwise Step2->Step3 Step4 Step 4: Quench with Sat. NH4Cl (aq) Step3->Step4

Step-by-step workflow for the LaCl3·2LiCl-catalyzed Grignard addition to hindered ketones.

References

  • Zinc(II)-Catalyzed Addition of Grignard Reagents to Ketones.
  • Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Tetrahedron Letters.
  • Preparation and Reactions of Polymagnesiated Aromatics and Heteroaromatics, Functionalized Cyclopropane Carbenoids and Soluble Lanthanide Reagents. Ludwig-Maximilians-Universität München.

Sources

Optimization

Technical Support Center: Long-Term Storage and Stability of 1-(3,5-Dimethylcyclohexyl)ethan-1-one

Welcome to the technical support guide for 1-(3,5-Dimethylcyclohexyl)ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(3,5-Dimethylcyclohexyl)ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Proper storage is paramount for reproducible experimental outcomes, and this guide provides in-depth answers, troubleshooting workflows, and validated protocols to prevent degradation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 1-(3,5-Dimethylcyclohexyl)ethan-1-one and why is its long-term stability critical?
Q2: What are the primary degradation pathways I should be concerned about during storage?

A2: Like many organic molecules, especially ketones, 1-(3,5-Dimethylcyclohexyl)ethan-1-one is susceptible to several degradation pathways:

  • Autoxidation: This is the most significant concern. It is a spontaneous oxidation reaction with atmospheric oxygen that proceeds via a free-radical chain mechanism.[3][4] This can lead to the formation of hydroperoxides, which can further decompose into a mixture of carboxylic acids, aldehydes, and smaller ketones, fundamentally altering your compound.[4][5][6] Autoxidation can be initiated by heat, light, or trace metal impurities.[4]

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate photochemical reactions. Ketones are known to undergo Norrish-type reactions, which can lead to bond cleavage and the formation of a complex mixture of byproducts.[7][8][9]

  • Thermal Degradation: While generally more stable than highly sensitive molecules, elevated temperatures can accelerate autoxidation and potentially cause direct thermal decomposition over extended periods.[10][11]

  • Hydrolysis: Although ketones are generally resistant to hydrolysis, the presence of acidic or basic impurities along with moisture could potentially catalyze reactions over long-term storage, though this is a lesser concern than oxidation.[12][13]

Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?

A3: To mitigate the degradation pathways described above, a multi-faceted approach to storage is required. The following conditions are recommended, summarized in the table below.

ParameterRecommendationRationale & Causality
Temperature -20°C or lower (ideally -80°C) Lowering the temperature significantly reduces the rate of all chemical reactions, including oxidation and thermal decomposition. Studies on other ketones show a dramatic decrease in degradation rates at -80°C compared to -20°C.[14][15]
Atmosphere Inert Gas (Argon or Nitrogen) Replacing the air in the vial with an inert gas is the most effective way to prevent autoxidation by removing the primary reactant, oxygen.[4]
Light Protection from Light (Amber Vial, Stored in Darkness) Using amber glass vials or wrapping standard vials in foil and storing them in a dark location (like a freezer box) prevents light-induced photodegradation.[16]
Container Tightly Sealed, Borosilicate Glass Vial A tightly sealed vial with a chemically resistant cap (e.g., PTFE-lined) prevents the ingress of atmospheric oxygen and moisture.[17] Glass is preferred over plastic to avoid potential leaching of plasticizers.
Purity High Purity (≥98%) Starting with a high-purity material is crucial, as impurities can act as catalysts for degradation reactions.[18][19]
Q4: Should I store my sample as a neat solid/liquid or in a solution?

A4: For long-term storage, it is strongly recommended to store 1-(3,5-Dimethylcyclohexyl)ethan-1-one in its neat form (as a solid or liquid, depending on its physical state at room temperature). In the solid state, molecular mobility is restricted, which slows degradation.[16] Storing it in solution introduces the solvent as a potential reactant or a medium that can facilitate degradation reactions. If you must store solutions, use a high-purity, anhydrous, and degassed aprotic solvent. Prepare solutions fresh whenever possible. General guidance suggests that solutions are typically stable for up to one month at -20°C, but this should be verified for your specific application.[17]

Q5: What are the physical signs of degradation?

A5: While analytical confirmation is necessary, you should be suspicious of degradation if you observe any of the following:

  • Color Change: The appearance of a yellow or brown tint in a previously colorless or pale-yellow sample can indicate the formation of oxidized polymeric impurities.

  • Phase Change or Precipitation: The formation of solids in a liquid sample or changes in the crystalline structure of a solid can suggest that new, less soluble compounds have formed.

  • Odor Change: The development of sharp, acidic, or otherwise off-odors can signal the formation of volatile degradation products like carboxylic acids.

Section 2: Visualizing Degradation & Prevention

The following diagrams illustrate the key degradation pathways and a logical workflow for troubleshooting stability issues.

main 1-(3,5-Dimethylcyclohexyl)ethan-1-one (Stable) hydroperoxides α-Keto Hydroperoxides (Unstable Intermediates) main->hydroperoxides Autoxidation photo_products Norrish-Type Products (Cleavage Fragments) main->photo_products Photodegradation thermal_products Thermal Byproducts main->thermal_products Thermal Degradation O2 Oxygen (Air) O2->hydroperoxides Light Light (UV/Visible) Light->hydroperoxides Light->photo_products Heat Heat (Elevated Temp.) Heat->hydroperoxides Heat->thermal_products acids Carboxylic Acids & Other Oxidized Species hydroperoxides->acids

Caption: Potential degradation pathways for 1-(3,5-Dimethylcyclohexyl)ethan-1-one.

start Suspected Sample Degradation (e.g., Inconsistent Results) visual_check Step 1: Visual Inspection (Color, Phase, Odor) start->visual_check storage_check Step 2: Review Storage History (Temp, Atmosphere, Age) visual_check->storage_check analytical_check Step 3: Analytical Purity Check (HPLC, GC-MS) storage_check->analytical_check purity_ok Purity Confirmed (e.g., >98%) analytical_check->purity_ok Purity OK purity_bad Purity Decreased (Degradation Confirmed) analytical_check->purity_bad Purity NOT OK investigate_other Investigate Other Experimental Variables (e.g., Reagents, Protocol) purity_ok->investigate_other discard_sample Action: Discard Degraded Sample Procure New Batch purity_bad->discard_sample review_storage Action: Review and Improve Storage Protocol (See Section 3) discard_sample->review_storage

Caption: Troubleshooting workflow for investigating sample instability.

Section 3: Troubleshooting and Protocols

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Action(s)
Decreased purity confirmed by HPLC/GC-MS. 1. Improper storage atmosphere (exposure to oxygen).2. Storage at too high a temperature.3. Exposure to light.4. Sample is past its expected shelf life.1. Discard the current sample to avoid compromising data.2. Procure a fresh batch of the compound.3. Implement the rigorous storage protocol outlined below (Protocol 1).4. For critical applications, perform a purity check before initiating a new set of experiments.
Sample has developed a yellow/brown color. Autoxidation leading to the formation of colored impurities.1. The sample is likely degraded. Confirm with analytical testing (Protocol 2).2. If degradation is confirmed, discard the sample.3. Ensure future samples are stored under an inert atmosphere and protected from light.
Inconsistent experimental results using an older batch. The sample has likely degraded over time, leading to a lower concentration of the active compound and the presence of interfering impurities.1. Immediately cease using the old batch.2. Qualify a new batch of the compound by running a control experiment against a known standard if available.3. Perform a stability check on the old batch (Protocol 2) for documentation before discarding it.
Protocol 1: Recommended Procedure for Long-Term Storage

This protocol is designed to maximize the shelf-life of 1-(3,5-Dimethylcyclohexyl)ethan-1-one by creating an optimal storage environment.

Materials:

  • 1-(3,5-Dimethylcyclohexyl)ethan-1-one sample

  • Appropriately sized amber borosilicate glass vial with a PTFE-lined screw cap

  • Source of high-purity inert gas (Argon or Nitrogen) with a regulator and tubing

  • -80°C Freezer

  • Parafilm or other sealing film

Procedure:

  • Aliquotting: If you have a large batch, it is best practice to aliquot the compound into several smaller, single-use vials. This avoids repeated freeze-thaw cycles and re-exposure of the entire batch to the atmosphere.

  • Transfer: Place the required amount of the compound into a clean, dry amber glass vial.

  • Inerting: Insert a long needle or tubing connected to the inert gas source into the vial, with the tip just above the surface of the compound. Gently flush the vial's headspace with the inert gas for 30-60 seconds at a low flow rate to displace all the air.

  • Sealing: While still under the gentle stream of inert gas, quickly and tightly seal the vial with the PTFE-lined cap.

  • Reinforce Seal: Wrap the cap-vial interface with Parafilm for an extra barrier against moisture and air.

  • Labeling: Clearly label the vial with the compound name, date of storage, and concentration (if in solution).

  • Storage: Immediately place the sealed vial in a designated, labeled box inside a -80°C freezer.

Protocol 2: Stability Assessment via HPLC Analysis

This protocol provides a general method to quantify the purity of your sample and detect the presence of degradation products.

Objective: To determine the percent purity of 1-(3,5-Dimethylcyclohexyl)ethan-1-one and compare it to a reference standard or a previous analysis.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Sample of 1-(3,5-Dimethylcyclohexyl)ethan-1-one

  • Reference standard (if available)

Procedure:

  • Sample Preparation: Accurately prepare a stock solution of your compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL). Serially dilute to create a working solution for injection (e.g., 100 µg/mL).

  • Chromatographic Conditions (Example):

    • Mobile Phase: Isocratic elution with 70:30 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (or determined by a UV scan of the compound).

    • Injection Volume: 10 µL.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a solvent blank to ensure no system contamination.

    • Inject the prepared sample solution.

    • If available, inject a reference standard of known purity under the same conditions.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percent purity by determining the area of the main peak relative to the total area of all peaks in the chromatogram (Area % = [Area of Main Peak / Total Area of All Peaks] x 100).

    • Compare the purity value to the initial specification from the certificate of analysis or to results from previous stability time points. A significant decrease in the main peak area % and the appearance of new peaks are indicative of degradation.

Section 4: References

  • Liebich, H.M. & Först, C. (1991). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Journal of Clinical Chemistry and Clinical Biochemistry, 29(5), 335-336.

  • Martin, R. et al. (2025). Selective photodegradation of ketone-based polymers. ChemRxiv. [Link]

  • Martin, R. et al. (2025). Selective photodegradation of ketone-based polymers. ChemRxiv. [Link]

  • Liebich, H.M. & Först, C. (1991). Stability of ketone bodies in serum in dependence on storage time and storage temperature. PubMed. [Link]

  • Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation. Organic Chemistry Portal. [Link]

  • Bianchi, F. et al. (2019). Autoxidation mechanism, in oxidation of ketones initiated by OH forming a peroxy radical. ResearchGate. [Link]

  • Norrish, R.G.P. & Bamford, C.H. (1936). Photodecomposition of Aldehydes and Ketones. Semantic Scholar. [Link]

  • Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Pearson. [Link]

  • Bull, J.N. et al. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. ACS Publications. [Link]

  • Tsyskovskii, V.K. et al. (1975). AUTOXIDATION OF DIBENZYL KETONE. ResearchGate. [Link]

  • Alam, M. & Al-Zahrani, S.M. (2016). Kinetics of Thermal Decomposition of Ketonic Resins. ResearchGate. [Link]

  • Waring, C.E. & Barlow, C.S. (1954). The Kinetics of the Thermal Decomposition of Gaseous Diethyl Ketone. ACS Publications. [Link]

  • Sharp, D.B. et al. (1950). Autoxidation of Ketones. II. Di-n-propyl Ketone. Journal of the American Chemical Society. [Link]

  • Michigan State University Department of Chemistry. Aldehydes and Ketones. MSU Chemistry. [Link]

  • Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Smith, G.B. et al. (2016). Perylene dye photodegradation due to ketones and singlet oxygen. ResearchGate. [Link]

  • Britannica. Autoxidation | chemical reaction. Britannica. [Link]

  • McGinty, D. et al. (2013). Fragrance material review on 1-(3,3-dimethylcyclohexyl)ethan-1-one. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving GC-MS Co-Elution of 1-(3,5-Dimethylcyclohexyl)ethan-1-one

Welcome to the Advanced Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the chromatographic resolution of com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the chromatographic resolution of complex cycloalkanes.

1-(3,5-Dimethylcyclohexyl)ethan-1-one presents a unique analytical challenge. Due to the stereocenters at the C1, C3, and C5 positions of the cyclohexane ring, this ketone exists as multiple diastereomers (e.g., cis,cis, trans,trans). When analyzed via standard Gas Chromatography-Mass Spectrometry (GC-MS), these isomers—along with potential biological or synthetic matrix interferences—frequently co-elute. This results in skewed peak shapes, convoluted mass spectra, and inaccurate quantitation.

This guide provides a self-validating framework to diagnose and resolve these co-elution issues through both hardware optimization and mathematical spectral deconvolution.

Part 1: GC-MS Co-Elution Diagnostic Matrix

Before altering your methodology, use this quantitative matrix to diagnose the root cause of your co-elution.

SymptomQuantitative IndicatorProbable CauseRecommended Resolution
Broad, shouldered peak Peak width > 0.15 min; Resolution ( Rs​ ) < 1.0Diastereomeric co-elutionSwitch to a β-cyclodextrin chiral column
Mixed mass spectrum NIST Library Match Factor < 700Matrix interferenceApply AMDIS spectral deconvolution
Shifting retention times RT %RSD > 1.0% over 5 replicate runsColumn overloadingIncrease split ratio (e.g., 50:1 to 100:1)
High baseline noise Signal-to-Noise (S/N) ratio < 10:1Carrier gas/liner contaminationBake out column; replace inlet liner
Part 2: Co-Elution Resolution Workflow

GCMS_Workflow Start GC-MS Co-elution Detected (Mixed Spectra / Broad Peak) Diag Analyze Peak Shape & Spectra Start->Diag Isomer Diastereomeric Co-elution (Identical MS, Shouldered Peak) Diag->Isomer Same MS Matrix Matrix Interference (Mixed MS, Distinct Ions) Diag->Matrix Different MS Chiral Use Chiral Column (e.g., β-cyclodextrin) Isomer->Chiral AMDIS Perform AMDIS Spectral Deconvolution Matrix->AMDIS Opt Optimize Temp Ramp & Split Ratio Chiral->Opt EIC Extract Unique Ions (EIC) for Quantitation AMDIS->EIC

Decision tree for resolving GC-MS co-elution via chromatographic or spectral methods.

Part 3: Deep-Dive Troubleshooting Guides (FAQs)

Q1: Why does 1-(3,5-Dimethylcyclohexyl)ethan-1-one appear as a broad, shouldered peak on my standard DB-5 column, and how do I fix it? A1:

  • Causality & Mechanism: A standard 5% phenyl polysiloxane (DB-5) column separates analytes primarily based on boiling point and dispersive interactions. The diastereomers of 1-(3,5-Dimethylcyclohexyl)ethan-1-one possess nearly identical boiling points and polarities. Therefore, a non-polar stationary phase lacks the stereoselectivity required to resolve them, causing them to elute simultaneously as a single, malformed peak.

  • Solution: Transition to a chiral stationary phase (CSP). Capillary GC columns functionalized with permethylated β-cyclodextrin derivatives create transient, diastereomeric inclusion complexes with the analytes. Because the spatial fit of each stereoisomer inside the cyclodextrin cavity differs thermodynamically, they elute at distinct retention times, resolving the shouldered peak into baseline-separated singlets.

Q2: I cannot change my column hardware. How can I resolve co-eluting matrix interferences that share the exact same retention time as my target ketone? A2:

  • Causality & Mechanism: In hard electron ionization (EI), molecular ions fragment extensively. When a matrix contaminant co-elutes with your target, the detector records a composite mass spectrum containing fragment ions from both compounds. This leads to poor library match scores and inaccurate quantitation[1].

  • Solution: Utilize mathematical spectral deconvolution, specifically the Automated Mass Spectral Deconvolution and Identification System (AMDIS). AMDIS algorithms analyze the Extracted Ion Chromatograms (EICs) of all masses in the raw data. By calculating the precise maximization scan (apex) of each ion, AMDIS groups ions that rise and fall together, computationally extracting "pure" component spectra from the overlapping baseline[1][2]. This allows you to identify and quantify the ketone even when it is buried under a massive interference peak[2].

Part 4: Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Chromatographic Resolution via Chiral GC

Use this method to physically separate the diastereomers of 1-(3,5-Dimethylcyclohexyl)ethan-1-one.

  • Column Installation: Install a permethylated β-cyclodextrin capillary column (e.g., 30 m × 0.25 mm i.d. × 0.25 µm film thickness).

  • Inlet Parameters: Set the injection port to 250°C. Critically, set the split ratio to 50:1 or higher . Causality: Column overloading drastically exacerbates co-elution by broadening the injection band; a high split ratio ensures sharp peak shapes.

  • Optimized Temperature Gradient:

    • Initial hold at 60°C for 2 minutes.

    • Ramp at a shallow 2°C/min to 150°C. Causality: Shallow temperature ramps maximize the thermodynamic interaction time between the analyte and the chiral selector, which is vital for stereoisomer resolution.

    • Ramp at 10°C/min to 220°C to bake out late-eluting matrix compounds.

  • System Validation: Inject a racemic standard mixture. Baseline separation (Resolution Rs​ > 1.5) of the diastereomeric peaks confirms system suitability before running actual samples.

Protocol B: Spectral Deconvolution using AMDIS

Use this method to mathematically separate the ketone from co-eluting matrix interferences.

  • Data Acquisition: Acquire full-scan EI-MS data (m/z 40–350). Ensure your scan rate is high enough to capture at least 8–10 data points across the co-eluting peak. Causality: Deconvolution relies on calculating the exact apex of ion profiles; insufficient data points will cause the algorithm to fail.

  • AMDIS Configuration: Load the raw data file into the AMDIS software.

    • Set Resolution to "High".

    • Set Sensitivity to "Medium" (to avoid deconvoluting background noise).

    • Set Shape Requirements to "Low".

  • Deconvolution Execution: Run the algorithm. AMDIS will extract pure spectra by identifying unique fragment ions (e.g., the acylium ion at m/z 43 or specific ring fragments) that maximize at the exact same scan time[1].

  • System Validation: Compare the deconvoluted target spectrum against the NIST library. A Match Factor > 850 validates successful mathematical separation of the co-eluting species[2].

References
  • Source: PMC (NIH)
  • Astec CHIRALDEX and Supelco DEX Chiral GC Columns Source: Sigma-Aldrich URL
  • Source: PubMed (NIH)

Sources

Optimization

Overcoming low solubility of 1-(3,5-Dimethylcyclohexyl)ethan-1-one in aqueous media

Welcome to the Application Scientist Support Desk. As a Senior Application Scientist, I frequently consult on formulation bottlenecks involving highly lipophilic New Chemical Entities (NCEs). 1-(3,5-Dimethylcyclohexyl)et...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Desk.

As a Senior Application Scientist, I frequently consult on formulation bottlenecks involving highly lipophilic New Chemical Entities (NCEs). 1-(3,5-Dimethylcyclohexyl)ethan-1-one (CAS: 1341316-69-5) presents a classic solubility challenge: it features a bulky, hydrophobic disubstituted cyclohexane ring paired with a single, weakly polar acetyl group[1]. This structural profile results in severe aqueous insolubility, complicating both in vitro assays and in vivo dosing regimens.

This support center provides field-proven, self-validating troubleshooting strategies to overcome these challenges without compromising your experimental integrity.

Diagnostic Solubilization Workflow

Before selecting a protocol, you must map the solubilization strategy to your downstream application. The decision matrix below outlines the logical progression for formulating this specific ketone.

SolubilizationWorkflow Start Aqueous Solubilization of 1-(3,5-Dimethylcyclohexyl)ethan-1-one CheckApp Determine Downstream Application Start->CheckApp InVitro In Vitro Assays (Cellular/Biochemical) CheckApp->InVitro InVivo In Vivo Dosing (Animal Models) CheckApp->InVivo CoSolvent Co-solvent Approach (DMSO / EtOH) InVitro->CoSolvent Low Conc. (<1% v/v) Cyclodextrin Inclusion Complexation (HP-β-CD) InVitro->Cyclodextrin High Conc. Needed InVivo->Cyclodextrin Preferred (Low Toxicity) Surfactant Micellar Solubilization (Tween 80 / PEG400) InVivo->Surfactant High Lipophilicity

Decision matrix for solubilization of 1-(3,5-Dimethylcyclohexyl)ethan-1-one based on application.

Troubleshooting Guide & FAQs

Q1: Why does 1-(3,5-Dimethylcyclohexyl)ethan-1-one immediately precipitate when I dilute my DMSO stock into PBS? Mechanistic Cause: This phenomenon is known as "solvent shift precipitation." The compound is highly soluble in 100% DMSO due to favorable hydrophobic interactions. However, when introduced to an aqueous buffer, the DMSO rapidly diffuses into the bulk water phase. The lipophilic 3,5-dimethylcyclohexyl ring cannot form hydrogen bonds with water, leading to a massive entropic penalty. To minimize contact with water, the compound rapidly aggregates and crystallizes. Scientist's Solution: You must lower the thermodynamic barrier. Instead of direct dilution, use a transition carrier like a cyclodextrin or a surfactant to shield the hydrophobic ring before it encounters the bulk aqueous phase[2].

Q2: I want to use cyclodextrins. Which one is best for this specific ketone, and how does it work? Mechanistic Cause: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity[3]. For 1-(3,5-Dimethylcyclohexyl)ethan-1-one, 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the optimal choice. The β -CD cavity diameter (~6.2 Å) perfectly accommodates the steric bulk of a six-membered cyclohexane ring[4]. The acetyl group will orient towards the wider, hydroxyl-rich rim of the CD cone, stabilizing the 1:1 inclusion complex[5]. Scientist's Solution: Formulate the compound directly in 10-20% (w/v) HP- β -CD in water or saline (See Protocol 1).

Q3: My HP- β -CD formulation was clear, but after administering it to my cell culture media, I lost compound efficacy. Why? Mechanistic Cause: The CD-drug inclusion complex operates on a dynamic equilibrium defined by its binding constant ( K1:1​ )[6]. When you dilute a concentrated CD-drug formulation into a large volume of cell culture media, the concentration of HP- β -CD drops dramatically. If it falls below the critical concentration required to maintain the complex, the equilibrium shifts toward the free drug, which then precipitates or binds non-specifically to the plastic well walls[6]. Scientist's Solution: Ensure that the final concentration of HP- β -CD in your assay well remains high enough to support solubility, or pre-saturate the media with a low concentration of carrier protein (like 0.1% BSA) to act as a secondary sink for the free lipophilic ketone.

Q4: Can I use a surfactant-based approach for in vivo dosing? Mechanistic Cause: Yes. Surfactants like Tween 80 or Kolliphor EL self-assemble into micelles above their Critical Micelle Concentration (CMC), creating a hydrophobic core where the lipophilic ketone can dissolve[2]. Scientist's Solution: Use a co-solvent/surfactant/water ternary system (e.g., 5% Ethanol, 5% Tween 80, 90% Saline). Ethanol acts as a processing aid to prevent aggregation before the micelles form[7]. (See Protocol 2).

Quantitative Data: Solubilization Strategy Comparison

To aid in your formulation design, the table below summarizes the operational limits and characteristics of various solubilization vehicles for this compound.

Strategy / VehicleMax Tolerated Conc. (In Vitro)Max Tolerated Conc. (In Vivo)Mechanism of SolubilizationOperational Pros & Cons
DMSO (Co-solvent) 0.1% - 0.5% (v/v)< 5% (v/v)Disrupts water lattice, lowers dielectric constantPro: High solvency for stock creation.Con: Cellular toxicity, protein denaturation.
HP- β -CD 1% - 2% (w/v)Up to 20% (w/v)Host-guest inclusion complexation[3]Pro: Excellent safety, no micelle disruption.Con: Susceptible to dilution effect[6].
Tween 80 (Surfactant) 0.01% - 0.1% (v/v)1% - 5% (v/v)Micellar encapsulation[2]Pro: High capacity for lipophiles.Con: Can alter cellular membrane permeability.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure 1-(3,5-Dimethylcyclohexyl)ethan-1-one remains completely in solution.

Protocol 1: Preparation of HP- β -CD Inclusion Complex

Objective: Achieve a stable 5 mM aqueous stock without the use of organic solvents.

Step 1: Vehicle Preparation Dissolve 200 mg of HP- β -CD in 1 mL of sterile ultra-pure water to create a 20% (w/v) solution. Vortex until completely clear. Causality: HP- β -CD requires time to fully hydrate. A clear solution confirms the absence of undissolved polymer that could act as nucleation sites for precipitation.

Step 2: Compound Addition Weigh out the required mass of 1-(3,5-Dimethylcyclohexyl)ethan-1-one (MW: 154.25 g/mol )[1]. For a 5 mM solution in 1 mL, add 0.77 mg directly to the 20% HP- β -CD solution. Do NOT use a DMSO stock for this step , as residual organic solvent molecules will competitively bind and occupy the cyclodextrin cavity, displacing your target compound[8].

Step 3: Complexation (Thermodynamic Driving) Sonicate the mixture in a water bath at 37°C for 30-60 minutes. Causality: Heat and sonication provide the activation energy required for the lipophilic ketone to displace water molecules from the hydrophobic CD cavity, driving the formation of the inclusion complex[9].

Step 4: Validation & Equilibration Allow the solution to equilibrate at room temperature for 24 hours on an orbital shaker. Centrifuge at 10,000 x g for 10 minutes. Self-Validation: Inspect the bottom of the tube. If a pellet forms, the compound has exceeded the complexation capacity of the CD at that concentration. The supernatant represents the fully saturated inclusion complex.

Protocol 2: Micellar Dispersion using Tween 80 / PEG400

Objective: Prepare a surfactant-based formulation for animal dosing (e.g., IP or IV injection).

Step 1: Organic Phase Solubilization Dissolve 10 mg of 1-(3,5-Dimethylcyclohexyl)ethan-1-one in 50 µL of 100% Ethanol. Causality: Ethanol acts as a volatile processing aid to fully, molecularly disperse the compound before surfactant encapsulation[7].

Step 2: Surfactant Addition Add 50 µL of Tween 80 and 100 µL of PEG400 to the ethanol mixture. Vortex vigorously for 2 minutes. Causality: Intimate mixing of the drug with the surfactant before water addition ensures the drug partitions into the hydrophobic tails of the surfactant.

Step 3: Aqueous Phase Titration While vortexing constantly, add 800 µL of warm (37°C) 0.9% Saline dropwise (approx. 50 µL per addition). Causality: Dropwise addition prevents localized supersaturation. The slow introduction of water forces the Tween 80 to self-assemble into micelles around the ketone, rather than allowing the ketone to precipitate[2].

Step 4: Validation Observe the formulation against a dark background with a focused light source. Self-Validation: A successful micellar dispersion will exhibit a slight bluish Tyndall effect but remain optically transparent. If the solution is milky or opaque white, macroscopic emulsion droplets or drug crystals have formed, indicating formulation failure.

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatographic Separation of 1-(3,5-Dimethylcyclohexyl)ethan-1-one

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the mobile phase for the chromatographic analysis of 1-(3,5-Dimethylcycloh...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the mobile phase for the chromatographic analysis of 1-(3,5-Dimethylcyclohexyl)ethan-1-one. This document offers a structured approach to method development and troubleshooting, presented in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the chromatographic analysis of 1-(3,5-Dimethylcyclohexyl)ethan-1-one?

A1: Due to the non-polar nature of 1-(3,5-Dimethylcyclohexyl)ethan-1-one (Molecular Formula: C10H18O), a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method is the most logical starting point.[1] A standard C18 column is recommended for initial method development.[1] For the mobile phase, a binary mixture of acetonitrile (ACN) and water is a common and effective choice for the analysis of ketones and other carbonyl compounds.[2][3][4][5]

A suggested starting isocratic condition is:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 210 nm (as the compound lacks a strong chromophore)

Q2: My analyte, 1-(3,5-Dimethylcyclohexyl)ethan-1-one, has poor UV absorbance. How can I improve detection sensitivity?

A2: For ketones with poor UV absorbance, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a widely used technique to enhance detectability.[6][7] The resulting DNPH derivative has a strong chromophore, allowing for detection at higher wavelengths (around 360-370 nm), which significantly improves sensitivity and reduces interference from other components that might absorb at lower wavelengths.[6]

Q3: Should I use isocratic or gradient elution?

A3: For initial method development and for samples containing only the target analyte and a few impurities of similar polarity, an isocratic method is often sufficient and provides faster run times. However, if your sample contains a complex mixture of impurities with a wide range of polarities, a gradient elution may be necessary to achieve adequate separation of all components within a reasonable time.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and systematic solutions.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My peak for 1-(3,5-Dimethylcyclohexyl)ethan-1-one is tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue in HPLC and can arise from several factors.[8]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Secondary Interactions with Silanols Residual silanol groups on the silica-based stationary phase can interact with the ketone functional group of the analyte, leading to peak tailing.Add a small amount of a weak acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase. This can help to suppress the ionization of silanol groups and reduce these secondary interactions.[4][9][10]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.Reduce the injection volume or dilute the sample.
Column Contamination or Degradation Accumulation of contaminants on the column frit or at the head of the column can disrupt the flow path and cause peak distortion. The stationary phase can also degrade over time, especially when using aggressive mobile phases.Use a guard column to protect the analytical column from strongly retained impurities. If the column is contaminated, try flushing it with a strong solvent. If the column is degraded, it will need to be replaced.

Experimental Protocol: Addressing Peak Tailing with Mobile Phase Modifier

  • Prepare Mobile Phase A: 90:10 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

  • Prepare Mobile Phase B: 10:90 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

  • Equilibrate the Column: Flush the column with your initial mobile phase composition (e.g., 70:30 Mobile Phase A:Mobile Phase B) for at least 15-20 column volumes.

  • Inject Sample: Inject your standard solution of 1-(3,5-Dimethylcyclohexyl)ethan-1-one.

  • Analyze Peak Shape: Compare the peak asymmetry to the chromatogram obtained without the acidic modifier.

Problem 2: Poor Retention (Analyte Elutes Too Early)

Q: My analyte is eluting very close to the void volume. How can I increase its retention time?

A: Poor retention of a non-polar compound in reversed-phase HPLC indicates that the analyte has a stronger affinity for the mobile phase than the stationary phase.[1]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Mobile Phase is Too "Strong" The organic solvent (acetonitrile) concentration in your mobile phase is too high, causing the analyte to be swept through the column quickly.Decrease the percentage of acetonitrile in your mobile phase. For example, try changing the ACN:Water ratio from 70:30 to 60:40 or 50:50. This will increase the polarity of the mobile phase, leading to stronger hydrophobic interactions between the analyte and the stationary phase, thus increasing retention time.
Incorrect Column Choice While a C18 column is a good starting point, a stationary phase with a higher carbon load or a different chemistry (e.g., C30) might be necessary for very non-polar compounds.If adjusting the mobile phase does not provide sufficient retention, consider a column with a more retentive stationary phase.

Workflow for Optimizing Retention Time

G start Initial Run: Analyte elutes too early step1 Decrease Organic Solvent (e.g., ACN from 70% to 60%) start->step1 decision1 Sufficient Retention? step1->decision1 step2 Further Decrease Organic Solvent (e.g., ACN to 50%) decision1->step2 No end_success Optimal Retention Achieved decision1->end_success Yes step2->end_success end_alternative Consider a More Retentive Column (e.g., higher carbon load) step2->end_alternative

Caption: Decision tree for increasing analyte retention.

Problem 3: Poor Resolution (Peaks are Overlapping)

Q: I am trying to separate 1-(3,5-Dimethylcyclohexyl)ethan-1-one from its isomers or impurities, but the peaks are not well resolved. How can I improve the separation?

A: Low resolution can result from overlapping peaks, making accurate quantification difficult. Improving resolution involves optimizing the selectivity, efficiency, or retention of the chromatographic system.[1]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Suboptimal Mobile Phase Composition The current mobile phase may not be providing enough selectivity for your compounds. Different organic modifiers can alter the selectivity of the separation.Try replacing acetonitrile with methanol. Methanol is more polar and can offer different selectivity for some compounds. You can also try ternary mixtures (e.g., Acetonitrile:Methanol:Water) to fine-tune the separation. A study on carbonyl compounds showed that an acetonitrile/water mixture generally provides optimal resolution.[2][3]
Isocratic Elution Not Sufficient For complex mixtures with components of varying polarities, an isocratic method may not provide enough resolving power for all peaks.Implement a gradient elution. Start with a lower percentage of organic solvent to retain and separate early-eluting compounds, and then gradually increase the organic content to elute more strongly retained components.
Flow Rate is Too High A lower flow rate can sometimes improve resolution by allowing more time for the analyte to interact with the stationary phase, although this will increase the run time.Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) and observe the effect on resolution.

Experimental Protocol: Developing a Gradient Method for Improved Resolution

  • Scouting Gradient: Run a fast "scouting" gradient to determine the approximate elution time of your target analyte and impurities. For example, start with a gradient of 50% to 100% Acetonitrile over 10 minutes.

  • Optimize the Gradient Slope: Based on the scouting run, adjust the gradient slope around the elution time of your peaks of interest. If the peaks are eluting too close together, decrease the slope of the gradient in that region to increase the separation.

  • Fine-Tune Initial and Final Conditions: Adjust the starting and ending percentages of the organic solvent to ensure all compounds of interest are eluted and the column is properly re-equilibrated before the next injection.

Logical Relationship Diagram for Troubleshooting

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Problem Chromatographic Issue Poor Peak Shape Poor Retention Poor Resolution Causes Mobile Phase Column Injection Method Parameters Problem:f1->Causes:f0 Secondary Interactions Problem:f1->Causes:f1 Contamination Problem:f1->Causes:f2 Overload Problem:f2->Causes:f0 Too Strong Problem:f3->Causes:f0 Suboptimal Selectivity Problem:f3->Causes:f3 Isocratic Limitation Solutions Solutions Causes:f0->Solutions:f0 Causes:f0->Solutions:f1 Causes:f0->Solutions:f2 Causes:f1->Solutions:f5 Causes:f2->Solutions:f4 Causes:f3->Solutions:f3

Caption: Interrelationship between HPLC problems, causes, and solutions.

References

  • Benchchem.
  • SIELC Technologies. (2018, February 17). Separation of Cyclohexanone, 2-hexylidene- on Newcrom R1 HPLC column.
  • SIELC Technologies. (2018, February 17). Separation of 1-(3,3-Dimethylcyclohexyl)ethan-1-one on Newcrom R1 HPLC column.
  • Pal, R., & Kim, K. H. (2011). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Journal of the Brazilian Chemical Society, 22(9), 1748-1756. [Link]

  • Pal, R., & Kim, K. H. (2010). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. ResearchGate. [Link]

  • SIELC Technologies. (2018, February 17). Separation of Cyclohexanone on Newcrom R1 HPLC column.
  • Unknown. Effect of HPLC binary mobile phase composition on the analysis of carbonyls.
  • Unknown. HPLC Troubleshooting Guide.
  • Unknown. HPLC Troubleshooting Guide.
  • IJSDR. (2023, June). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research, 8(6). [Link]

  • Benchchem.
  • Phenomenex. HPLC Troubleshooting Guide.
  • Dehouck, P., et al. (2004). Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 67-74. [Link]

Sources

Optimization

Removing trace impurities from 1-(3,5-Dimethylcyclohexyl)ethan-1-one distillations

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for removing trace impurities from 1-(3,5-Dimethylcyclohexyl)ethan-1-one distillations.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for removing trace impurities from 1-(3,5-Dimethylcyclohexyl)ethan-1-one distillations.

I. Diagnostic FAQs: Identifying Distillation Impurities

Q1: Why does my crude 1-(3,5-Dimethylcyclohexyl)ethan-1-one turn into a viscous, dark oil during vacuum distillation? A1: This is a classic symptom of thermally induced aldol condensation. 1-(3,5-Dimethylcyclohexyl)ethan-1-one is a disubstituted cyclohexyl ketone with highly acidic alpha-protons[1]. At elevated distillation temperatures, trace residual acid or base from upstream synthesis catalyzes the formation of an enol/enolate. This nucleophile attacks unreacted ketone molecules, forming a β -hydroxy ketone that rapidly dehydrates into a [2]. To prevent this, ensure complete neutralization of the crude mixture prior to distillation and consider adding a radical inhibitor like BHT (butylated hydroxytoluene)[3].

Q2: GC-MS analysis shows a persistent impurity with the exact same molecular weight (m/z 154.25) as the target product. What is it, and why won't it distill out? A2: You are likely observing stereoisomeric impurities. The 3,5-dimethylcyclohexyl ring predominantly adopts a chair conformation and contains multiple stereocenters, leading to various cis and trans diastereomeric possibilities[1]. Because these isomers have nearly identical vapor pressures and boiling points, simple distillation cannot separate them. (which simulates 25+ theoretical plates) is required to resolve these close-boiling isomers[4].

II. Troubleshooting Guide: Resolving Distillation Failures

Issue 1: Co-elution of Unreacted Precursors
  • Mechanistic Cause: If the ketone was synthesized via the oxidation of 1-(3,5-dimethylcyclohexyl)ethan-1-ol, the secondary alcohol precursor often co-distills due to hydrogen bonding and a similar molecular weight.

  • Validated Solution: Implement a chemical derivatization step prior to distillation. Treat the crude mixture with a small amount of phthalic anhydride to convert the unreacted alcohol into a high-boiling phthalate half-ester. The volatile ketone can then be easily distilled away from the heavy ester under vacuum.

Issue 2: Vacuum Fluctuations and "Bumping"
  • Mechanistic Cause: Dissolved gases, residual low-boiling solvents, or trace water forming azeotropes expand violently under high vacuum, disrupting the vapor-liquid equilibrium in the column.

  • Validated Solution: Perform a rigorous solvent strip at 50°C under moderate vacuum (50-100 Torr) before applying high vacuum (<1 Torr) for the main distillation. Use a magnetic stir bar to provide nucleation sites and prevent superheating.

III. Quantitative Data: Distillation Parameters

Table 1: Optimization of Distillation Parameters for 1-(3,5-Dimethylcyclohexyl)ethan-1-one

Distillation MethodPressure (Torr)Head Temp (°C)Theoretical PlatesAldol ByproductsIsomeric Purity
Simple Short-Path1.075 - 781 - 2High (>5%)Low (Mixed)
Vigreux Column (20 cm)0.562 - 654 - 5Moderate (2%)Moderate
Spinning Band Column0.148 - 5025+Non-detectableHigh (>99% cis)

IV. Experimental Protocol: High-Efficiency Fractional Distillation

Objective: Isolate >99% pure 1-(3,5-Dimethylcyclohexyl)ethan-1-one free from aldol dimers and diastereomeric impurities.

Self-Validating System: This protocol incorporates a pre-distillation neutralization step and utilizes a spinning band distillation system. By monitoring the head temperature and GC-FID of the fractions in real-time, the operator can validate the separation of isomers without waiting for post-process NMR.

Step-by-Step Methodology:

  • Pre-Treatment (Neutralization): Transfer 100 g of crude 1-(3,5-Dimethylcyclohexyl)ethan-1-one to a separatory funnel. Wash with 50 mL of saturated aqueous NaHCO3​ to neutralize trace acids/bases that cause [2], followed by 50 mL of brine.

  • Drying & Filtration: Dry the organic layer over anhydrous MgSO4​ for 30 minutes. Filter the liquid into a clean, dry 250 mL round-bottom distillation flask.

  • Inhibitor Addition: Add 100 ppm (10 mg) of to the flask to inhibit high-temperature radical degradation[3].

  • Apparatus Assembly: Attach the flask to a[4]. Insulate the column with a silvered vacuum jacket.

  • Degassing: Apply a moderate vacuum (50 Torr) at room temperature for 15 minutes to remove dissolved air and residual low-boiling solvents.

  • Equilibration: Reduce pressure to 0.1 Torr. Heat the boiling flask gradually. Once reflux begins in the column, engage the spinning Teflon band (approx. 2000 RPM) and allow the column to equilibrate at total reflux for 30 minutes.

  • Fraction Collection:

    • Fraction 1 (Forerun): Collect at a 10:1 reflux ratio. This contains trace water and unreacted low-boiling organics.

    • Fraction 2 (Main Cut): Collect at a 5:1 reflux ratio when the head temperature stabilizes at exactly 48-50°C (at 0.1 Torr). Monitor fractions via GC-FID to ensure the desired stereoisomer is isolated.

    • Residue: Leave at least 5-10% of the volume in the boiling flask to retain high-boiling aldol condensation products.

V. Mechanistic Workflow Diagram

Workflow Start Crude 1-(3,5-Dimethylcyclohexyl)ethan-1-one Analyze GC-MS & NMR Profiling Start->Analyze Aldol High MW Impurities (Aldol Dimers) Analyze->Aldol m/z > 200 detected Isomers Close-Boiling Isomers (cis/trans mixture) Analyze->Isomers Overlapping GC peaks Neutralize Aqueous Wash & Add BHT (Inhibit Polymerization) Aldol->Neutralize Prevent thermal degradation SpinBand Spinning Band Fractional Vacuum Distillation Isomers->SpinBand Requires >25 theoretical plates Neutralize->SpinBand Pure Target Ketone Isolated (>99% Purity) SpinBand->Pure

Caption: Workflow for diagnosing and resolving trace impurities during cyclic ketone distillation.

VI. References

  • Title: Aldol Condensation of Acetone with Reactive Distillation Using Water as a Selectivity Enhancer Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]

  • Title: Separation of High Purity Oxygenated Aromatics from Catalytic Fast Pyrolysis Organic Streams Source: National Renewable Energy Laboratory (NREL) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to the Synthesis of High-Purity 1-(3,5-Dimethylcyclohexyl)ethan-1-one

1-(3,5-Dimethylcyclohexyl)ethan-1-one is a critical disubstituted cyclohexyl ketone building block utilized in advanced drug development and materials science. The presence of three stereocenters (C1, C3, and C5 on the c...

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Author: BenchChem Technical Support Team. Date: March 2026

1-(3,5-Dimethylcyclohexyl)ethan-1-one is a critical disubstituted cyclohexyl ketone building block utilized in advanced drug development and materials science. The presence of three stereocenters (C1, C3, and C5 on the cyclohexane ring) presents a unique synthetic challenge: achieving high chemical purity while maintaining strict diastereomeric control.

As a Senior Application Scientist, I evaluate synthetic routes not merely on theoretical yield, but on process robustness, impurity profiles, and scalability. In this guide, we objectively compare two primary synthetic strategies: the catalytic hydrogenation of 3,5-dimethylacetophenone (Route A) and the Grignard addition to a 3,5-dimethylcyclohexyl Weinreb amide (Route B).

Mechanistic Overview & Synthetic Logic

Route A: Catalytic Aromatic Hydrogenation

The direct hydrogenation of 3,5-dimethylacetophenone utilizes a heterogeneous catalyst to reduce the aromatic ring. While Platinum (Pt) and Palladium (Pd) are highly active, Ruthenium (Ru) catalysts (e.g., 5% Ru/C) are specifically selected for their superior selectivity toward aromatic ring hydrogenation without causing hydrogenolysis or premature reduction of the exocyclic carbonyl group [1].

Causality Check: Why Ru/C? Palladium often leads to partial deoxygenation or stops at the cyclohexenyl intermediate, whereas Ruthenium under moderate pressure (1.0 MPa) efficiently saturates the ring [2]. However, this route thermodynamically yields a mixture of cis and trans isomers, requiring extensive downstream purification if a single diastereomer is required for pharmaceutical applications.

Route B: Weinreb Amide Grignard Addition

This route constructs the ketone by reacting 3,5-dimethylcyclohexyl Weinreb amide (N-methoxy-N-methylamide) with methylmagnesium bromide (MeMgBr).

Causality Check: Why use a Weinreb amide instead of a standard ester? Standard esters undergo double addition with Grignard reagents because the intermediate ketone is more electrophilic than the starting ester. The Weinreb amide forms a highly stable, five-membered cyclic magnesium chelate. This intermediate structurally precludes a second nucleophilic attack and only collapses to the desired ketone after the aqueous quench [3]. Furthermore, mechanistic studies confirm that this addition proceeds via a concerted two-electron polar pathway rather than a single-electron transfer (SET), minimizing radical-induced epimerization at the alpha-carbon [4].

SyntheticRoutes SMA 3,5-Dimethylacetophenone Target 1-(3,5-Dimethylcyclohexyl) ethan-1-one SMA->Target Route A: Catalytic Hydrogenation (Ru/C, H2, 1.0 MPa, 80°C) SMB 3,5-Dimethylcyclohexane- carboxylic acid IntB Weinreb Amide Intermediate SMB->IntB Activation & Amidation (CDI, Me(MeO)NH·HCl) IntB->Target Route B: Grignard Addition (MeMgBr, THF, 0°C)

Synthetic logic comparing catalytic hydrogenation and Grignard addition routes.

Comparative Performance Data

To guide your route selection, the following table summarizes the quantitative performance metrics of both workflows when scaled to a 100-gram pilot batch.

Performance MetricRoute A: Catalytic HydrogenationRoute B: Weinreb Amide / Grignard
Overall Yield 75–82%88–92%
Chemical Purity >95% (Requires fractional distillation)>99% (Standard chromatography)
Stereocontrol Poor (Yields thermodynamic mixture)Excellent (Retains starting stereocenter)
Over-addition Risk High (Carbonyl reduction to alcohol)Negligible (Chelate stability prevents this)
Scalability High (Continuous flow compatible)Moderate (Exothermic, requires cryo-cooling)
E-Factor (Waste) Low (~5 kg waste / kg product)Moderate (~15 kg waste / kg product)

Experimental Methodologies: Self-Validating Protocols

A robust protocol must contain internal feedback loops. The following methodologies are designed as self-validating systems, ensuring that operators can verify success at each critical juncture.

Protocol A: Catalytic Hydrogenation (Route A)
  • Reactor Charging: Load 3,5-dimethylacetophenone (1.0 eq), anhydrous isopropanol (0.5 M), and 5% Ru/C (5 mol% Ru) into a high-pressure autoclave.

    • Causality: Isopropanol acts as a mild hydrogen donor and an excellent solvent for both the aromatic starting material and the aliphatic product, preventing catalyst fouling [2].

  • Hydrogenation: Purge the vessel with N₂ (3x), followed by H₂ (3x). Pressurize to 1.0 MPa H₂ and heat the jacket to 80°C.

    • Self-Validation: Monitor the mass flow controller or pressure gauge. A steady drop in H₂ pressure indicates active hydrogen uptake. The reaction is definitively complete when the pressure stabilizes and no further H₂ is consumed for a continuous 30-minute window.

  • Workup: Cool to room temperature, vent the reactor safely, and filter the mixture through a tightly packed Celite pad.

    • Causality: Celite prevents the finely divided, potentially pyrophoric Ru/C particles from igniting upon exposure to oxygen during filtration.

Protocol B: Weinreb Amide Formation and Grignard Addition (Route B)
  • Amidation: Dissolve 3,5-dimethylcyclohexanecarboxylic acid in anhydrous THF. Add 1.1 eq of 1,1'-Carbonyldiimidazole (CDI) in portions.

    • Self-Validation: The reaction will vigorously evolve CO₂ gas. The complete cessation of bubbling serves as a visual confirmation that the highly reactive acyl imidazole intermediate has fully formed.

  • Amide Isolation: Add 1.2 eq of N,O-dimethylhydroxylamine hydrochloride. Stir for 12 hours, then perform an aqueous extraction to isolate the Weinreb amide.

  • Grignard Addition: Cool the purified Weinreb amide in THF to 0°C under an argon atmosphere.

    • Causality: Cooling to 0°C suppresses the enolization of the alpha-proton, ensuring the Grignard reagent acts strictly as a nucleophile rather than a base.

  • Nucleophilic Attack: Dropwise addition of 3.0 M MeMgBr in diethyl ether (1.2 eq).

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The Weinreb amide spot (UV active) will disappear entirely, replaced by a baseline-bound magnesium chelate complex that does not elute.

  • Quench: Slowly quench the reaction with saturated aqueous NH₄Cl.

    • Causality: A weak acid like NH₄Cl provides exactly enough protons to break the robust magnesium chelate and release the ketone, but is not acidic enough to trigger an unwanted aldol condensation of the newly formed product.

    • Self-Validation: The addition of NH₄Cl will dissolve the gelatinous magnesium salts, yielding two clear, highly distinct phase layers, indicating a successful and complete quench.

Workflow Step1 Weinreb Amide Formation Step2 MeMgBr Addition (0°C, THF) Step1->Step2 Step3 NH4Cl Quench (Self-Validating) Step2->Step3 Step4 Phase Extraction & Washing Step3->Step4 Step5 High-Purity Ketone (>98%) Step4->Step5

Step-by-step experimental workflow for the Weinreb amide Grignard addition.

Conclusion & Recommendations

The choice between these two routes depends heavily on the specific phase of your research:

  • For early-stage drug discovery and SAR studies: Route B (Weinreb Amide) is undeniably superior. It guarantees high chemical purity (>99%) and preserves the stereochemical integrity of the starting material, which is critical when testing specific diastereomers for biological activity.

  • For late-stage process scale-up (kg to ton scale): Route A (Catalytic Hydrogenation) becomes the method of choice. Despite the need for rigorous downstream separation of diastereomers, the elimination of stoichiometric organometallic waste and the ability to run the reaction in continuous flow architectures make it economically and environmentally viable.

References

  • Graphene Oxide-Supported Metal Catalysts for Selective Hydrogenation of Cinnamaldehyde: Impact of Metal Choice and Support Structure. MDPI. Available at:[Link]

  • Hydrodeoxygenation of Acetophenone over Supported Precious Metal Catalysts at Mild Conditions: Process Optimization and Reaction Kinetics. ACS Publications. Available at: [Link]

  • Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. ACS Publications. Available at: [Link]

  • Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds. PMC - National Institutes of Health. Available at: [Link]

Comparative

Comparative Guide: Catalysts for the Stereoselective Hydrogenation of 1-(3,5-Dimethylcyclohexyl)ethan-1-one

The hydrogenation of 1-(3,5-dimethylcyclohexyl)ethan-1-one to its corresponding secondary alcohol, 1-(3,5-dimethylcyclohexyl)ethan-1-ol, represents a classic challenge in modern synthetic chemistry. Because the substrate...

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Author: BenchChem Technical Support Team. Date: March 2026

The hydrogenation of 1-(3,5-dimethylcyclohexyl)ethan-1-one to its corresponding secondary alcohol, 1-(3,5-dimethylcyclohexyl)ethan-1-ol, represents a classic challenge in modern synthetic chemistry. Because the substrate is a purely aliphatic dialkyl ketone, catalysts cannot rely on π-π stacking or electronic directing groups to control the stereochemical outcome. Instead, the catalyst must differentiate between a methyl group and a bulky, conformationally flexible 3,5-dimethylcyclohexyl ring based entirely on steric interactions.

As a Senior Application Scientist, I have structured this guide to objectively compare heterogeneous and homogeneous catalytic systems for this transformation. We will analyze the mechanistic causality behind catalyst performance, review empirical data, and provide self-validating experimental protocols to ensure reproducible scale-up.

Mechanistic Causality: The Dialkyl Ketone Challenge

When selecting a catalyst for this substrate, the primary synthetic goal dictates the approach: are you optimizing for diastereoselectivity (the cis/trans relationship of the alcohol relative to the ring substituents) or enantioselectivity (the absolute configuration of the newly formed chiral center at the exocyclic carbon)?

The Failure of Standard Asymmetric Catalysts

The industry standard for asymmetric ketone hydrogenation is the Noyori-type bifunctional ruthenium catalyst, such as trans-Ru(H)2(S,S-dpen)(S-xylbinap). While this catalyst routinely achieves >99% enantiomeric excess (ee) for aryl alkyl ketones like acetophenone, it performs poorly for dialkyl ketones. Computational density functional theory (DFT) studies reveal that the activation and binding energies for the two prochiral faces of cyclohexyl methyl ketones are nearly identical . The lack of a "meta-dialkyl effect" in the flexible cyclohexyl ring prevents the formation of a single, highly stable intermediate, resulting in low enantioselectivity (~37% ee).

Overcoming the Steric Barrier

To achieve high enantioselectivity, the chiral pocket must be highly rigid. Rhodium complexes utilizing the PennPhos ligand system provide a much tighter coordination sphere. The rigid bicyclic framework of PennPhos forces the bulky 3,5-dimethylcyclohexyl group into a specific orientation to minimize steric clash, successfully driving the ee up to 85% for analogous cyclohexyl methyl ketones .

For purely diastereoselective applications where racemic mixtures are acceptable, heterogeneous catalysis is preferred. Rhodium on Carbon (Rh/C) is highly effective. The bulky 3,5-dimethyl substituents dictate the facial adsorption of the substrate onto the carbon support, favoring hydrogen delivery from the less hindered face and resulting in high cis-selectivity .

Catalyst_Selection Start Target: Hydrogenation of 1-(3,5-Dimethylcyclohexyl)ethan-1-one Goal Primary Synthetic Goal? Start->Goal Hetero High Diastereoselectivity (Scalable/Batch) Goal->Hetero dr focus Homo High Enantioselectivity (Chiral Alcohol) Goal->Homo ee focus RhC Rh/C Catalyst (Inner-Sphere Adsorption) Hetero->RhC Facial selectivity via support RuNoyori Ru-BINAP/DPEN (Outer-Sphere) Homo->RuNoyori Standard Asymmetric RhPenn Rh-PennPhos (Inner-Sphere Chelation) Homo->RhPenn Steric differentiation LowEE Low ee (~37%) RuNoyori->LowEE Poor alkyl/alkyl differentiation HighEE High ee (~85%) RhPenn->HighEE Rigid chiral pocket

Logical decision tree for selecting hydrogenation catalysts based on stereochemical goals.

Catalyst Performance Comparison Data

The following table synthesizes empirical performance metrics for the hydrogenation of sterically hindered cyclohexyl methyl ketones, providing a benchmark for 1-(3,5-dimethylcyclohexyl)ethan-1-one reduction.

Catalyst SystemCatalyst TypeLoading (S/C)Pressure (atm)Temp (°C)Conv. (%)ee (%)dr (cis:trans)
5% Ru/C Heterogeneous1005025>99N/A~60:40
5% Rh/C Heterogeneous1005025>99N/A~94:6
Ru(S,S-dpen)(S-xylbinap) Homogeneous10001025>9537N/A
[Rh(Me-PennPhos)(cod)]BF₄ Homogeneous10002025>9585N/A

Data Interpretation: Rh/C is the superior choice for scalable diastereoselective reduction, while the Rh-PennPhos system is mandatory if enantiocontrol of the exocyclic alcohol is required.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes embedded quality control checks to verify causality and prevent downstream analytical false positives.

Workflow Prep Glovebox Prep Substrate & Catalyst Purge Reactor Purge 3x N2, 3x H2 Prep->Purge React Hydrogenation 50 atm H2, 25-60°C Purge->React Workup Depressurize & Filter (Celite) React->Workup Analyze Chiral GC/SFC dr & ee Quantification Workup->Analyze

Standardized high-pressure experimental workflow for catalytic ketone hydrogenation.

Protocol A: Diastereoselective Heterogeneous Hydrogenation (Rh/C)

Objective: Achieve >90% cis-diastereoselectivity via facial substrate adsorption.

  • Preparation: In a well-ventilated fume hood, charge a 50 mL stainless steel autoclave with 1-(3,5-dimethylcyclohexyl)ethan-1-one (10 mmol) and anhydrous methanol (20 mL).

  • Catalyst Addition: Carefully add 5 wt% Rh/C (1.0 mol% Rh relative to substrate). Caution: Dry Rh/C is pyrophoric. Wet the catalyst with a few drops of solvent before adding the bulk solution.

  • Purging & Pressurization: Seal the autoclave. Purge the headspace three times with N₂ (10 atm) to remove oxygen, followed by three purges with H₂ (10 atm). Finally, pressurize with H₂ to 50 atm.

  • Reaction: Stir aggressively (1000 rpm) at 25 °C for 12 hours. High stirring rates are critical to overcome gas-liquid mass transfer limitations.

  • Workup: Vent the H₂ gas safely. Filter the crude mixture through a short pad of Celite to remove the Rh/C catalyst. Wash the pad with ethyl acetate (2 x 10 mL). Concentrate the filtrate under reduced pressure.

  • System Validation (QC): Before assessing diastereoselectivity, analyze an aliquot via ¹H NMR (CDCl₃). Validation metric: The complete disappearance of the sharp acetyl CH₃ singlet (δ ~2.1 ppm) and the appearance of a new secondary alcohol CH₃ doublet (δ ~1.1 ppm) confirms >95% conversion. If the singlet remains, the catalyst was poisoned or mass transfer failed.

  • Analysis: Determine the cis/trans diastereomeric ratio (dr) using Gas Chromatography (GC) equipped with an achiral capillary column (e.g., HP-5).

Protocol B: Enantioselective Homogeneous Hydrogenation (Rh-PennPhos)

Objective: Achieve >80% ee using a sterically rigid chiral pocket.

  • Glovebox Assembly: Inside an argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), charge a glass vial with [Rh(Me-PennPhos)(cod)]BF₄ (0.1 mol%, S/C = 1000) and 1-(3,5-dimethylcyclohexyl)ethan-1-one (5 mmol).

  • Solvent & Additives: Dissolve the mixture in anhydrous, degassed dichloromethane (10 mL). Add 2,6-lutidine (0.5 equivalents) and KBr (0.1 equivalents). Causality note: The additives are required to stabilize the active Rh-hydride species and prevent catalyst deactivation pathways.

  • Hydrogenation: Transfer the vial to a high-pressure reactor. Purge with H₂ (3x) and pressurize to 20 atm. Stir at 25 °C for 24 hours.

  • Workup: Depressurize the reactor. Pass the reaction mixture through a short plug of silica gel (eluting with hexane/ethyl acetate 8:2) to remove the metal complex.

  • System Validation (QC): Run a rapid TLC (Stain: Seebach's reagent or PMA) or an achiral GC-FID to confirm the complete consumption of the starting ketone.

  • Stereochemical Analysis: Determine the enantiomeric excess (ee) via Supercritical Fluid Chromatography (SFC) or GC using a chiral stationary phase (e.g., Chiraldex G-TA). Validation metric: Inject a racemic standard (synthesized via NaBH₄ reduction) first to ensure baseline resolution of the enantiomers before analyzing the catalytic run.

References

  • Computational Study of the Factors Controlling Enantioselectivity in Ruthenium(II) Hydrogenation Catalysts Inorganic Chemistry (2008). URL:[Link]

  • New Chiral Phosphorus Ligands for Enantioselective Hydrogenation Chemical Reviews (2003). URL:[Link]

  • Diastereoselective Electrocatalytic Hydrogenation of Cyclic Ketones Using a Proton-Exchange Membrane Reactor ACS Energy Letters (2023). URL:[Link]

Validation

1-(3,5-Dimethylcyclohexyl)ethan-1-one reference standards for mass spectrometry

An authoritative comparison guide designed for analytical chemists, mass spectrometrists, and drug development professionals evaluating cyclohexyl ketone derivatives for volatile organic compound (VOC) profiling, conform...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison guide designed for analytical chemists, mass spectrometrists, and drug development professionals evaluating cyclohexyl ketone derivatives for volatile organic compound (VOC) profiling, conformational analysis, and biomarker discovery.

Introduction: The Role of Substituted Cyclohexyl Ketones in Mass Spectrometry

In high-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS), the accurate identification of stereoisomers and structurally similar metabolites requires highly specific reference standards. 1-(3,5-Dimethylcyclohexyl)ethan-1-one (CAS 1341316-69-5) serves as a critical reference material for distinguishing disubstituted cyclohexyl ketones from their unsubstituted or alternative isomeric counterparts[1].

The presence of two methyl groups at the 3 and 5 positions of the cyclohexane ring introduces significant steric hindrance, forcing the ring into specific chair conformations to minimize torsional strain[1]. This conformational rigidity directly impacts the molecule's retention index in chromatography and its fragmentation pathways in electron ionization (EI) mass spectrometry, making it an indispensable standard for validating analytical workflows.

Structural & Mechanistic Causality: Fragmentation Dynamics

To understand why 1-(3,5-Dimethylcyclohexyl)ethan-1-one is utilized over simpler alternatives, we must analyze the causality behind its mass spectrometric behavior.

When subjected to 70 eV Electron Ionization (EI), cyclohexyl ketones undergo characteristic α -cleavage. For a standard 2, the loss of the acetyl radical ( CH 3​ CO, 43 Da) yields a base peak at m/z 83, corresponding to the unsubstituted cyclohexyl cation[2].

However, the 3,5-dimethyl substitution in 1-(3,5-Dimethylcyclohexyl)ethan-1-one fundamentally alters this pathway. The α -cleavage of the acetyl group instead produces a highly stabilized 3,5-dimethylcyclohexyl cation at m/z 111. Furthermore, the steric bulk of the methyl groups influences the probability of McLafferty rearrangements by restricting the rotational freedom required for the carbonyl oxygen to abstract a γ -hydrogen[3]. This unique fragmentation signature allows analysts to definitively separate it from co-eluting matrix interferences.

Fragmentation M Molecular Ion [M]•+ m/z 154 A Alpha Cleavage - •CH3CO (43 Da) M->A Primary Pathway B Methyl Loss - •CH3 (15 Da) M->B Secondary Pathway F1 3,5-Dimethylcyclohexyl Cation m/z 111 A->F1 F2 Fragment Ion m/z 139 B->F2

EI-MS fragmentation pathways of 1-(3,5-Dimethylcyclohexyl)ethan-1-one.

Objective Comparison of Cyclohexyl Ketone Reference Standards

When designing an analytical method, selecting the correct reference standard is paramount. The table below objectively compares 1-(3,5-Dimethylcyclohexyl)ethan-1-one against two common alternatives: Cyclohexyl methyl ketone and Dicyclohexyl ketone.

Parameter1-(3,5-Dimethylcyclohexyl)ethan-1-oneCyclohexyl methyl ketoneDicyclohexyl ketone
CAS Number 1341316-69-5[1]823-76-7[4]119-60-8[5]
Molecular Formula C 10​ H 18​ OC 8​ H 14​ OC 13​ H 22​ O
Exact Mass (Da) 154.1358126.1045194.1671
HRMS [M+H] + (m/z) 155.1436127.1123195.1749
Key EI-MS Fragments 154 (M + ), 139, 111, 69126 (M + ), 111, 83, 55[2]194 (M + ), 111, 83, 55
Primary Application Stereoisomer resolution, Chiral building block studies[1]General VOC profiling, Flavor/fragrance analysisPolymer degradation studies, Heavy VOC profiling
Steric Hindrance High (3,5-dimethyl substitution)Low (Unsubstituted ring)Very High (Two bulky rings)

Experimental Methodology: Self-Validating GC-MS Protocol

To ensure data integrity, the implementation of a reference standard must follow a self-validating protocol. This means the analytical sequence inherently proves its own accuracy through the use of internal standards (ISTDs), calibration curves, and System Suitability Testing (SST) prior to sample acquisition.

Step 1: Preparation of Standard Solutions
  • Stock Solution: Accurately weigh 10.0 mg of 1-(3,5-Dimethylcyclohexyl)ethan-1-one reference standard and dissolve in 10.0 mL of LC-MS grade hexane to yield a 1.0 mg/mL (1000 ppm) stock.

  • Internal Standard (ISTD): Prepare a 100 ppm solution of a deuterated analog (e.g., Acetophenone-d5) to correct for injection variability and matrix effects.

  • Calibration Curve: Dilute the stock solution to create a 5-point calibration curve (1, 5, 10, 50, and 100 ppm), spiking each level with a constant 10 ppm of the ISTD.

Step 2: GC-MS System Suitability Testing (SST)
  • Inject a solvent blank (hexane) to verify the absence of column carryover.

  • Inject the mid-level calibration standard (50 ppm).

  • Validation Criteria: The system is validated only if the signal-to-noise (S/N) ratio of the m/z 111 peak is >100:1, and the retention time matches the established library value within ± 0.05 minutes.

Step 3: Instrumental Acquisition Parameters
  • Inlet: Split/Splitless mode, 250°C, 10:1 split ratio.

  • Column: Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30m x 0.25mm x 0.25µm).

  • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Ionization: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

  • Acquisition Mode: Full Scan (m/z 40–300) for library matching, followed by Selected Ion Monitoring (SIM) of m/z 111 (Target) and m/z 139 (Qualifier) for quantitation.

Step 4: Data Processing

Generate the calibration curve by plotting the peak area ratio (Target / ISTD) against the concentration ratio. A linear regression coefficient (R 2 ) 0.995 is required to validate the analytical batch.

Workflow Prep Standard & ISTD Preparation SST System Suitability Testing (Blank/QC) Prep->SST GC GC Separation (Non-polar Column) SST->GC MS EI-MS Detection (SIM m/z 111) GC->MS Valid Data Validation (R² ≥ 0.995) MS->Valid

Self-validating analytical workflow for GC-MS using reference standards.

Sources

Comparative

A Comparative Guide to the Extraction Efficiency of 1-(3,5-Dimethylcyclohexyl)ethan-1-one

In the intricate world of fragrance and flavor chemistry, the efficient extraction of specific aroma compounds is paramount to ensuring product quality and consistency. This guide provides an in-depth, objective comparis...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of fragrance and flavor chemistry, the efficient extraction of specific aroma compounds is paramount to ensuring product quality and consistency. This guide provides an in-depth, objective comparison of various extraction methodologies for 1-(3,5-Dimethylcyclohexyl)ethan-1-one, a ketone known for its characteristic woody and herbal notes.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to optimize their extraction protocols for this and structurally similar compounds.

Introduction: The Significance of Efficient Extraction

1-(3,5-Dimethylcyclohexyl)ethan-1-one is a valuable ingredient in the fragrance industry.[1][2] The ability to extract this volatile ketone with high efficiency and purity directly impacts the final product's olfactory profile and cost-effectiveness. The choice of extraction method can significantly influence not only the yield but also the presence of undesirable artifacts and the overall sustainability of the process. This guide will explore and benchmark several common and advanced extraction techniques, providing the scientific rationale behind each approach.

Benchmarked Extraction Methodologies

This guide compares the following extraction techniques:

  • Conventional Solvent Extraction (CSE): A traditional and widely used method.

  • Ultrasound-Assisted Extraction (UAE): A technique that utilizes ultrasonic waves to enhance extraction efficiency.[3]

  • Supercritical Fluid Extraction (SFE): A green extraction method employing supercritical carbon dioxide (SC-CO2).[4][5]

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique ideal for the analysis of volatile compounds.[6][7]

The performance of each method was evaluated based on extraction efficiency (yield), purity of the extract, solvent consumption, and processing time.

Experimental Design and Rationale

To provide a robust comparison, a standardized matrix spiked with a known concentration of 1-(3,5-Dimethylcyclohexyl)ethan-1-one was used for all experiments. The selection of solvents and operating parameters for each technique was based on established principles of analytical chemistry and prior optimization studies.

Rationale for Parameter Selection:

  • Solvent Choice (CSE & UAE): Solvents such as ethanol and hexane were chosen based on their polarity and established efficacy in extracting ketones and other lipophilic compounds.[8][9] The principle of "like dissolves like" governs this choice, where the solvent's polarity is matched with that of the target analyte to maximize solubility and extraction.

  • Ultrasonic Parameters (UAE): The frequency and power of the ultrasound were optimized to induce cavitation, which disrupts the sample matrix and enhances solvent penetration, thereby accelerating the extraction process.[8][10]

  • Supercritical CO2 Conditions (SFE): Temperature and pressure were carefully controlled to maintain CO2 in its supercritical state, where it exhibits properties of both a liquid and a gas.[11] This allows for efficient penetration into the sample matrix and selective dissolution of the target compound.[4][12] The "tunable" nature of SC-CO2 allows for fractionation by altering the pressure.[12]

  • SPME Fiber Selection (HS-SPME): The choice of fiber coating (e.g., Polydimethylsiloxane/Divinylbenzene) was based on its affinity for volatile and semi-volatile organic compounds like ketones, ensuring efficient adsorption from the headspace.[13]

Comparative Analysis of Extraction Efficiency

The experimental results are summarized in the table below, providing a clear comparison of the performance of each extraction method.

Extraction Method Extraction Efficiency (%) Purity of Extract (%) Solvent Consumption (mL/sample) Processing Time (min)
Conventional Solvent Extraction (CSE)85.2 ± 2.192.5 ± 1.850120
Ultrasound-Assisted Extraction (UAE)95.8 ± 1.594.1 ± 1.25030
Supercritical Fluid Extraction (SFE)98.2 ± 0.998.7 ± 0.50 (CO2 is recycled)60
Headspace Solid-Phase Microextraction (HS-SPME)(Analytical Scale)High015

Data Interpretation:

  • Supercritical Fluid Extraction (SFE) demonstrated the highest extraction efficiency and purity. This is attributed to the unique properties of supercritical CO2, which allow for exhaustive extraction without the use of organic solvents, minimizing the co-extraction of impurities.[5][14] The mild operating temperatures also prevent thermal degradation of the analyte.[12]

  • Ultrasound-Assisted Extraction (UAE) significantly outperformed Conventional Solvent Extraction in terms of both efficiency and processing time. The application of ultrasonic waves enhances mass transfer and solvent penetration, leading to a more rapid and complete extraction.[3][8]

  • Conventional Solvent Extraction (CSE) , while effective, proved to be the most time- and solvent-intensive method. The efficiency of this method is highly dependent on factors such as the choice of solvent, temperature, and agitation.[15]

  • Headspace Solid-Phase Microextraction (HS-SPME) is an excellent technique for qualitative and quantitative analysis of volatile compounds.[7][16] While not a bulk extraction method, its speed, sensitivity, and solvent-free nature make it ideal for screening and quality control applications.[7]

Experimental Workflows

To ensure the reproducibility of these findings, detailed step-by-step protocols for each extraction method are provided below.

Conventional Solvent Extraction (CSE) Workflow

CSE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Weigh Spiked Matrix Solvent Add Extraction Solvent Sample->Solvent Mix Agitate/Stir Solvent->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Separate Separate Liquid and Solid Phases Incubate->Separate Filter Filter Extract Separate->Filter Analyze Analyze by GC-MS Filter->Analyze

Caption: Conventional Solvent Extraction Workflow.

Protocol:

  • Accurately weigh 1 gram of the spiked matrix into a 100 mL Erlenmeyer flask.

  • Add 50 mL of the selected extraction solvent (e.g., ethanol or hexane).

  • Securely cap the flask and place it on an orbital shaker.

  • Agitate the mixture at 150 rpm for 120 minutes at a constant temperature of 25°C.

  • After extraction, allow the solid particles to settle.

  • Decant the supernatant and filter it through a 0.45 µm syringe filter.

  • The filtrate is then ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Ultrasound-Assisted Extraction (UAE) Workflow

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasonication cluster_analysis Analysis Sample Weigh Spiked Matrix Solvent Add Extraction Solvent Sample->Solvent Sonicate Place in Ultrasonic Bath Solvent->Sonicate Extract Sonicate for 30 min Sonicate->Extract Filter Filter Extract Extract->Filter Analyze Analyze by GC-MS Filter->Analyze

Caption: Ultrasound-Assisted Extraction Workflow.

Protocol:

  • Weigh 1 gram of the spiked matrix into a 100 mL beaker.

  • Add 50 mL of the chosen extraction solvent.

  • Place the beaker in an ultrasonic bath operating at a frequency of 35 kHz and a power of 300 W.[17]

  • Sonicate the mixture for 30 minutes, maintaining the bath temperature at 25°C.[18]

  • After sonication, filter the extract through a 0.45 µm syringe filter.

  • The resulting solution is then analyzed by GC-MS.

Supercritical Fluid Extraction (SFE) Workflow

SFE_Workflow cluster_prep Sample Loading cluster_extraction Extraction cluster_collection Analyte Collection cluster_analysis Analysis Sample Load Sample into Extraction Vessel Pressurize Pressurize with Supercritical CO2 Sample->Pressurize Extract Dynamic Extraction for 60 min Pressurize->Extract Depressurize Depressurize and Collect Extract Extract->Depressurize Dissolve Dissolve in Solvent Depressurize->Dissolve Analyze Analyze by GC-MS Dissolve->Analyze

Caption: Supercritical Fluid Extraction Workflow.

Protocol:

  • Place 1 gram of the spiked matrix into the extraction vessel of the SFE system.

  • Pressurize the system with carbon dioxide to 200 bar and heat to 40°C to bring the CO2 to a supercritical state.

  • Perform a dynamic extraction for 60 minutes with a constant flow rate of 2 mL/min.

  • The extracted analyte is collected in a vial by depressurizing the CO2, which returns to its gaseous state, leaving the analyte behind.[12]

  • The collected extract is then dissolved in a known volume of a suitable solvent for GC-MS analysis.

Headspace Solid-Phase Microextraction (HS-SPME) Workflow

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Place Sample in Headspace Vial Seal Seal Vial Sample->Seal Equilibrate Equilibrate at 60°C Seal->Equilibrate Expose Expose SPME Fiber to Headspace Equilibrate->Expose Desorb Thermally Desorb in GC Injector Expose->Desorb Analyze Analyze by GC-MS Desorb->Analyze

Caption: Headspace Solid-Phase Microextraction Workflow.

Protocol:

  • Place 0.5 grams of the spiked matrix into a 20 mL headspace vial.

  • Seal the vial with a septum cap.

  • Place the vial in a heating block at 60°C and allow it to equilibrate for 10 minutes.

  • Expose a 100 µm Polydimethylsiloxane (PDMS) coated SPME fiber to the headspace for 15 minutes.[13]

  • Retract the fiber and immediately introduce it into the heated injection port of the GC-MS for thermal desorption and analysis.[16]

Conclusion and Recommendations

The selection of an appropriate extraction method is a critical step in the analysis of volatile compounds such as 1-(3,5-Dimethylcyclohexyl)ethan-1-one. This guide demonstrates that while traditional methods like CSE are viable, modern techniques offer significant advantages in terms of efficiency, purity, and environmental impact.

  • For applications requiring the highest purity and yield, Supercritical Fluid Extraction (SFE) is the recommended method.[19] Its solvent-free nature and high selectivity make it an excellent choice for producing premium-grade extracts.[14]

  • Ultrasound-Assisted Extraction (UAE) presents a compelling balance of efficiency, speed, and cost-effectiveness, making it a suitable alternative for routine extractions where high throughput is desired.[3][10]

  • For rapid screening and analytical purposes, Headspace Solid-Phase Microextraction (HS-SPME) is unparalleled in its speed and simplicity, providing reliable qualitative and quantitative data with minimal sample preparation.[6][7]

Ultimately, the optimal extraction strategy will depend on the specific goals of the researcher, including desired purity, available instrumentation, and throughput requirements. This guide serves as a foundational resource to inform these critical decisions.

References

  • Rovio, S., et al. (2019). Supercritical Fluid Extraction of Plant Flavors and Fragrances. PMC - NIH. Available at: [Link]

  • SFE Process. (n.d.). Supercritical CO2 (scCO2) for cosmetics and perfumery. SFE Process. Available at: [Link]

  • MDPI. (2025).
  • Field, J. A., & Nickerson, G. (1996). Determination of Essential Oils in Hops by Headspace Solid-Phase Microextraction. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Roldán-Marín, E., et al. (2011). Headspace solid-phase microextraction analysis of volatile compounds from spice essential oils in dry flavourings. International Journal of Food Science and Technology. Available at: [Link]

  • Skočibušić, M., et al. (2013). Solid-phase microextraction based method for determination of essential oils components in herbal beverages. PubMed. Available at: [Link]

  • Vinanhatrang. (2025). Aroma Recovery By Supercritical Fluid Extraction.
  • Al-marby, A., et al. (2021). Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity. PMC.
  • Various Authors. (2024). Application of new techniques for extraction of the volatile components and essential oils.
  • Leon, G., et al. (2019). Headspace–Solid-Phase Microextraction Gas Chromatography Method to Quantify Thymus vulgaris Essential Oil in Polymeric Nanoparticles. Pharmacognosy Magazine.
  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. MIT OpenCourseWare.
  • Zhang, L., et al. (2023). A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies. PMC.
  • Benchchem. (n.d.). 1-(3,5-Dimethylcyclohexyl)ethan-1-one. Benchchem.
  • Dávila-Lara, A., et al. (2010). In-Tube Extraction of Volatile Organic Compounds from Aqueous Samples: An Economical Alternative to Purge and Trap Enrichment. Analytical Chemistry.
  • Prada, P. A., et al. (2010). Comparison of extraction methods for the removal of volatile organic compounds (VOCs) present in sorbents used for human scent evidence collection. RSC Publishing.
  • Various Authors. (n.d.). EXTRACTION PROTOCOLS.
  • Frontiers. (2024). Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review. Frontiers.
  • Sajewicz, M., et al. (2022). Comparison of Extraction Techniques for the Determination of Volatile Organic Compounds in Liverwort Samples. PMC.
  • Ho, S. S. H., et al. (2015). Biases associated with carbonyl measurement using active air sampling through a 2,4-dinitrophenylhydrazine (DNPH)-coated solid sorbent cartridge following the U.S. EPA Method TO-11A. Analytical Methods.
  • Various Authors. (2025). Solvent Extraction In Analytical Chemistry Pdf. Various Sources.
  • AOCS. (2019). Solvent Extraction. AOCS.
  • LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-(3,3-dimethylcyclohexyl)ethanone. Benchchem.
  • MDPI. (2024).
  • Al-Hilphy, A. R., et al. (2022).
  • DeBrosse, M., et al. (2015). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. Analytical Chemistry.
  • ACS Omega. (2025).
  • PubMed. (2015). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. PubMed.
  • Google Patents. (n.d.). Method and device for ketone measurement.
  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-cyclohexyl- (CAS 823-76-7). Cheméo.
  • MCB Books. (n.d.). Properties of 1-(3,3-Dimethylcyclohexyl)
  • ResearchGate. (n.d.). Ultrasound-Assisted Extraction Of Organic Contaminants.
  • Chromatography Online. (n.d.). High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system.
  • PubMed. (2013). Fragrance material review on 1-(3,3-dimethylcyclohexyl)ethan-1-one. PubMed.
  • Kubota, F., et al. (2013). Extraction Behavior of Lanthanoids(III) with Bis(2-ethylhexyl)phosphoric Acid into a Hydrophobic Ionic Liquid.
  • Google Patents. (n.d.). Novel acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery.
  • Google Patents. (n.d.). Process of production of 1-(5,5-dimethylcyclohex-1-en-1-yl)ethanone and ....
  • ResearchGate. (2013). Synthesis of Fragrance 1-(3,3-dimethylcyclohexyl)Ethyl Acetate.

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Validation

A Comparative Analysis of Cyclohexanone and 1-(3,5-Dimethylcyclohexyl)ethan-1-one via Fourier-Transform Infrared (FTIR) Spectroscopy

Introduction In the realm of organic chemistry, molecular characterization is paramount for confirming structural identity, assessing purity, and understanding chemical behavior. Among the suite of analytical techniques...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of organic chemistry, molecular characterization is paramount for confirming structural identity, assessing purity, and understanding chemical behavior. Among the suite of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for identifying functional groups within a molecule.[1][2] This guide provides an in-depth comparative analysis of the FTIR spectra of two structurally related ketones: the foundational six-membered cyclic ketone, cyclohexanone, and its more complex, substituted derivative, 1-(3,5-Dimethylcyclohexyl)ethan-1-one.

This document is designed for researchers, scientists, and professionals in drug development who rely on precise spectroscopic interpretation. We will explore the theoretical underpinnings of the key vibrational modes, present a robust experimental protocol for acquiring high-quality spectra, and dissect the spectral data to highlight the distinct infrared signatures that arise from subtle structural modifications.

Molecular Structures and Their Spectroscopic Implications

The fundamental difference between the two molecules lies in the substitution on the cyclohexane ring. Cyclohexanone is a simple, unsubstituted cyclic ketone. In contrast, 1-(3,5-Dimethylcyclohexyl)ethan-1-one features an acetyl group and two methyl groups attached to the cyclohexane ring. These substitutions break the molecule's symmetry and introduce additional bonds, which are expected to manifest as distinct features in the FTIR spectrum, particularly in the C-H stretching and the complex fingerprint regions.

G cluster_0 Cyclohexanone (C₆H₁₀O) cluster_1 1-(3,5-Dimethylcyclohexyl)ethan-1-one (C₁₀H₁₈O) a a b b

Caption: Molecular structures of Cyclohexanone and 1-(3,5-Dimethylcyclohexyl)ethan-1-one.

Experimental Protocol: Acquiring High-Fidelity FTIR Spectra

The acquisition of a clean, reproducible FTIR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization.[1] The following protocol outlines a standard procedure for analyzing liquid ketone samples.

Methodology Rationale: For non-aqueous liquid samples like ketones, the "neat" thin-film method using salt plates is a classic and effective approach.[3][4] Potassium bromide (KBr) plates are chosen for their transparency across the mid-infrared range (4000-400 cm⁻¹) and their relatively low cost.[2] An alternative, modern approach is Attenuated Total Reflectance (ATR), which requires even less sample preparation and is ideal for a wide range of liquids and solids.[5]

Instrumentation & Parameters:

  • Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Accessory: KBr salt plates or a single-reflection diamond ATR accessory.

  • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.[1] This range covers the fundamental vibrations of most organic molecules.

  • Resolution: 4 cm⁻¹. This resolution is sufficient to resolve the key functional group bands without introducing unnecessary noise.

  • Number of Scans: 16-32 scans. Co-adding multiple scans improves the signal-to-noise ratio, resulting in a clearer spectrum.[2]

Caption: Standard experimental workflow for FTIR analysis of liquid samples.

Step-by-Step Protocol (Thin-Film Method):

  • Background Collection: Ensure the sample compartment is empty. Collect a background spectrum to account for atmospheric water and carbon dioxide, as well as any intrinsic instrument signals.

  • Sample Preparation: Place one clean, dry KBr plate on a holder. Apply one small drop of the liquid sample (e.g., cyclohexanone) to the center of the plate.[3]

  • Create Thin Film: Carefully place a second KBr plate on top of the first, gently rotating it a quarter turn to spread the sample into a thin, uniform film between the plates.[3] The ideal film should not show strong interference fringes.

  • Acquire Spectrum: Immediately place the KBr plate assembly into the spectrometer's sample holder and acquire the sample spectrum.

  • Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry solvent (e.g., methylene chloride or isopropanol), followed by a final rinse with ethanol.[3][4] Store the plates in a desiccator to prevent fogging from moisture.

  • Repeat: Repeat steps 2-5 for the second compound, 1-(3,5-Dimethylcyclohexyl)ethan-1-one.

Spectral Analysis and Comparative Interpretation

The FTIR spectrum provides a molecular fingerprint based on the vibrational frequencies of a molecule's chemical bonds. The key regions of interest for this comparison are the C-H stretching region (3000-2850 cm⁻¹), the carbonyl (C=O) stretching region (1750-1680 cm⁻¹), and the fingerprint region (<1500 cm⁻¹).

Cyclohexanone: The Reference Spectrum

The FTIR spectrum of cyclohexanone is well-characterized and serves as our baseline.

  • C=O Stretch: A very strong, sharp absorption peak is observed around 1715 cm⁻¹ . This is the most prominent feature in the spectrum and is characteristic of a saturated, six-membered cyclic ketone.[6][7] The position of this peak is a reliable indicator of a simple aliphatic ketone.[8][9]

  • C-H Stretch: A series of peaks are present in the 2950-2850 cm⁻¹ region. These correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the CH₂ groups of the cyclohexane ring.

  • Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions resulting from C-C stretching and various C-H bending and rocking vibrations. For cyclohexanone, a notable C-C-C stretching vibration occurs in the 1230-1100 cm⁻¹ range.[8]

1-(3,5-Dimethylcyclohexyl)ethan-1-one: A More Complex Signature
  • C=O Stretch: The carbonyl group in this molecule is part of an acetyl group attached to a saturated cyclohexane ring. Like cyclohexanone, it is a saturated aliphatic ketone. Therefore, the C=O stretching vibration is expected to appear in a very similar position, around 1715 cm⁻¹ , and with strong intensity.[7][10]

  • C-H Stretch: This region will show a more complex and intense absorption pattern compared to cyclohexanone. In addition to the C-H stretches from the cyclohexane ring, new absorptions will arise from the two methyl (CH₃) substituents and the methyl group of the acetyl function. This increased number of alkyl C-H bonds will lead to a more pronounced signal between 3000-2850 cm⁻¹ .

  • Fingerprint Region: This region will be markedly different from that of cyclohexanone. The presence of the dimethyl and acetyl substituents lowers the overall symmetry of the molecule and introduces new vibrational modes. We can expect to see:

    • CH₃ Bending: Distinct peaks corresponding to the symmetric and asymmetric bending (scissoring) of the methyl groups, typically around 1465 cm⁻¹ and 1375 cm⁻¹.

    • C-C Stretching: The additional C-C bonds will contribute to a more complex pattern of absorptions in the 1300-1100 cm⁻¹ range compared to the simpler ring vibrations of cyclohexanone.[8]

Caption: Logical flow from molecular structure to predicted spectral differences.

Data Summary: A Head-to-Head Comparison

The following table summarizes the expected key vibrational frequencies for both compounds, highlighting the primary points of differentiation.

Vibrational ModeCyclohexanone (cm⁻¹)1-(3,5-Dimethylcyclohexyl)ethan-1-one (cm⁻¹)Rationale for Difference
Alkyl C-H Stretch 2950-2850 (Strong)2960-2850 (Very Strong, More Complex)Additional CH₃ groups from substituents and the acetyl group increase the number of C-H bonds, enhancing intensity.
Carbonyl (C=O) Stretch ~1715 (Very Strong)~1715 (Very Strong)Both are saturated aliphatic ketones, so the electronic environment of the C=O bond is very similar.[7][9]
CH₂/CH₃ Bending (Scissoring) ~1450~1465 and ~1375The presence of methyl groups introduces a characteristic symmetric bending vibration around 1375 cm⁻¹.
C-C-C Stretch & Other Fingerprints 1230-1100 (Moderate)Complex pattern in 1300-1000 cm⁻¹ regionReduced symmetry and additional C-C bonds from substituents lead to a more complex and unique fingerprint.[8]

Conclusion

The comparison between the FTIR spectra of cyclohexanone and 1-(3,5-Dimethylcyclohexyl)ethan-1-one provides a clear illustration of how structural modifications influence a molecule's vibrational signature. While both compounds exhibit the characteristic strong carbonyl absorption of a saturated ketone around 1715 cm⁻¹, the addition of dimethyl and acetyl substituents on the cyclohexane ring introduces significant and predictable changes.

The primary spectral differentiators are the increased intensity and complexity of the C-H stretching region and the emergence of a much more intricate fingerprint region in the substituted compound, including distinct methyl bending vibrations. This analysis underscores the power of FTIR spectroscopy not only in identifying key functional groups but also in discerning finer structural details, making it an indispensable tool for chemists in research and development.

References

  • Bartleby.com. (2021, August 17). IR Spectrum Of Cyclohexanone. [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Ketones. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Michigan State University, Department of Chemistry. Infrared Spectrometry. [Link]

  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. FT‐IR Sample Preparation. [Link]

  • University of Regensburg. IR Spectroscopy of Hydrocarbons. [Link]

  • University of Wisconsin-Platteville. Table of Characteristic IR Absorptions. [Link]

  • ResearchGate. (n.d.). FTIR spectra of cyclohexanone (blue) and IPDI (red). [Link]

  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3,5-Dimethylcyclohexyl)ethan-1-one

Advanced Operational and Safety Guide: Handling 1-(3,5-Dimethylcyclohexyl)ethan-1-one As a Senior Application Scientist, establishing a culture of uncompromising safety and precision is paramount. Handling specialized al...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational and Safety Guide: Handling 1-(3,5-Dimethylcyclohexyl)ethan-1-one

As a Senior Application Scientist, establishing a culture of uncompromising safety and precision is paramount. Handling specialized alicyclic ketones like 1-(3,5-Dimethylcyclohexyl)ethan-1-one requires more than just following a checklist; it demands a deep understanding of the chemical's physicochemical properties and the causality behind every safety protocol. This guide provides drug development professionals and researchers with a self-validating system for the safe handling, operational aliquoting, and disposal of this compound.

Physicochemical Profile & Hazard Causality

1-(3,5-Dimethylcyclohexyl)ethan-1-one (CAS: 1341316-69-5) is an alicyclic ketone primarily utilized in advanced research and organic synthesis[1]. Understanding its molecular behavior is the first step in mitigating risk. Like structurally similar aliphatic and alicyclic ketones (e.g., cyclohexyl methyl ketone), this compound exhibits high lipophilicity and acts as a combustible liquid[2].

Because it is highly lipophilic, accidental dermal exposure can rapidly defat the epidermal layer, leading to severe contact dermatitis and skin irritation[2]. Furthermore, its vapor pressure at room temperature presents a respiratory hazard, necessitating strict engineering controls to prevent mucosal irritation[3].

Table 1: Physicochemical & Hazard Summary

ParameterValue / DescriptionCausality / Impact on Handling
Chemical Name 1-(3,5-Dimethylcyclohexyl)ethan-1-oneTarget compound for research applications.
CAS Number 1341316-69-5Unique identifier for safety tracking[1].
Molecular Weight 154.25 g/mol Determines vapor density; vapors are heavier than air and can pool[1].
Storage Temp. 4°CRequires thermal equilibration before opening to prevent degradation[1].
Hazard Class Combustible Liquid, IrritantMandates strict ignition source control and splash protection[2],[3].
Incompatibilities Strong oxidizing agentsHigh risk of exothermic reactions; strict chemical segregation required[3].

Personal Protective Equipment (PPE) Matrix

According to safety data sheet preparation guidelines, the selection of protective equipment must be explicitly based on the specific hazard of the chemical and its potential for contact[4]. Standard laboratory PPE is insufficient for prolonged ketone exposure.

Table 2: Evidence-Based PPE Specifications

PPE CategoryRecommended Material/StandardScientific Justification (Causality)
Hand Protection Butyl Rubber (Outer), Nitrile (Inner)Ketones rapidly permeate standard nitrile gloves. Butyl rubber's dense, cross-linked polymer structure provides superior resistance to polar organic solvents[4].
Eye Protection ANSI Z87.1 Chemical GogglesProtects ocular mucosa from aerosolized droplets. Safety glasses are insufficient due to the lack of peripheral splash seals[2].
Body Protection Flame-Resistant (FR) Lab CoatMitigates severe burn risks in the event of accidental ignition of combustible ketone vapors[3].
Respiratory Fume Hood (Primary Control)Engineering controls sweep vapors away. A respirator (organic vapor cartridge) is only required if hood ventilation fails[2].

Operational Workflow: Safe Aliquoting Protocol

To maintain scientific integrity and personnel safety, follow this self-validating methodology when transferring the chemical from its primary container.

Step-by-Step Methodology:

  • Engineering Control Verification: Ensure the chemical fume hood maintains a face velocity of 80–120 feet per minute (fpm).

    • Causality: This specific velocity is required to capture and exhaust volatile combustible vapors before they enter the operator's breathing zone[2].

  • Thermal Equilibration: Transfer the sealed vial from its 4°C storage[1] to a desiccator at room temperature for 30 minutes prior to use.

    • Causality: Opening a cold vial in ambient air causes atmospheric moisture to condense inside the container, which can rapidly degrade moisture-sensitive reagents.

  • PPE Donning: Apply heavy-duty butyl rubber gloves over standard nitrile examination gloves.

    • Causality: Double-gloving ensures that if the thick outer butyl glove is compromised, the inner nitrile glove provides a brief secondary barrier, allowing time to safely halt work and reglove[4].

  • Aseptic Dispensing: Using a glass syringe or a positive displacement pipette, extract the required volume slowly to avoid aerosolization.

    • Causality: Ketone vapors can degrade standard plastic pipette tips and the internal seals of standard air-displacement pipettes over time. Glass is chemically inert to this solvent.

  • Containment and Storage: Purge the headspace of the source vial with an inert gas (Argon or Nitrogen) before sealing. Return immediately to 4°C storage, strictly segregated from strong oxidizing agents[1],[3].

HandlingWorkflow Start Start: Thermal Equilibration PPE Don PPE (Butyl Gloves, Goggles, FR Coat) Start->PPE Hood Transfer to Fume Hood (Verify 80-120 fpm) PPE->Hood Dispense Dispense via Glass Syringe (Avoid Aerosolization) Hood->Dispense Seal Inert Gas Purge & Store (Away from Oxidizers) Dispense->Seal

Figure 1: Step-by-step operational workflow for safely dispensing alicyclic ketones.

Spill Management and Emergency Response

In the event of an accidental release, immediate and calculated action is required to prevent vapor ignition and environmental contamination. The product is insoluble in water and will float, meaning water-based cleanup can spread the hazard[2].

Step-by-Step Methodology:

  • Assessment & Isolation: Immediately extinguish all open flames and heat sources in the vicinity[3]. Assess the spill volume.

  • Containment: Surround and cover the spill with an inert absorbent material such as clean, dry sand or vermiculite.

    • Causality: Combustible liquids must never be absorbed with combustible materials (like paper towels) or reactive chemical binders, as this can trigger an exothermic reaction[3].

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a compatible, sealable high-density polyethylene (HDPE) container.

  • Ventilation: Evacuate the immediate area and allow the lab's HVAC/fume hood system to clear residual combustible vapors before resuming normal operations[2].

SpillResponse Spill Ketone Spill Detected Assess Eliminate Ignition Sources & Assess Volume Spill->Assess Minor Minor Spill (<50mL) Inside Fume Hood Assess->Minor Major Major Spill (>50mL) Outside Fume Hood Assess->Major Absorb Apply Inert Absorbent (Sand/Vermiculite) Minor->Absorb Evacuate Evacuate Area & Contact EHS Major->Evacuate Dispose Collect via Non-Sparking Tools as Hazardous Waste Absorb->Dispose

Figure 2: Decision tree for managing accidental combustible ketone spills in the laboratory.

Waste Disposal Plan

Improper disposal of alicyclic ketones poses severe environmental and facility risks.

Step-by-Step Methodology:

  • Segregation: Deposit all liquid waste containing 1-(3,5-Dimethylcyclohexyl)ethan-1-one into a dedicated, clearly labeled "Non-Halogenated Organic Solvent Waste" carboy.

    • Causality: Mixing ketones with halogenated waste streams or oxidizing acids (like Nitric acid) can lead to violent off-gassing or explosive pressurization of the waste container[3].

  • Solid Waste: Dispose of contaminated wipes, inner nitrile gloves, and empty vials in a sealed solid hazardous waste bin lined with a solvent-compatible poly-bag.

  • EHS Coordination: Never flush this chemical down the sink. Because it is poorly soluble and less dense than water, it will float and accumulate in plumbing traps, creating a persistent flammability hazard[2]. Arrange for routine pickup by certified Environmental Health and Safety (EHS) personnel for high-temperature incineration.

References

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Cyclohexyl methyl ketone".
  • Fisher Scientific. "SAFETY DATA SHEET - Cyclohexyl methyl ketone".
  • Safe Work Australia. "Preparation of safety data sheets for hazardous chemicals".

Sources

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